Product packaging for Fmoc-Lys(Mtt)-OH(Cat. No.:CAS No. 167393-62-6)

Fmoc-Lys(Mtt)-OH

Cat. No.: B557036
CAS No.: 167393-62-6
M. Wt: 624.8 g/mol
InChI Key: YPTNAIDIXCOZAJ-LHEWISCISA-N
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Description

Fmoc-Lys(Mtt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C41H40N2O4 and its molecular weight is 624.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Trityl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H40N2O4 B557036 Fmoc-Lys(Mtt)-OH CAS No. 167393-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTNAIDIXCOZAJ-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449905
Record name Fmoc-Lys(Mtt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167393-62-6
Record name Fmoc-Lys(Mtt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of the Mtt Protecting Group in Fmoc-Lys(Mtt)-OH: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, particularly in the construction of complex, modified, or cyclic peptides. Among the arsenal of protective moieties, the 4-Methyltrityl (Mtt) group, when appended to the side chain of lysine to form Fmoc-Lys(Mtt)-OH, offers a unique and powerful tool for chemists. Its distinct characteristic of being selectively cleavable under mild acidic conditions, while remaining stable to the basic environment required for Nα-Fmoc group removal, provides a crucial level of orthogonality. This enables intricate, on-resin modifications of the lysine side chain, a feat not easily accomplished with other protecting group strategies.

This technical guide delves into the core functionalities of the Mtt protecting group in the context of Fmoc-based peptide synthesis. It will provide a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its selective removal, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Orthogonality of the Mtt Group: A Comparative Overview

The primary advantage of the Mtt group lies in its "semi-permanent" nature. It is robust enough to withstand the repeated cycles of piperidine treatment used to remove the Fmoc group from the N-terminus of the growing peptide chain. However, it can be selectively cleaved under very mild acidic conditions that do not affect more acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), which are commonly used to protect other amino acid side chains.[1][2] This orthogonality is the cornerstone of its utility, allowing for specific chemical manipulations at the lysine side chain while the peptide remains anchored to the solid support.[1]

The Mtt group is a derivative of the trityl (Trt) group, with a methyl group at the 4-position of one of the phenyl rings. This electron-donating methyl group enhances the stability of the trityl cation formed during acid-mediated cleavage, making the Mtt group more susceptible to acidolysis than the parent Trt group.[1] The general order of acid lability for common trityl-based protecting groups is: Mmt > Mtt > Trt.[2]

Protecting GroupChemical NameTypical Cleavage ConditionsLabilityKey Features
Mtt 4-Methyltrityl1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)IntermediateExcellent orthogonality with Boc and tBu groups; enables selective on-resin side-chain modification.
Mmt 4-Methoxytrityl<1% TFA in DCM; Acetic acid/TFE/DCM mixturesHighRemovable under extremely mild conditions.
Trt Trityl>50% TFA or HBr/AcOHLowHigh stability, suitable for protection until final cleavage.
Boc tert-Butyloxycarbonyl~50-95% TFAHighStandard protecting group for N-terminus in Boc-SPPS and for acid-labile side chains in Fmoc-SPPS.
tBu tert-Butyl~50-95% TFAHighCommonly used for protecting the side chains of Asp, Glu, Ser, Thr, and Tyr.
Fmoc 9-Fluorenylmethyloxycarbonyl20% Piperidine in DMFBase-labileStandard Nα-protecting group in Fmoc-SPPS.

Applications in Advanced Peptide Synthesis

The unique properties of the Mtt group in this compound make it an invaluable tool for a variety of advanced peptide synthesis applications:

  • Synthesis of Branched Peptides: The selective deprotection of the Mtt group on the lysine side chain allows for the growth of a second peptide chain from this position, creating well-defined branched peptides. These structures are often used in the development of synthetic vaccines and drug delivery systems.

  • On-Resin Cyclization: The exposed amine on the lysine side chain after Mtt removal can be reacted with the N-terminal amine or a C-terminal carboxylic acid to form a cyclic peptide while it is still attached to the resin.

  • Attachment of Reporter Molecules: Fluorescent dyes, biotin tags, or other reporter molecules can be specifically attached to the lysine side chain for use in diagnostic assays and molecular imaging.

  • Post-Translational Modifications: The Mtt group allows for the site-specific introduction of modifications that mimic natural post-translational modifications, such as ubiquitination or glycosylation.

Experimental Protocols

Selective On-Resin Cleavage of the Mtt Group

This protocol describes a general procedure for the selective removal of the Mtt group from the side chain of a lysine residue on a resin-bound peptide.

Reagents:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) in DCM. For sensitive sequences, the addition of 1-5% (v/v) Triisopropylsilane (TIS) as a scavenger is recommended to prevent reattachment of the Mtt group.

  • Neutralization Solution: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.

  • Solvent Removal: Drain the DCM from the resin.

  • Mtt Deprotection: Add the freshly prepared deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitation: Gently agitate the mixture on a shaker. An intense yellow color should develop in the solution, which is indicative of the released Mtt cation.

  • Reaction Time: Allow the reaction to proceed for 2-3 minutes. Drain the deprotection solution.

  • Repeat Deprotection: Repeat the addition of the deprotection solution (steps 3-5) multiple times (typically 5-10 times) until the yellow color is no longer observed in the drained solution.

  • DCM Wash: Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove residual acid and scavengers.

  • Neutralization: Wash the resin with the neutralization solution (2 x 10 mL per gram of resin) to neutralize any remaining acid.

  • DMF Wash: Wash the resin with DMF (3 x 10 mL per gram of resin) to prepare for the subsequent coupling step.

  • Confirmation (Optional): A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and Mass Spectrometry to confirm the successful and complete removal of the Mtt group.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Orthogonal Strategy in Fmoc-SPPS using Lys(Mtt).

G start Start: Peptide-Resin with Lys(Mtt) swell 1. Swell Resin in DCM start->swell drain1 2. Drain DCM swell->drain1 add_tfa 3. Add 1-2% TFA/DCM (+/- TIS) drain1->add_tfa agitate 4. Agitate (Observe Yellow Color) add_tfa->agitate drain2 5. Drain Solution agitate->drain2 repeat 6. Repeat Steps 3-5 until Colorless drain2->repeat repeat->add_tfa Yellow wash_dcm 7. Wash with DCM repeat->wash_dcm Colorless neutralize 8. Wash with DIPEA/DMF wash_dcm->neutralize wash_dmf 9. Wash with DMF neutralize->wash_dmf end End: Resin with Deprotected Lysine Side Chain wash_dmf->end

Caption: Experimental Workflow for Mtt Group Cleavage.

References

An In-depth Technical Guide to Fmoc-Lys(Mtt)-OH: Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-N-ε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH), a critical building block in modern peptide chemistry. Its unique characteristics make it an invaluable tool for the synthesis of complex peptides, including branched and cyclic structures, which are of significant interest in drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to off-white powder, whose utility in solid-phase peptide synthesis (SPPS) is underpinned by its distinct chemical properties. The presence of the acid-labile 4-methyltrityl (Mtt) group on the ε-amino function of lysine allows for orthogonal protection strategies, enabling selective deprotection and modification of the lysine side chain.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various suppliers and scientific literature.

Identifier Value Source(s)
CAS Number 167393-62-6[1][2][3]
Molecular Formula C₄₁H₄₀N₂O₄[1]
Molecular Weight 624.77 g/mol (also reported as 624.79 and 624.8 g/mol )
Property Value Conditions/Notes Source(s)
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Melting Point 140-150 °C (with decomposition)
Optical Rotation -11° ± 2°c=1 in DMF
Solubility Soluble in DMF, DMSO, DCM, Chloroform, Acetone0.3g in 2mL DMF; 80 mg/mL in DMSO (may require sonication)
Storage Temperature 2-8°C or -20°C for long-term storage

Chemical Structure and Functionality

The structure of this compound is defined by three key components:

  • L-Lysine: The core amino acid framework.

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group attached to the α-amino group, essential for standard Fmoc-based SPPS. It is typically removed using a solution of piperidine in DMF.

  • Mtt (4-methyltrityl) group: A highly acid-labile protecting group attached to the ε-amino group of the lysine side chain. This group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mild acidic conditions, leaving other acid-sensitive groups (like Boc or tBu) and the resin linkage intact.

This orthogonal protection scheme is the cornerstone of this compound's utility, allowing for the selective modification of the lysine side chain while the peptide remains anchored to the solid support.

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound and the selective deprotection of the Mtt group in the context of SPPS.

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • This compound (3-5 equivalents)

  • Coupling agents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • DMF (N,N-dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes (this step is repeated twice) to remove the Fmoc group from the N-terminus of the peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve this compound (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (absence of free primary amines).

Protocol 2: Selective Deprotection of the Mtt Group

This protocol outlines the procedure for the selective removal of the Mtt group from the lysine side chain, enabling subsequent modification.

Materials:

  • Peptide-resin containing a Lys(Mtt) residue

  • Deprotection Solution A: 1% TFA (Trifluoroacetic acid) in DCM.

  • Deprotection Solution B: A mixture of Acetic acid/Trifluoroethanol/DCM (1:2:7).

  • Deprotection Solution C: A mixture of DCM/HFIP/TFE/TES (6.5:2:1:0.5).

  • Scavengers (e.g., 1-5% TIS - Triisopropylsilane) are recommended to prevent side reactions.

  • DCM

  • DMF

  • 10% DIPEA in DMF (for neutralization)

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM.

  • Mtt Deprotection:

    • Treat the resin with the chosen deprotection solution (e.g., 1% TFA and 1-5% TIS in DCM).

    • The reaction is typically performed for 30-60 minutes at room temperature. The deprotection can be repeated multiple times (e.g., 9-12 washes for 2 minutes each) to ensure complete removal. A bright yellow color in the solution indicates the release of the Mtt cation.

  • Washing: Wash the resin thoroughly with DCM to remove the deprotection reagents and the cleaved Mtt group.

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DMF to neutralize any residual acid, followed by a thorough DMF wash.

  • The resin is now ready for the subsequent reaction on the deprotected lysine side chain (e.g., coupling of another amino acid for branching, attachment of a label, or cyclization).

Visualizing Workflows with this compound

The following diagrams, generated using Graphviz, illustrate common experimental workflows involving this compound.

G start Start: Swollen Peptide-Resin (with N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple this compound (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 elongation Continue Peptide Elongation (Repeat Deprotection/Coupling) wash2->elongation end End: Peptide with incorporated Lys(Mtt) elongation->end

Caption: Workflow for the incorporation of this compound in SPPS.

G start Start: Peptide-Resin with Lys(Mtt) wash_dcm Wash (DCM) start->wash_dcm mtt_deprotection Selective Mtt Deprotection (1% TFA / 1-5% TIS in DCM) wash_dcm->mtt_deprotection wash_dcm2 Wash (DCM) mtt_deprotection->wash_dcm2 neutralize Neutralize (10% DIPEA/DMF) wash_dcm2->neutralize wash_dmf Wash (DMF) neutralize->wash_dmf side_chain_reaction Side-Chain Modification (e.g., Branching, Labeling, Cyclization) wash_dmf->side_chain_reaction end End: Modified Peptide-Resin side_chain_reaction->end

Caption: Workflow for selective Mtt group deprotection and side-chain modification.

G start Synthesize Main Peptide Chain incorporate_lys Incorporate this compound start->incorporate_lys complete_main_chain Complete Main Chain Synthesis incorporate_lys->complete_main_chain mtt_deprotection Selective Mtt Deprotection (1% TFA/DCM) complete_main_chain->mtt_deprotection synthesize_branch Synthesize Branch Chain on Lysine Side Chain mtt_deprotection->synthesize_branch cleavage Cleavage from Resin and Global Deprotection synthesize_branch->cleavage end Purified Branched Peptide cleavage->end

Caption: Logical workflow for the synthesis of a branched peptide.

Conclusion

This compound is a versatile and indispensable reagent in the field of peptide synthesis. Its well-defined chemical properties and the orthogonality of its protecting groups provide chemists with precise control over the construction of complex peptide architectures. The reliable protocols for its incorporation and selective deprotection have made the synthesis of branched peptides, cyclic peptides, and other modified structures more accessible, thereby accelerating research and development in peptide-based therapeutics and biomaterials.

References

Orthogonal Protecting Group Strategy Using Fmoc-Lys(Mtt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced peptide synthesis, the strategic use of orthogonal protecting groups is fundamental to the creation of complex and modified peptide structures. This technical guide provides an in-depth exploration of the orthogonal protecting group strategy centered on Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH). This versatile building block is instrumental in the synthesis of branched peptides, cyclic peptides, and peptides featuring site-specific modifications, which are critical in drug development and various research applications.

The core of this strategy lies in the differential lability of the 9-fluorenylmethoxycarbonyl (Fmoc) and 4-methyltrityl (Mtt) protecting groups. The Fmoc group, protecting the α-amino group, is base-labile and is typically removed using a piperidine solution. In contrast, the Mtt group, safeguarding the ε-amino group of the lysine side chain, is highly acid-labile. This orthogonality allows for the selective deprotection of the lysine side chain under mild acidic conditions that do not affect the Fmoc group or other acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu).[1][2] This selective deprotection exposes a nucleophilic amine on the lysine side chain, which can then be further functionalized.[3]

Core Applications

The unique properties of this compound make it an invaluable tool for a range of sophisticated peptide synthesis applications:

  • Branched Peptides: A second peptide chain can be synthesized on the deprotected lysine side chain, leading to the formation of branched or dendritic peptides, such as multiple antigen peptides (MAPs).[3]

  • Cyclic Peptides: The lysine side chain can be used as an anchor point for cyclization with another part of the peptide, forming side-chain to side-chain cyclic structures.[4]

  • Site-Specific Labeling: The exposed amine on the lysine side chain can be conjugated with various molecules, including fluorescent dyes, biotin, or polyethylene glycol (PEG) chains.

  • Combinatorial Libraries: It is used in the construction of templates and multifunctionalized resins for the generation of combinatorial peptide libraries.

Quantitative Data Summary

The following tables summarize key quantitative data related to the deprotection of the Mtt group under various conditions.

ParameterReagentsTimeTemperatureYieldSource
Mtt Deprotection1% TFA in Dichloromethane (DCM)30 minRoom TemperatureQuantitative
Mtt DeprotectionAcetic acid/trifluoroethanol/dichloromethane (1:2:7)1 hourRoom TemperatureQuantitative
Mtt Deprotection1-2% TFA and 1-5% Triisopropylsilane (TIS) in DCMMultiple short treatments (e.g., 10-15 x 1 min)Room TemperatureNot specified
Mtt Deprotection1% TFA and 5% TIS in DCM30 minRoom TemperatureNot specified
Mtt DeprotectionDCM/HFIP/TFE/TES (6.5:2:1:0.5)1 hourRoom TemperatureNot specified

Experimental Protocols

Standard Fmoc-SPPS Cycle

This protocol outlines the standard solid-phase peptide synthesis (SPPS) cycle for incorporating an amino acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each time to remove the Fmoc protecting group from the N-terminus.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF.

Incorporation of this compound

Following the standard Fmoc deprotection of the preceding amino acid residue, couple this compound using the standard coupling protocol described above.

Selective Deprotection of the Mtt Group

This protocol details the on-resin removal of the Mtt group from the lysine side chain.

  • Resin Washing: Wash the peptide-resin with dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) in DCM. The TIS acts as a scavenger to prevent the reactive trityl cation from reattaching to the peptide.

  • Mtt Cleavage: Treat the resin with the deprotection solution. This is often done in multiple, short treatments (e.g., 10-15 treatments of 1 minute each) to minimize side reactions. A yellow-orange color in the solution indicates the release of the Mtt cation.

  • Monitoring: The deprotection can be monitored by taking a few resin beads and adding a drop of TFA; an immediate orange color indicates the presence of the Mtt group.

  • Washing and Neutralization: After complete Mtt removal, thoroughly wash the resin with DCM. Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Final Washing: Wash the resin with DMF and DCM to prepare it for the subsequent reaction on the lysine side chain.

Visualizations

Orthogonal_Protection_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Side_Chain_Modification Side-Chain Modification Resin Resin Peptide_Chain Growing Peptide Chain (Nα-Fmoc protected) Resin->Peptide_Chain Initial Loading Coupling Coupling Peptide_Chain->Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Chain->Fmoc_Deprotection Fmoc_Lys_Mtt This compound Fmoc_Lys_Mtt->Coupling Chain_Elongation Further Chain Elongation Coupling->Chain_Elongation Incorporated Lys(Mtt) Fmoc_Deprotection->Peptide_Chain Deprotected N-terminus Mtt_Deprotection Selective Mtt Deprotection (1% TFA/DCM) Chain_Elongation->Mtt_Deprotection Free_Amine Peptide with Free Lysine Side-Chain Amine Mtt_Deprotection->Free_Amine Modification Side-Chain Modification (e.g., Branching, Labeling) Free_Amine->Modification Modified_Peptide Final Modified Peptide Modification->Modified_Peptide

Caption: Workflow for branched peptide synthesis using this compound.

Orthogonality_Diagram Protecting_Groups Protecting Group Lability Conditions Fmoc Base (e.g., 20% Piperidine) Mtt Mild Acid (e.g., 1% TFA) Boc / tBu Strong Acid (e.g., 95% TFA) Reagents Reagent Effect on Protecting Groups 20% Piperidine Cleaves Fmoc (Mtt, Boc/tBu stable) 1% TFA Cleaves Mtt (Fmoc, Boc/tBu stable) 95% TFA Cleaves Boc/tBu (and Mtt) Fmoc Fmoc Mtt Mtt Boc_tBu Boc / tBu Piperidine 20% Piperidine Piperidine->Fmoc Mild_Acid 1% TFA Mild_Acid->Mtt Strong_Acid 95% TFA Strong_Acid->Mtt Strong_Acid->Boc_tBu

Caption: Orthogonality of protecting groups based on their lability.

References

An In-depth Technical Guide to Fmoc-Lys(Mtt)-OH and Other Protected Lysines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of orthogonally protected amino acids is fundamental to the creation of complex peptides. For the trifunctional amino acid lysine, side-chain (Nε) protection is crucial. This guide provides a deep dive into the properties and applications of Fmoc-Lys(Mtt)-OH, contrasting it with other commonly used protected lysine derivatives to inform synthetic strategy.

The Principle of Orthogonal Protection in Peptide Synthesis

Orthogonal protection schemes are a cornerstone of SPPS, allowing for the selective removal of one type of protecting group in the presence of others.[1] This enables site-specific modifications—such as branching, cyclization, or labeling—while the peptide remains anchored to the solid support.[1][2] In the widely used Fmoc/tBu strategy, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while side-chain protecting groups (like tBu, Boc, Trt) are labile to strong acid (e.g., trifluoroacetic acid, TFA).[3] Orthogonally protected lysines introduce a third class of protecting groups that can be removed under unique, mild conditions.

This compound: The Acid-Labile Orthogonal Choice

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group. Its key feature is its exceptional sensitivity to dilute acid, allowing for its removal under conditions that leave more robust acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) intact. This "hyper-acid-lability" makes this compound an invaluable tool for on-resin side-chain manipulation.

The deprotection mechanism involves an acid-catalyzed cleavage that releases a stable Mtt carbocation, which is then neutralized by a scavenger to prevent side reactions.

Mtt_Deprotection cluster_0 This compound Residue on Resin cluster_1 Deprotection Cocktail cluster_2 Deprotected Residue and Byproduct Lys_Mtt Peptide-Lys(Mtt)-Resin Lys_Free Peptide-Lys(NH3+)-Resin Lys_Mtt->Lys_Free Cleavage Mtt_Cation Mtt Cation Lys_Mtt->Mtt_Cation Release Reagents 1-2% TFA + Scavenger (TIS) in DCM Reagents->Lys_Mtt Orthogonality_Concept cluster_conditions Selective Deprotection Steps cluster_results Resulting Peptide Structures Peptide Fmoc-AA1-Lys(Mtt)-Asp(OtBu)-Resin Piperidine 20% Piperidine in DMF Dilute_TFA 1% TFA in DCM Strong_TFA 95% TFA (Cleavage Cocktail) Result1 H2N-AA1-Lys(Mtt)-Asp(OtBu)-Resin Piperidine->Result1 Removes Fmoc Result2 Fmoc-AA1-Lys(NH2)-Asp(OtBu)-Resin Dilute_TFA->Result2 Removes Mtt Result3 H2N-AA1-Lys(NH2)-Asp(OH)-OH Strong_TFA->Result3 Removes OtBu & Cleaves from Resin Decision_Tree Start Start: Need to incorporate Lysine Q1 Is on-resin side-chain modification required? Start->Q1 LysBoc Use Fmoc-Lys(Boc)-OH Q1->LysBoc No Q2 What deprotection chemistry is compatible with your peptide? Q1->Q2 Yes Acid Mild Acid Q2->Acid Neutral Neutral (Pd-catalyzed) Q2->Neutral Base Nucleophilic (Hydrazine) Q2->Base LysMtt Use this compound Acid->LysMtt LysAlloc Use Fmoc-Lys(Alloc)-OH Neutral->LysAlloc LysDde Use Fmoc-Lys(ivDde)-OH (preferred over Dde) Base->LysDde

References

The Strategic Application of Fmoc-Lys(Mtt)-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the synthesis of complex peptides with branched, cyclic, or post-translationally modified architectures is crucial for advancing therapeutic and diagnostic frontiers. The strategic selection of orthogonally protected amino acids is paramount to the success of these endeavors. Among the repertoire of available building blocks, Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH) has emerged as a cornerstone for the synthesis of intricate peptide structures. Its utility lies in the unique properties of the 4-methyltrityl (Mtt) protecting group, which allows for selective deprotection under mild acidic conditions, leaving other protecting groups and the peptide-resin linkage intact.[1][2] This technical guide provides an in-depth exploration of the applications of this compound, detailing its chemical properties, experimental protocols, and its pivotal role in the development of sophisticated peptide-based molecules.

Core Principles: The Orthogonality of the Mtt Group

The power of this compound in peptide synthesis stems from the orthogonal nature of its protecting groups.[2] In standard Fmoc-based SPPS, the Nα-Fmoc group is removed at each cycle using a base, typically piperidine, to allow for the sequential addition of amino acids.[2] Side-chain protecting groups, such as tert-butyloxycarbonyl (Boc) or tert-butyl (tBu), are designed to be stable to these basic conditions and are typically removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[1]

The Mtt group on the ε-amino group of the lysine side chain introduces a third dimension of orthogonality. It is stable to the basic conditions used for Fmoc removal but is highly labile to very mild acidic conditions. This allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and other acid-labile protecting groups are preserved. This unique characteristic is the foundation for its application in creating branched and cyclic peptides, as well as for site-specific conjugations.

Below is a diagram illustrating the orthogonal protection strategy in Fmoc-based solid-phase peptide synthesis utilizing this compound.

Orthogonal_Protection cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Start Resin-Bound Peptide (N-terminus Fmoc-protected) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat Repeat->Fmoc_Deprotection Continue Elongation Lys_Mtt Incorporate This compound Repeat->Lys_Mtt Introduce Lys(Mtt) Mtt_Deprotection Selective Mtt Deprotection (Mild Acid) Lys_Mtt->Mtt_Deprotection Side_Chain_Modification Side-Chain Modification (e.g., Branching, Cyclization) Mtt_Deprotection->Side_Chain_Modification Final_Cleavage Final Cleavage & Global Deprotection (e.g., TFA) Side_Chain_Modification->Final_Cleavage

Caption: Orthogonal protection strategy in SPPS using this compound.

Applications of this compound in Peptide Synthesis

The selective deprotection of the Mtt group opens a gateway to a variety of advanced peptide modifications.

Synthesis of Branched Peptides

This compound is an excellent tool for the synthesis of branched peptides, where a second peptide chain is grown from the side chain of a lysine residue. This is particularly useful for creating synthetic vaccines, drug delivery systems, and for mimicking complex protein structures.

The general workflow for the synthesis of a branched peptide using this compound is as follows:

Branched_Peptide_Synthesis cluster_Workflow Branched Peptide Synthesis Workflow Step1 1. Assemble Main Peptide Chain (Incorporate this compound) Step2 2. Selective Mtt Group Deprotection (e.g., 1% TFA in DCM) Step1->Step2 Step3 3. Synthesize Branch Peptide Chain on Lysine ε-Amino Group Step2->Step3 Step4 4. Final Cleavage and Deprotection Step3->Step4 Step5 5. Purification and Analysis Step4->Step5

Caption: Workflow for the synthesis of a branched peptide.

Synthesis of Cyclic Peptides

Side-chain to side-chain cyclization is a common strategy to constrain the conformation of a peptide, which can lead to increased potency, selectivity, and stability. This compound, in combination with an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH), allows for on-resin cyclization. After selective deprotection of the Mtt and allyl groups, a lactam bridge can be formed between the side chains.

Post-Translational Modifications and Conjugation

The liberated ε-amino group of lysine after Mtt deprotection serves as a versatile handle for a wide range of modifications. This includes the attachment of:

  • Fluorophores and Quenchers: For creating probes for biological imaging and assays.

  • Biotin: For affinity purification and detection.

  • Polyethylene Glycol (PEG): For improving solubility and pharmacokinetic properties.

  • Lipids: For creating lipopeptides with enhanced membrane permeability.

  • Small Molecule Drugs: For targeted drug delivery.

Experimental Protocols

Selective Deprotection of the Mtt Group

The key to the successful application of this compound is the efficient and selective removal of the Mtt group. Several protocols have been established, with the choice depending on the acid sensitivity of the peptide and the resin.

Table 1: Comparison of Mtt Deprotection Protocols

ProtocolReagentsTypical Reaction TimeAdvantagesDisadvantages
Standard TFA/DCM 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 1-5% Triisopropylsilane (TIS) or Methanol (MeOH) as a scavenger.30 min to 2 hours (often repeated).Well-established and effective for many sequences.Can lead to premature cleavage of other acid-labile protecting groups (e.g., Boc, tBu) or the peptide from acid-sensitive resins. Incomplete deprotection can occur in some cases.
HFIP-Based Cocktail Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES) (e.g., 6.5:2:1:0.5 v/v/v/v).1-2 hours.Milder conditions compared to TFA, reducing the risk of side reactions. Effective for peptides with acid-sensitive groups.HFIP is a more expensive and specialized solvent.
Acetic Acid-Based Cocktail Acetic acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) (e.g., 1:2:7 v/v/v).1 hour.Mild conditions that preserve acid-labile groups.May be less effective for sterically hindered Mtt groups.
Detailed Protocol: Mtt Deprotection using 1% TFA in DCM

This is a widely used and effective method for Mtt deprotection.

Reagents:

  • Deprotection Solution: 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 10% (v/v) Diisopropylethylamine (DIEA) in DMF

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM.

  • Suspend the peptide-resin in the TFA/TIS/DCM deprotection solution (approximately 10 mL per gram of resin).

  • Gently shake the suspension at room temperature for 30 minutes. The solution will typically turn yellow or orange due to the released trityl cation.

  • Filter the resin and repeat the treatment with fresh deprotection solution until the solution remains colorless.

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • Neutralize the resin by washing with 10% DIEA in DMF (2 x 10 mL for 5 min each).

  • Wash the resin with DMF (3 x 10 mL). The resin is now ready for the subsequent coupling or modification step.

The following diagram illustrates the general experimental workflow for on-resin Mtt deprotection.

Mtt_Deprotection_Workflow cluster_Workflow On-Resin Mtt Deprotection Workflow Start Start: Resin-Bound Peptide with Lys(Mtt) Swell Swell Resin in DCM Start->Swell Add_Deprotection_Solution Add Deprotection Solution (e.g., 1% TFA/TIS in DCM) Swell->Add_Deprotection_Solution Agitate Agitate at Room Temperature Add_Deprotection_Solution->Agitate Monitor Monitor Deprotection (Color Change) Agitate->Monitor Filter_Wash Filter and Wash with DCM Monitor->Filter_Wash Neutralize Neutralize with DIEA in DMF Filter_Wash->Neutralize Final_Wash Wash with DMF Neutralize->Final_Wash End End: Resin-Bound Peptide with Free Lysine Side Chain Final_Wash->End

Caption: General workflow for on-resin Mtt deprotection.

Conclusion

This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex and highly functionalized peptides. Its key attribute, the selective deprotection of the Mtt group under mild acidic conditions, provides a robust and versatile strategy for creating branched peptides, cyclic structures, and a diverse array of peptide conjugates. A thorough understanding of the available deprotection protocols and their careful application is crucial for leveraging the full potential of this valuable building block in research and drug development.

References

Solubility of Fmoc-Lys(Mtt)-OH in Common SPPS Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH), a critical parameter for its effective use in Solid-Phase Peptide Synthesis (SPPS). Understanding the solubility of this key building block in common SPPS solvents is essential for optimizing coupling efficiencies, minimizing aggregation, and ensuring the synthesis of high-purity peptides.

Introduction to this compound in SPPS

This compound is a widely utilized amino acid derivative in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function is base-labile, allowing for its removal under mild conditions that do not affect the growing peptide chain. The 4-methyltrityl (Mtt) group protecting the epsilon-amino function of the lysine side chain is highly acid-labile. This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains attached to the resin, enabling the synthesis of branched or cyclic peptides and the site-specific attachment of labels or other moieties.[1][2][3]

Successful incorporation of this compound into a peptide sequence is highly dependent on its solubility in the solvents used for the coupling reaction. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. The most common solvents used in Fmoc-SPPS are polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and in some cases, Dichloromethane (DCM).[4][5]

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively published, available data from technical data sheets and chemical suppliers provide valuable insights. The following table summarizes the known quantitative and qualitative solubility of this compound in key SPPS solvents.

SolventChemical NameSolubilityConcentration (mg/mL)Concentration (mM)Notes
DMF N,N-DimethylformamideClearly Soluble~150~240Based on 0.3g in 2mL.
DMSO Dimethyl SulfoxideSoluble100160.06Requires sonication.
Soluble80128.05Requires sonication; hygroscopic DMSO can impact solubility.
NMP N-Methyl-2-pyrrolidoneSolubleData not availableData not availableGenerally considered a good solvent for Fmoc-amino acids.
DCM DichloromethaneSolubleData not availableData not availableOften used for the selective removal of the Mtt group.

Molecular Weight of this compound: 624.77 g/mol

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, it is recommended to determine the solubility of this compound experimentally in the specific solvent and conditions used in your workflow. The following is a general protocol adapted from established methods for determining the solubility of Fmoc-protected amino acids.

Objective: To determine the saturation solubility of this compound in a given SPPS solvent at a specified temperature.

Materials:

  • This compound

  • SPPS-grade solvent of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Incubate the vial at a constant temperature (e.g., 25 °C) in a shaker for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After incubation, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mM).

Workflow and Logical Relationships

The solubility of this compound is a critical factor in the "Coupling" stage of the SPPS workflow. The following diagram illustrates the logical steps in utilizing this amino acid derivative, highlighting where solubility plays a key role.

Workflow for this compound in SPPS cluster_prep Preparation cluster_spps_cycle SPPS Cycle cluster_modification Side-Chain Modification dissolution Dissolve this compound and activation agent in SPPS solvent activation Activate Carboxylic Acid Group dissolution->activation Ensure complete solubility for efficient activation coupling Couple Activated this compound activation->coupling deprotection Fmoc Deprotection of N-terminus washing1 Washing deprotection->washing1 washing1->coupling washing2 Washing coupling->washing2 mtt_deprotection Selective Mtt Group Removal (e.g., 1% TFA in DCM) coupling->mtt_deprotection After peptide elongation capping Capping (Optional) washing2->capping capping->deprotection Next Cycle modification Side-Chain Modification (e.g., branching, labeling) mtt_deprotection->modification

References

An In-depth Technical Guide to the Acid Lability of the 4-Methyltrityl (Mtt) Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyltrityl (Mtt) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS), particularly for the side chains of amino acids such as lysine, ornithine, and histidine.[1][2] Its utility stems from its selective removal under mildly acidic conditions, a property that allows for the strategic, orthogonal modification of peptides while they remain attached to the solid support.[1][2] This guide provides a comprehensive overview of the Mtt group's acid lability, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its effective use in research and drug development.

Core Concepts: Orthogonality and the Mechanism of Deprotection

The Mtt group's primary advantage lies in its "semi-permanent" nature. It is stable to the basic conditions used for the removal of the Nα-Fmoc group (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions that do not affect more robust acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc).[2] This orthogonality is fundamental for complex peptide synthesis, enabling on-resin modifications such as side-chain cyclization, branching for creating multi-antigenic peptides (MAPs), or the attachment of fluorescent labels.

The deprotection of the Mtt group is an acid-catalyzed process. The cleavage mechanism involves the protonation of the protected amine by a strong acid, which leads to the elimination of the stable 4-methyltrityl cation. This carbocation is subsequently "quenched" by a scavenger in the reaction mixture to prevent unwanted side reactions. The electron-donating methyl group on one of the phenyl rings enhances the stability of the departing trityl cation, making the Mtt group more susceptible to acidolysis than the parent trityl (Trt) group.

Comparative Lability of Trityl-Based Protecting Groups

The acid lability of trityl-based protecting groups follows a general trend, which is crucial for designing orthogonal protection strategies. The order of increasing stability is generally: Monomethoxytrityl (Mmt) < 4-Methyltrityl (Mtt) < Trityl (Tr).

Protecting GroupChemical NameTypical Cleavage ConditionsRelative LabilityKey Features
Trityl (Tr) Triphenylmethyl>50% TFA in DCM; HBr/AcOHLeast LabileHigh stability, suitable for protection until final cleavage.
4-Methyltrityl (Mtt) 4-Methyltriphenylmethyl1-2% TFA in DCM; 30% HFIP in DCM; AcOH/TFE/DCM mixtures.IntermediateExcellent orthogonality with Boc and tBu groups for on-resin side-chain modification.
Monomethoxytrityl (Mmt) 4-Methoxytriphenylmethyl<1% TFA in DCM; 10% AcOH/20% TFE in CH2Cl2; 5% trichloroacetic acid in CH2Cl2.Most LabileRemovable under extremely mild conditions.
Quantitative Data: Mtt Group Cleavage Conditions

The selection of the appropriate deprotection conditions for the Mtt group is critical to ensure its complete removal without the premature cleavage of other protecting groups or the peptide from the resin. The following table summarizes various reported conditions for on-resin Mtt deprotection.

Reagent CocktailTreatment Time & RepetitionsScavengerNotes
1% TFA in DCM3 x 5 min2% TISA commonly used and effective method. Repetition helps ensure complete removal.
1-2% TFA in DCM30 minutes2% TISA widely used and robust method.
2% TFA in DCM20 x 2 min5% TISA slightly stronger acid concentration that may increase deprotection rates but also carries a higher risk of premature cleavage from acid-sensitive resins.
0.5% TFA in DCM60 min at 0°CNot specifiedMilder conditions that can be used for highly sensitive substrates.
30% Hexafluoroisopropanol (HFIP) in DCM3 x 5 minNoneAn alternative, milder acidic condition.
Acetic acid/trifluoroethanol/DCM (1:2:7 v/v/v)1 hourNot specifiedAnother mild deprotection cocktail.
DCM/HFIP/TFE/TES (6.5:2:1:0.5 v/v/v/v)1 hourTriethylsilane (TES)A multi-component system for efficient Mtt removal.

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Mtt Group using Trifluoroacetic Acid (TFA)

This protocol describes the selective removal of the Mtt protecting group from a resin-bound peptide.

Materials:

  • Peptide-resin with a Lys(Mtt) or similar residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Methanol (MeOH) as a scavenger

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% (v/v) TFA and 2% (v/v) TIS in DCM.

  • Mtt Cleavage: Drain the DCM from the swollen resin. Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently shake or agitate the suspension at room temperature for 30 minutes. The release of the Mtt cation will often produce an intense yellow or orange color in the solution.

  • Washing: Filter the resin and wash it thoroughly with DCM (3 times) to remove residual acid and scavengers.

  • Neutralization and Final Washes: Wash the resin sequentially with DMF (2 times), 1% (v/v) DIEA in DMF, and finally with DMF (2 times). The resin is now ready for the subsequent coupling or modification step.

Protocol 2: On-Resin Deprotection of the Mtt Group using Hexafluoroisopropanol (HFIP)

This protocol provides a milder, alternative method for Mtt deprotection.

Materials:

  • Peptide-resin with a Lys(Mtt) or similar residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Hexafluoroisopropanol (HFIP)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 30% (v/v) HFIP in DCM.

  • Mtt Cleavage: Drain the DCM and add the HFIP/DCM solution to the resin.

  • Incubation and Repetition: Agitate the mixture for 5 minutes. Drain the solution and repeat the treatment two more times (for a total of three treatments).

  • Washing: Wash the resin thoroughly with DCM (3 times).

  • Neutralization and Final Washes: Wash the resin with 10% DIEA in DMF, followed by several washes with DMF to prepare for the next step.

Visualizations

Mtt_Deprotection_Workflow start Start: Peptide-Resin with Mtt Protection swell Swell Resin in DCM start->swell deprotect Add Deprotection Cocktail (e.g., 1-2% TFA/TIS in DCM) swell->deprotect incubate Incubate with Agitation (Release of Mtt cation) deprotect->incubate wash_dcm Wash with DCM incubate->wash_dcm neutralize Neutralize with DIEA in DMF wash_dcm->neutralize wash_dmf Wash with DMF neutralize->wash_dmf end End: Deprotected Resin Ready for Next Step wash_dmf->end

Caption: General workflow for the selective on-resin deprotection of the Mtt group.

Orthogonal_Protection_Scheme peptide Peptide on Solid Support Nα-Fmoc Side Chain-Mtt C-Terminus-Resin Linker piperidine Piperidine (Base) peptide:N->piperidine mild_acid Mild Acid (e.g., 1% TFA) peptide:S->mild_acid deprotected_N Peptide on Solid Support Free Nα-Amine Side Chain-Mtt C-Terminus-Resin Linker piperidine->deprotected_N:N deprotected_S Peptide on Solid Support Nα-Fmoc Free Side Chain C-Terminus-Resin Linker mild_acid->deprotected_S:S elongation Peptide Chain Elongation deprotected_N->elongation modification Side Chain Modification deprotected_S->modification

Caption: Orthogonal protection strategy using the Mtt group in Fmoc-based SPPS.

References

A Technical Guide to Fmoc-Lys(Mtt)-OH: Commercial Suppliers and Purity Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-N-ε-(4-methyltrityl)-L-lysine, commonly known as Fmoc-Lys(Mtt)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). Its utility lies in the acid-labile 4-methyltrityl (Mtt) protecting group on the lysine side chain, which allows for orthogonal deprotection. This enables the synthesis of branched peptides, cyclic peptides, and the attachment of labels or other modifications to the lysine side chain. The quality and purity of this compound are paramount to the success of these synthetic strategies, directly impacting the yield and purity of the final peptide. This guide provides an in-depth overview of commercial suppliers, purity standards, and the analytical methodologies required for the quality control of this essential reagent.

Commercial Suppliers and Purity Specifications

A multitude of chemical suppliers offer this compound, each with their own specified purity levels and quality control documentation. Researchers should always request a lot-specific Certificate of Analysis (CoA) to ensure the material meets the requirements of their intended application. Below is a summary of prominent suppliers and their typical purity specifications.

SupplierPurity (by HPLC)Chiral PurityAdditional Specifications
Sigma-Aldrich (Novabiochem®) ≥98.0%[1]≥99.5% (enantiomeric purity)[2]Assay (acidimetric): ≥95.0%, Purity (TLC): ≥98%, Water (K.F.): ≤1.0%[1][2]
CBL Patras >99%>99.9% (chiral HPLC)[3]Water content (KF): <1.0%, Residual solvents (GC): <2.5%, Assay (titration): >98%
P3 BioSystems High Purity (Specific percentage not listed, but emphasis on quality)Not specified---
Matrix Innovation ≥98%Not specifiedLoss on drying: ≤1.0%, Optical rotation: -11°± 2° (C=1, DMF)
ChemPep High PurityNot specified---
AnaSpec High PurityNot specifiedReagent for peptide synthesis
Aapptec ≥95%Not specified---
Genscript ≥98%Not specified---
Bachem High PurityNot specified---
Iris Biotech >98.0%>99.5% ee---

Purity Standards and Analytical Methods

Ensuring the high purity of this compound is crucial for preventing the introduction of impurities that can lead to side reactions and the formation of deletion or modified peptide sequences during synthesis. A comprehensive quality control process involves a battery of analytical tests to assess chemical purity, chiral integrity, and the presence of residual solvents and water.

Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound. A typical specification is a purity of ≥98% or higher.

Thin-Layer Chromatography (TLC) is a simpler, qualitative method used to quickly assess the presence of impurities.

Chiral Purity

The stereochemical integrity of the amino acid is critical for the biological activity of the final peptide. Chiral HPLC is employed to determine the enantiomeric purity, ensuring that the D-isomer is present in minimal amounts (typically <0.5%).

Identity Confirmation

Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are used to confirm the chemical identity of the compound by comparing its spectrum to a reference standard.

Residual Impurities

Karl Fischer (KF) Titration is the standard method for quantifying the water content in the material, which should typically be low (e.g., ≤1.0%) to avoid unwanted side reactions during peptide coupling.

Gas Chromatography (GC) is used to determine the content of residual solvents from the synthesis and purification process.

Experimental Protocols

The following are detailed methodologies for the key quality control experiments for this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 265 nm.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample solution.

    • Run the gradient program.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Protocol 2: Chiral Purity Determination by Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-1 or similar).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., TFA). The exact ratio should be optimized for the specific column.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 254 nm or 265 nm.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent.

  • Procedure:

    • Equilibrate the chiral column.

    • Inject the sample.

    • Run the analysis in isocratic mode.

    • Identify the peaks corresponding to the L- and D-enantiomers (a racemic standard may be required for initial identification).

    • Calculate the enantiomeric purity based on the peak areas.

Protocol 3: Identity Confirmation by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of acetic acid or ammonia to improve spot shape. A common system is DCM:MeOH:Acetic Acid (e.g., 95:5:0.1).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like DCM or ethyl acetate.

  • Procedure:

    • Spot the sample solution and a reference standard onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After the solvent front has reached a sufficient height, remove the plate and dry it.

    • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin, although the Fmoc group will prevent staining of the primary amine). The Rf value of the sample should match that of the reference standard.

Protocol 4: Water Content Determination by Karl Fischer Titration
  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer titrant and solvent (e.g., methanol or a specialized formulation for ketones and aldehydes if necessary, though not typically required for this compound).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Accurately weigh a sample of this compound and introduce it into the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the percentage of water in the sample based on the titrant consumed. Due to the poor solubility of some amino acid derivatives in methanol, a co-solvent like formamide may be used, or a homogenizer can aid in dissolution.

Visualizations

Experimental_Workflow cluster_QC Quality Control of this compound Sample This compound Sample HPLC HPLC Analysis (Purity) Sample->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC TLC TLC (Identity & Spot Purity) Sample->TLC KF Karl Fischer Titration (Water Content) Sample->KF GC GC Analysis (Residual Solvents) Sample->GC Spectroscopy IR / NMR (Identity Confirmation) Sample->Spectroscopy CoA Certificate of Analysis HPLC->CoA Chiral_HPLC->CoA TLC->CoA KF->CoA GC->CoA Spectroscopy->CoA Purity_Parameters cluster_Chemical Chemical Integrity cluster_Stereochemical Stereochemical Integrity cluster_Residuals Residual Impurities center Overall Purity of this compound Chemical_Purity Chemical Purity (HPLC) center->Chemical_Purity Identity Structural Identity (IR, NMR) center->Identity Chiral_Purity Enantiomeric Purity (Chiral HPLC) center->Chiral_Purity Water_Content Water Content (Karl Fischer) center->Water_Content Solvent_Content Residual Solvents (GC) center->Solvent_Content

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-ε-(4-methyltrityl)-L-lysine, commonly abbreviated as Fmoc-Lys(Mtt)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). Its utility lies in the acid-labile Mtt protecting group on the lysine side chain, which allows for selective deprotection and subsequent modification, enabling the synthesis of branched or otherwise complex peptides.[1][2][3][4] Proper storage and handling of this reagent are paramount to ensure its integrity and successful incorporation into synthetic peptides. This guide provides an in-depth overview of the recommended storage conditions, handling procedures, and stability of this compound.

Summary of Storage and Stability Data

The stability of this compound is dependent on temperature, form (powder or in solvent), and exposure to moisture. Adherence to the recommended storage conditions is crucial for preventing degradation and ensuring the high purity required for peptide synthesis.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, dark place.[5]
2-8°C2 yearsKeep sealed in a dry, dark place.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, hygroscopic DMSO for best solubility.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Handling and Safety Recommendations

This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting. Following standard safety protocols will minimize risk and ensure safe usage.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Handle with compatible chemical-resistant gloves. Gloves should be inspected prior to use and disposed of properly after.

  • Body Protection: Wear a laboratory coat.

Engineering Controls:

  • Ensure adequate ventilation in areas where the compound is handled, especially when dealing with the powder form to avoid dust formation and inhalation.

General Handling:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Spill and Disposal:

  • In case of a spill, prevent further leakage if safe to do so. Do not let the product enter drains.

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

While specific experimental data for the stability of this compound is not extensively published, the recommended storage conditions are derived from standard quality control procedures employed by chemical suppliers. These typically involve:

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed at various time points under different storage conditions. A decrease in the main peak area and the appearance of degradation peaks indicate instability.

  • Thin-Layer Chromatography (TLC): A semi-quantitative method to assess purity and detect impurities over time.

  • Acidimetric Titration: Used to determine the percentage of the free carboxylic acid, which can be an indicator of degradation.

A general protocol for assessing the stability of this compound would involve:

  • Storing aliquots of the compound under the conditions outlined in the table above.

  • At specified intervals (e.g., 1, 3, 6, 12, 24, and 36 months), a sample is taken for analysis.

  • The purity of the sample is determined by HPLC, comparing it to a reference standard.

  • The results are trended over time to establish the shelf life under each storage condition.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound, from receiving the compound to its use in synthesis.

Fmoc_Lys_Mtt_OH_Workflow cluster_receiving Receiving and Initial Storage cluster_preparation Preparation for Use cluster_storage_solution Storage of Stock Solution cluster_usage Usage in Synthesis receive Receive this compound inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log store_powder Store as Powder log->store_powder retrieve Retrieve from Storage store_powder->retrieve As needed equilibrate Equilibrate to Room Temperature retrieve->equilibrate weigh Weigh Required Amount in Ventilated Area equilibrate->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot If not using all at once use_synthesis Use in Peptide Synthesis dissolve->use_synthesis store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution store_solution->use_synthesis Retrieve single aliquot dispose Dispose of Waste Properly use_synthesis->dispose

Caption: Workflow for this compound Storage and Handling.

References

An In-depth Technical Guide to the Synthesis and Preparation of Fmoc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Nα-9-Fluorenylmethoxycarbonyl-Nε-4-methyltrityl-L-lysine (Fmoc-Lys(Mtt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the Mtt protecting group on the lysine side chain allows for selective deprotection under mildly acidic conditions, enabling the synthesis of branched, cyclic, and modified peptides. This document details the prevalent synthetic methodologies, experimental protocols, and key analytical data.

Introduction

This compound is an amino acid derivative widely used in peptide chemistry. The Fmoc group on the α-amino function is base-labile, while the Mtt group on the ε-amino function is highly acid-labile. This orthogonality is crucial for complex peptide synthesis, allowing for side-chain modifications while the peptide is still anchored to the solid support. The Mtt group can be selectively removed using dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions under which other acid-labile protecting groups like Boc and tBu remain intact[1][2][3][4][5].

Synthesis Methodologies

The synthesis of this compound is typically achieved through a two-step process starting from L-lysine or its derivatives. The core of the synthesis involves the selective protection of the ε-amino group with the Mtt group, followed by the protection of the α-amino group with the Fmoc moiety. Two primary routes are commonly documented:

  • Direct Mtt Protection of Lysine: This method involves the direct reaction of lysine with a methyltrityl source, followed by Fmoc protection.

  • Protection of a Lysine Ester: This approach utilizes a lysine ester as the starting material, which is then protected at the ε-amino position, saponified, and subsequently Fmoc-protected.

The following sections provide detailed experimental protocols for these synthetic pathways.

Experimental Protocols

Method 1: Synthesis via Direct Protection of Lysine Hydrochloride

This protocol is adapted from the method described by Aletras et al. and involves the initial silylation of lysine hydrochloride to improve solubility and reactivity, followed by Mtt protection and subsequent Fmocylation.

Step 1: Synthesis of H-Lys(Mtt)-OH

  • Suspend L-lysine hydrochloride (13.7 mmol) in dichloromethane (DCM, 25 mL).

  • Add chlorotrimethylsilane (20.5 mmol) and reflux the mixture for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add triethylamine (61.5 mmol), followed by 4-methyltrityl chloride (Mtt-Cl, 27.4 mmol).

  • Stir the reaction mixture for 15 hours at room temperature.

  • Quench the reaction by adding water.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain an oily residue.

  • To the residue, add ice-cold 1% TFA in DCM (120 mL) and stir for 30 minutes at 0°C, followed by 1 hour at 22°C. This step selectively removes any Mtt group from the α-amino position.

  • The resulting H-Lys(Mtt)-OH can be purified or used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude H-Lys(Mtt)-OH in a suitable solvent system, such as aqueous dioxane.

  • Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

  • Maintain the pH of the reaction mixture between 8 and 10 by adding a base like sodium carbonate.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up followed by extraction with an organic solvent like ethyl acetate.

  • Purify the crude product by crystallization or column chromatography to yield this compound as a white solid.

An overall yield of 42% for the two steps has been reported for this method.

Method 2: Synthesis via Lysine Ester

This protocol is based on a method described in patent CN112110833A, which reports high yields and purities.

Step 1: Esterification of L-Lysine

  • Suspend L-lysine hydrochloride (e.g., 18.3 g) in absolute ethanol (100 mL).

  • While stirring, add thionyl chloride (12 mL) dropwise at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Concentrate the reaction mixture under vacuum to obtain the lysine ethyl ester dihydrochloride (L-Lys-OEt·2HCl) as a colorless oily liquid.

Step 2: Synthesis of H-Lys(Mtt)-OH

  • The lysine ester is reacted with 4-methyltriphenylchloromethane (Mtt-Cl) in the presence of a base.

  • This is followed by acidolysis and saponification to yield H-Lys(Mtt)-OH.

Step 3: Synthesis of this compound

  • Dissolve H-Lys(Mtt)-OH (e.g., 30.2 g) in a mixture of ethanol (1000 mL) and water (3000 mL).

  • Maintain the pH at 8-9 using sodium carbonate.

  • Add Fmoc-OSu (27.63 g).

  • Monitor the reaction completion by TLC.

  • Add ethyl acetate (2000 mL) for extraction.

  • Wash the organic phase three times with saturated saline solution.

  • Adjust the pH to 6-7 with citric acid and wash three times with 3% saline solution (2000 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Crystallize the product and dry it in an oven to obtain this compound as a white solid.

This method has reported yields ranging from 80% to 95% with purities of 88.7% to 99.4%.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis

ParameterMethod 1 (Aletras et al.)Method 2 (CN112110833A)
Starting Material L-Lysine HydrochlorideL-Lysine Hydrochloride
Intermediate 1 N/AL-Lys-OEt·2HCl
Intermediate 2 H-Lys(Mtt)-OHH-Lys(Mtt)-OH
Fmoc Reagent Fmoc-OSuFmoc-OSu
Solvents DCM, aqueous dioxaneEthanol, water, ethyl acetate
Base Triethylamine, Sodium CarbonateSodium Carbonate
pH for Fmocylation Not specified8-9
Overall Yield ~42%80-95%
Reported Purity Not specified88.7-99.4% (HPLC)

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₁H₄₀N₂O₄
Molecular Weight 624.77 g/mol
Appearance White to off-white powder
Purity (Typical) ≥98% (HPLC)
Melting Point ~140 °C (with decomposition)
Solubility Soluble in DCM, DMF, DMSO
Storage 0-8 °C, protected from light and moisture

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthetic methodologies.

Synthesis_Method_1 Lys_HCl L-Lysine·HCl Silylated_Lys Silylated Lysine Lys_HCl->Silylated_Lys 1. TMS-Cl, TEA 2. Reflux Mtt_Lys Crude Mtt-Protected Lysine Silylated_Lys->Mtt_Lys Mtt-Cl, TEA H_Lys_Mtt H-Lys(Mtt)-OH Mtt_Lys->H_Lys_Mtt 1% TFA in DCM Fmoc_Lys_Mtt This compound H_Lys_Mtt->Fmoc_Lys_Mtt Fmoc-OSu, Base

Caption: Synthetic workflow for this compound via direct protection.

Synthesis_Method_2 Lys_HCl L-Lysine·HCl Lys_Ester L-Lys-OEt·2HCl Lys_HCl->Lys_Ester SOCl₂, Ethanol Mtt_Lys_Ester Mtt-Protected Lysine Ester Lys_Ester->Mtt_Lys_Ester Mtt-Cl, Base H_Lys_Mtt H-Lys(Mtt)-OH Mtt_Lys_Ester->H_Lys_Mtt Acidolysis, Saponification Fmoc_Lys_Mtt This compound H_Lys_Mtt->Fmoc_Lys_Mtt Fmoc-OSu, Na₂CO₃

References

Methodological & Application

Step-by-Step Protocol for Incorporating Fmoc-Lys(Mtt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex and modified peptides. Fmoc-L-Lys(Mtt)-OH is a valuable amino acid derivative that facilitates the selective modification of the lysine side chain. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine allows for its incorporation within the standard Fmoc-based SPPS workflow, while the highly acid-labile 4-methyltrityl (Mtt) group on the ε-amine enables its selective removal under mild acidic conditions. This orthogonality is the cornerstone of its utility, allowing for site-specific modifications such as branching, cyclization, or the attachment of labels while the peptide remains anchored to the solid support.

These application notes provide a comprehensive guide, including detailed protocols and data, for the efficient incorporation of Fmoc-Lys(Mtt)-OH into a peptide sequence and the subsequent selective deprotection of the Mtt group for further modification.

Data Presentation

Coupling Reagent Performance

The choice of coupling reagent can influence the efficiency of incorporating the sterically hindered this compound. While specific comparative data for this particular amino acid is not extensively published, general performance indicators for commonly used coupling reagents in SPPS provide valuable guidance. HATU and HBTU are highly efficient uronium-based reagents, with HATU often demonstrating superior performance in terms of reaction speed and purity of the final product, especially for challenging sequences.[1] PyBOP is another highly efficient phosphonium salt-based reagent.

Coupling ReagentReagent TypeGeneral Coupling EfficiencyKey Considerations
HBTU Uronium SaltHighWidely used and effective. Can lead to guanidinium byproducts on the N-terminus if used in excess.
HATU Uronium SaltVery HighGenerally faster and more efficient than HBTU, with a lower risk of epimerization.[1]
PyBOP Phosphonium SaltVery HighDoes not pose a risk of N-terminal guanidinylation.
Mtt Group Deprotection Conditions

The selective removal of the Mtt group is a critical step. The choice of deprotection cocktail depends on the sensitivity of other protecting groups in the peptide sequence.

Deprotection CocktailTypical ConditionsDeprotection TimeSelectivity & Remarks
TFA/TIS/DCM 1-2% TFA, 1-5% TIS in DCM30-60 minutes (may require multiple treatments)Highly selective over Boc and tBu groups. Prolonged exposure can lead to premature cleavage of other sensitive groups.
Acetic Acid/TFE/DCM 1:2:7 mixture30-60 minutesA milder alternative to TFA-based cocktails.
HFIP/DCM 30% HFIP in DCM3 x 5-15 minute cyclesAn alternative mild condition to address side reactions associated with TFA.
TFA/DCM (higher conc.) 5% TFA, 5% TIS in 90% DCMMultiple 2-minute treatmentsEffective for rapid Mtt removal.

Experimental Protocols

Resin Preparation
  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Wash the resin thoroughly with DMF.

Standard Fmoc-SPPS Cycles for Peptide Elongation

Perform standard Fmoc-SPPS cycles for the amino acids preceding the Lys(Mtt) residue. Each cycle consists of the following steps:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Monitoring: Confirm the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

Incorporation of this compound
  • Following the Fmoc deprotection of the preceding amino acid residue, prepare the this compound coupling solution.

  • Activation: In a separate vessel, pre-activate this compound (4 molar equivalents) with a coupling reagent (e.g., HBTU, 3.95 molar equivalents) and a base (e.g., DIEA, 6 molar equivalents) in DMF.

  • Coupling: Add the activated this compound solution to the resin and allow the reaction to proceed for 2 hours with agitation.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Monitoring: Perform a Kaiser test to ensure complete coupling of the this compound.

Selective Deprotection of the Mtt Group
  • Wash the peptide-resin with DCM.

  • Prepare the Mtt deprotection solution (e.g., 1-2% TFA and 1-5% TIS in DCM).

  • Deprotection: Treat the resin with the Mtt deprotection solution. Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the Mtt cation is no longer observed in the filtrate. The appearance of a bright yellow color indicates the removal of the Mtt group.

  • Washing: After complete deprotection, wash the resin thoroughly with DCM.

  • Neutralization: Wash the resin with a 10% solution of DIEA in DMF to neutralize the resin.

  • Final Washes: Wash the resin with DMF to prepare for the subsequent reaction on the lysine side chain.

On-Resin Modification of the Lysine Side-Chain
  • With the ε-amino group of the lysine now deprotected, a variety of modifications can be performed. For example, to couple a carboxylic acid:

  • Activation: In a separate vessel, dissolve the carboxylic acid (3-5 equivalents) and a coupling reagent (e.g., HBTU or HATU, 3-5 equivalents) in DMF. Add a base (e.g., DIEA, 6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin and shake the reaction mixture at room temperature for 1-2 hours.

  • Washing and Monitoring: Wash the resin and monitor the completion of the reaction.

Visualization of Experimental Workflow

SPPS_Fmoc_Lys_Mtt_Workflow Workflow for Incorporating this compound and Side-Chain Modification start Start: Swollen Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Couple Fmoc-AA (e.g., HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser1 Kaiser Test wash2->kaiser1 repeat_spps Repeat SPPS Cycles kaiser1->repeat_spps Negative couple_lys Couple this compound kaiser1->couple_lys At desired position repeat_spps->fmoc_deprotection wash3 DMF/DCM Wash couple_lys->wash3 kaiser2 Kaiser Test wash3->kaiser2 mtt_deprotection Selective Mtt Deprotection (e.g., 1% TFA/TIS/DCM) kaiser2->mtt_deprotection Negative wash4 DCM & DMF Wash mtt_deprotection->wash4 side_chain_modification On-Resin Side-Chain Modification wash4->side_chain_modification end Continue SPPS or Cleavage side_chain_modification->end

Caption: Experimental workflow for the incorporation of this compound and subsequent on-resin side-chain modification.

Troubleshooting and Side Reactions

  • Incomplete Coupling of this compound: Due to its bulky nature, the coupling of this compound may be slower than for other amino acids. If the Kaiser test is positive after the initial coupling time, extend the reaction time or repeat the coupling step. Using a more efficient coupling reagent like HATU can also be beneficial.

  • Premature Deprotection of Other Acid-Labile Groups: During Mtt deprotection, prolonged exposure to the acidic cocktail can lead to the partial removal of other acid-sensitive protecting groups such as tert-butyl (tBu). To minimize this, use multiple short treatments with the deprotection solution rather than a single long exposure.

  • Incomplete Mtt Deprotection: The efficiency of Mtt removal can be sequence-dependent. If the yellow color of the Mtt cation persists in the filtrate, increase the number of deprotection cycles or the duration of each treatment.

  • Aggregation: Peptide aggregation on the resin can hinder both coupling and deprotection steps. Ensure adequate swelling of the resin before starting the synthesis and consider using alternative solvents or chaotropic salts if aggregation is suspected.

References

Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptides, including peptide dendrimers and multiple antigenic peptides (MAPs), have garnered significant interest in drug development, immunology, and materials science due to their unique structural and biological properties. The synthesis of these complex molecules relies on the strategic use of orthogonally protected amino acids. Fmoc-L-Lys(Mtt)-OH is a key building block for this purpose, enabling the selective elaboration of a peptide chain from the lysine side chain.[1] The 4-methyltrityl (Mtt) group, which protects the ε-amino group of lysine, is highly acid-labile and can be selectively removed under mild acidic conditions that do not affect the acid-labile tert-butyl (tBu)-based side-chain protecting groups or the base-labile N-α-Fmoc group.[2] This orthogonality is the cornerstone of its utility in solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the synthesis of branched peptides using Fmoc-Lys(Mtt)-OH.

Data Presentation: Comparison of Mtt Group Deprotection Protocols

The selective deprotection of the Mtt group is a critical step in the synthesis of branched peptides. The choice of deprotection conditions is crucial to ensure complete removal of the Mtt group while minimizing side reactions, such as the premature cleavage of other acid-labile protecting groups. Below is a summary of common Mtt deprotection protocols with their reported efficiencies.

Deprotection ProtocolReagentsTypical Reaction TimeReported Yield/PurityAdvantagesDisadvantagesReference
Standard TFA/DCM 1-2% Trifluoroacetic acid (TFA) and 1-5% Triisopropylsilane (TIS) in Dichloromethane (DCM)30 min to 2 hours (often repeated treatments)>70%Well-established and effective for many sequences.Can lead to premature cleavage of other acid-labile groups (e.g., Boc, tBu) or the peptide from acid-sensitive resins. Incomplete deprotection can occur.
HFIP-Based Cocktail DCM / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES) (e.g., 6.5:2:1:0.5 v/v/v/v)1 - 2 hoursNot specifiedMilder conditions compared to TFA, reducing the risk of side reactions. Effective for peptides with acid-sensitive groups.HFIP is a more expensive and volatile solvent. May be less efficient for sterically hindered Mtt groups.
Acetic Acid-Based Acetic acid / Trifluoroethanol / Dichloromethane (1:2:7 v/v/v)1 hourQuantitativeMilder alternative to TFA-based methods.May require longer reaction times compared to TFA.
Microwave-Assisted (using Fmoc-Lys(ivDde)-OH as an alternative) 5% hydrazine in DMF for ivDde removalUnder 5 hours (for the entire branched peptide synthesis)71-77% purityRapid synthesis times.This data is for an alternative orthogonal protecting group (ivDde) often used in microwave synthesis. Hydrazine is a toxic reagent.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of the Main Chain

This protocol outlines the standard steps for the synthesis of the primary peptide chain up to the point of incorporating this compound.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the first Fmoc-amino acid (3-5 equivalents) using a suitable coupling agent in DMF for 1-2 hours. Monitor the coupling reaction for completion (e.g., using the Kaiser test). Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the main peptide sequence until the desired position for branching is reached.

Incorporation of this compound

Procedure:

  • Following the final Fmoc deprotection of the linear chain, couple this compound using the standard coupling protocol as described in step 3 of the general SPPS protocol.

  • After successful coupling, proceed with the elongation of the main peptide chain by adding more amino acids if the design requires it.

Selective Deprotection of the Mtt Group

This is a critical step that requires careful execution to ensure selectivity.

Materials:

  • Peptide-resin with Mtt-protected lysine

  • Deprotection solution (see table above for options, e.g., 1% TFA, 5% TIS in DCM)

  • DCM

  • DMF

  • Diisopropylethylamine (DIPEA) solution (10% in DMF) for neutralization

Procedure (using Standard TFA/DCM method):

  • Washing: Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

  • Mtt Deprotection: Treat the resin with a freshly prepared solution of 1% TFA and 5% TIS in DCM. Gently agitate the mixture for 2-3 minutes. Repeat this treatment multiple times (e.g., 5-10 times) until the yellow color of the Mtt cation is no longer observed in the filtrate.

  • Monitoring: To monitor the deprotection, a small sample of the filtrate can be collected and its absorbance measured at 470 nm. However, be aware that the trityl cation from other protecting groups can also absorb at this wavelength.

  • Washing and Neutralization: Once the deprotection is complete, wash the resin thoroughly with DCM, followed by DMF. Neutralize the resin with 10% DIPEA in DMF to quench any residual acid. Finally, wash the resin again with DMF.

Synthesis of the Branched Peptide Chain

Procedure:

  • With the ε-amino group of the lysine now free, the synthesis of the branch can commence.

  • Couple the first Fmoc-amino acid of the branch chain to the deprotected lysine side chain using the standard coupling protocol.

  • Continue the chain elongation of the branch by repeating the Fmoc deprotection and coupling cycles as for a linear peptide.

Cleavage and Deprotection of the Final Branched Peptide

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Branched_Peptide_Synthesis_Workflow cluster_main_chain Main Chain Synthesis (Fmoc-SPPS) cluster_branching Branching Point cluster_branch_chain Branch Chain Synthesis cluster_final_steps Final Steps Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Chain_Elongation Repeat Deprotection & Coupling Cycles Coupling1->Chain_Elongation Couple_Lys Couple This compound Chain_Elongation->Couple_Lys Mtt_Deprotection Selective Mtt Deprotection (e.g., 1% TFA/DCM) Couple_Lys->Mtt_Deprotection Couple_Branch_AA Couple Fmoc-AA-OH to Lys Side Chain Mtt_Deprotection->Couple_Branch_AA Branch_Elongation Repeat Deprotection & Coupling Cycles Couple_Branch_AA->Branch_Elongation Cleavage Cleavage & Deprotection (e.g., 95% TFA) Branch_Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Branched_Peptide Final Branched Peptide Purification->Branched_Peptide Orthogonal_Protection_Scheme Peptide Peptide Backbone N-α-Fmoc Side Chain-tBu ε-NH-Mtt (Lys) Base Base (e.g., 20% Piperidine) Peptide:n->Base Chain Elongation Mild_Acid Mild Acid (e.g., 1% TFA) Peptide:lys->Mild_Acid Branching Deprotected_N Peptide Backbone N-α-NH2 Side Chain-tBu ε-NH-Mtt (Lys) Base->Deprotected_N Deprotected_Lys Peptide Backbone N-α-Fmoc Side Chain-tBu ε-NH2 (Lys) Mild_Acid->Deprotected_Lys Strong_Acid Strong Acid (e.g., 95% TFA) Fully_Deprotected Fully Deprotected Peptide Strong_Acid->Fully_Deprotected Deprotected_N->Strong_Acid Final Cleavage Deprotected_Lys->Strong_Acid Final Cleavage

References

Protocol for the Synthesis of Cyclic Peptides Utilizing Fmoc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of side-chain to side-chain cyclized peptides using Fmoc-Lys(Mtt)-OH. This method leverages an orthogonal protection strategy, enabling selective deprotection and on-resin cyclization, which is a cornerstone technique in modern drug discovery and the development of peptide-based therapeutics.[1] Cyclization constrains the peptide backbone into a bioactive conformation, often leading to improved metabolic stability and receptor affinity compared to their linear counterparts.[1]

Overview of the Orthogonal Protection Strategy

The synthesis of cyclic peptides via a lactam bridge requires the use of amino acids with orthogonally protected side chains. The 4-methyltrityl (Mtt) group, used to protect the ε-amino group of lysine (this compound), is highly acid-labile.[1] It can be selectively removed under very mild acidic conditions that do not affect other acid-labile protecting groups like tert-butyl (tBu) or the acid-sensitive resin linker.[1] This orthogonality is the key to enabling selective on-resin modification, specifically the cyclization between the lysine side chain and a deprotected acidic amino acid side chain (e.g., Asp or Glu).

Experimental Protocols

The following protocols outline the key steps for the synthesis of a side-chain cyclized peptide on a solid support.

Linear Peptide Synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS)

The linear peptide is assembled on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH (or other orthogonally protected acidic amino acid)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the next Fmoc-amino acid (including this compound and the orthogonally protected acidic amino acid at the desired positions) using the chosen coupling reagents and DIEA in DMF.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Selective Deprotection of the Mtt Group

This step selectively exposes the ε-amino group of the lysine residue.

Materials:

  • 1-2% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • DCM

  • DMF

  • 10% (v/v) DIEA in DMF

Procedure:

  • Resin Washing: Wash the peptide-resin with DCM.

  • Mtt Deprotection: Treat the resin with a solution of 1% TFA and 2% TIS in DCM for 30 minutes at room temperature with gentle shaking.

  • Monitoring: Monitor the deprotection by taking a small sample of resin, washing it with DCM, and adding a drop of 1% TFA in DCM. An orange color indicates the presence of the trityl cation and that the reaction should be continued.

  • Washing: Once the deprotection is complete (negative trityl test), filter the resin and wash it sequentially with DCM, 10% DIEA in DMF, and DMF.

Selective Deprotection of the Acidic Amino Acid Side Chain (Example: Allyl Group)

This step exposes the carboxyl group for subsequent cyclization.

Materials:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Scavenger (e.g., Phenylsilane)

  • DCM/DMF mixture

Procedure:

  • Resin Swelling: Swell the resin in a DCM/DMF mixture.

  • Allyl Deprotection: Treat the resin with a solution of Pd(PPh₃)₄ and a scavenger in a DCM/DMF mixture under an inert atmosphere.

  • Washing: Wash the resin thoroughly with DMF and DCM.

On-Resin Cyclization

This step forms the lactam bridge between the deprotected lysine and acidic amino acid side chains.

Materials:

  • Coupling reagents (e.g., PyBOP, HBTU)

  • DIEA

  • DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Cyclization: Add the coupling reagent (e.g., 3 equivalents of PyBOP) and DIEA (6 equivalents) in DMF to the resin. Allow the reaction to proceed for 2-4 hours at room temperature.[1]

  • Monitoring: Monitor the completion of the cyclization reaction by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.

  • Washing: Once the cyclization is complete, wash the resin with DMF and DCM.

Final Cleavage and Deprotection

This final step cleaves the cyclized peptide from the resin and removes any remaining side-chain protecting groups.

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Drying: Dry the peptide-resin under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Data Presentation

The following table summarizes representative yields and purity for the synthesis of a side-chain to side-chain cyclized cholecystokinin analog using an Mtt-protected lysine.

Synthesis StepReagents/ConditionsYield (%)Purity (%)
Linear Peptide Assembly Standard Fmoc-SPPS>95~70 (including sulfoxide)
On-Resin Cyclization PyBOP/DIEA in DMF~80~75 (crude)
Final Cleaved Peptide TFA/H₂O/TIS>90~70 (crude)
Purified Cyclic Peptide RP-HPLC~30 (overall)>98

Note: Yields and purity are dependent on the peptide sequence and reaction conditions.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of cyclic peptides using this compound.

G A 1. Linear Peptide Synthesis (Fmoc-SPPS) B 2. Selective Mtt Deprotection A->B Peptide-Resin C 3. Selective Side Chain Deprotection (e.g., Allyl) B->C Exposed Lysine Side Chain D 4. On-Resin Cyclization C->D Exposed Acidic Side Chain E 5. Final Cleavage & Deprotection D->E Cyclized Peptide-Resin F 6. Purification (RP-HPLC) E->F Crude Cyclic Peptide G Characterization (Mass Spectrometry) F->G Purified Cyclic Peptide

Caption: Experimental workflow for cyclic peptide synthesis.

Logical Relationship of the Orthogonal Protection Strategy

This diagram illustrates the logic of using orthogonal protecting groups in this synthetic scheme.

G cluster_0 Protecting Groups on Peptide-Resin cluster_1 Deprotection Conditions Fmoc Fmoc (N-terminus) Piperidine 20% Piperidine/DMF Fmoc->Piperidine Removed by Mtt Mtt (Lys side chain) Mild_Acid 1% TFA/DCM Mtt->Mild_Acid Removed by OAll OAll (Asp/Glu side chain) Pd_Catalyst Pd(PPh₃)₄ OAll->Pd_Catalyst Removed by tBu tBu (Other side chains) Strong_Acid 95% TFA tBu->Strong_Acid Removed by

Caption: Orthogonal protection strategy logic.

Signaling Pathway Example: Somatostatin Analogs

Cyclic peptides, such as the somatostatin analog octreotide, are crucial in medicine. They exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This interaction inhibits the release of various hormones, including growth hormone.

G cluster_0 Cell Membrane SSTR Somatostatin Receptor (SSTR) Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Hormone Hormone Secretion (e.g., Growth Hormone) Somatostatin Cyclic Somatostatin Analog (e.g., Octreotide) Somatostatin->SSTR Binds to Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Hormone Promotes

Caption: Somatostatin analog signaling pathway.

Signaling Pathway Example: Cyclic RGD Peptides and Integrin

Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent inhibitors of integrin αvβ3, which plays a critical role in angiogenesis and tumor progression. By blocking the interaction of integrins with the extracellular matrix, these cyclic peptides can inhibit cell adhesion and downstream signaling.

G cluster_0 Cell Membrane Integrin Integrin αvβ3 FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates RGD Cyclic RGD Peptide RGD->Integrin Blocks Binding ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Binds to Signaling Downstream Signaling (Cell Proliferation, Migration) FAK->Signaling Initiates

Caption: Cyclic RGD peptide and integrin signaling.

References

Application Notes and Protocols for Fmoc-Lys(Mtt)-OH in Solid-Phase Synthesis of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH) in solid-phase peptide synthesis (SPPS) for the targeted production of peptide-drug conjugates (PDCs). This methodology is pivotal for developing next-generation therapeutics that combine the specificity of peptides with the potency of small molecule drugs.

Introduction: The Orthogonal Protection Strategy

Peptide-drug conjugates (PDCs) are a promising class of targeted therapies, designed to deliver cytotoxic agents directly to diseased cells, thereby minimizing off-target toxicity.[1] A critical factor in the efficacy of a PDC is the precise control over the drug conjugation site, ensuring a homogeneous product with a defined drug-to-peptide ratio (DPR). The use of this compound is a cornerstone of the orthogonal protection strategy in SPPS to achieve this site-specific conjugation.

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the ε-amino function of lysine. In the context of Fmoc-based SPPS, the Nα-Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups of other amino acids (e.g., Boc, tBu, Trt) are cleaved by strong acid (e.g., trifluoroacetic acid, TFA). The Mtt group's unique lability allows for its selective removal on-resin using a very dilute solution of TFA in a non-polar solvent like dichloromethane (DCM), without affecting other protecting groups or the peptide-resin linkage.[1] This selective deprotection unmasks the lysine's ε-amino group at a specific, predetermined position in the peptide sequence, making it available for the covalent attachment of a drug-linker moiety.

Data Presentation: Synthesis and Conjugation Efficiency

The following tables summarize representative quantitative data for key steps in the synthesis of PDCs using the this compound strategy. It is important to note that yields are highly dependent on the specific peptide sequence, the drug-linker properties, and the efficiency of each chemical step.

Table 1: Mtt Group Deprotection Conditions and Efficiency

Reagent CompositionTimeTemperatureScavengerEfficiency
1% TFA in DCM5-30 minRoom Temp1-5% TIS/MeOH>95% Mtt removal[1]
Acetic Acid/TFE/DCM (1:2:7)60 minRoom TempNone requiredQuantitative removal[2]
DCM/HFIP/TFE/TES (6.5:2:1:0.5)15-60 minRoom TempTES (in mix)Efficient Mtt removal[1]

TFA: Trifluoroacetic Acid, DCM: Dichloromethane, TIS: Triisopropylsilane, TFE: Trifluoroethanol, HFIP: Hexafluoroisopropanol, TES: Triethylsilane.

Table 2: Representative Yields and Purity in PDC Synthesis

StepProductStarting MaterialYield (%)Purity (%)Analysis MethodReference
This compound SynthesisThis compoundH-Lys(Mtt)-OH82%99.0%TLC, HPLC
On-Resin Conjugation (Example)Hydrazone-linked conjugatePeptide63%94%HPLC, MS
Overall PDC Synthesis (Representative)Purified Peptide-Drug ConjugateStarting Resin15-35%>95%HPLC, MSN/A

Yields are highly sequence- and drug-dependent. The overall yield is representative of a multi-step solid-phase synthesis and subsequent purification.

Mandatory Visualizations

Experimental Workflow for PDC Synthesis

PDC_Workflow Resin Resin Swelling SPPS Fmoc-SPPS (Incorporate this compound) Resin->SPPS Start Synthesis Mtt_Deprotection Selective Mtt Deprotection SPPS->Mtt_Deprotection Peptide Assembled Conjugation On-Resin Drug-Linker Conjugation Mtt_Deprotection->Conjugation Free ε-Amine Cleavage Cleavage from Resin & Global Deprotection Conjugation->Cleavage Conjugate Formed Purification Purification (RP-HPLC) Cleavage->Purification Crude PDC PDC Purified PDC Purification->PDC Final Product Orthogonal_Protection PeptideResin Peptide on Resin Fmoc-AA...Lys(Mtt)...-Resin Fmoc_Removal Piperidine PeptideResin->Fmoc_Removal Chain Elongation Mtt_Removal Dilute TFA in DCM PeptideResin->Mtt_Removal Site-Specific Modification Global_Deprotection Strong TFA Cocktail PeptideResin->Global_Deprotection Final Cleavage Deprotected_N_Terminus H2N-AA...Lys(Mtt)...-Resin Fmoc_Removal->Deprotected_N_Terminus Removes Fmoc Deprotected_Side_Chain Fmoc-AA...Lys(NH2)...-Resin Mtt_Removal->Deprotected_Side_Chain Removes Mtt only Cleaved_Peptide Free Peptide Global_Deprotection->Cleaved_Peptide Removes all other protecting groups & cleaves from resin Deprotected_N_Terminus->PeptideResin Couple next AA Deprotected_Side_Chain->PeptideResin Conjugate Drug

References

Application Note: Site-Specific Fluorescent Labeling of Peptides Using Fmoc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The site-specific incorporation of fluorescent labels into peptides is a critical technique in biochemical and medical research, enabling applications from in-vivo imaging to FRET-based enzymatic assays. Achieving this specificity during Solid-Phase Peptide Synthesis (SPPS) requires a sophisticated strategy of orthogonal protecting groups. Fmoc-L-Lys(Mtt)-OH is a key building block for this purpose. The 4-methyltrityl (Mtt) group, which protects the ε-amine of the lysine side chain, is exceptionally acid-labile.[1][2] This property allows for its selective removal on-resin under very mild acidic conditions that do not affect the Nα-Fmoc protection, other more robust acid-labile side-chain protecting groups (e.g., Boc, tBu), or the acid-sensitive resin linker.[1][3] This orthogonality is the cornerstone of its utility, permitting the researcher to unmask a single reactive site at a precise location for conjugation with a fluorescent dye or other reporter molecule while the peptide remains safely anchored to the solid support.

Principle of Orthogonal Protection

The power of the Fmoc-Lys(Mtt)-OH derivative lies in the differential stability of the protecting groups used in Fmoc-based SPPS:

  • Nα-Fmoc group: Base-labile. Removed at each cycle with a piperidine solution to allow chain elongation.

  • Side-chain Mtt group: Highly acid-labile. Stable to piperidine but removed with a dilute (~1-2%) solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Other side-chain groups (Boc, tBu, Trt): Acid-labile. Stable to both piperidine and the mild acid used for Mtt removal. They are only removed during the final, aggressive TFA cleavage cocktail.

This multi-tiered stability allows for a precise, stepwise chemical manipulation of the peptide, as illustrated in the workflow below.

G cluster_SPPS On-Resin Synthesis cluster_Labeling On-Resin Modification cluster_Final Cleavage & Purification start Start with Resin spps Standard Fmoc-SPPS Cycles start->spps lys_mtt Incorporate This compound spps->lys_mtt spps2 Continue Fmoc-SPPS for remaining sequence lys_mtt->spps2 mtt_deprotect Selective Mtt Group Deprotection spps2->mtt_deprotect labeling Couple Fluorescent Label to Lysine Side Chain mtt_deprotect->labeling cleavage Final Cleavage from Resin & Side-Chain Deprotection labeling->cleavage purification Purify Labeled Peptide (e.g., HPLC) cleavage->purification end_node Final Labeled Peptide purification->end_node

Caption: Overall workflow for site-specific peptide labeling.

Data Presentation

Table 1: Comparison of Reagents for Selective Mtt Deprotection

The choice of reagent for Mtt removal can be tailored based on the sensitivity of the peptide sequence. The most common and robust method utilizes dilute TFA, while milder alternatives exist for highly sensitive substrates.

Reagent Cocktail (v/v/v)Typical TimeSelectivity & Notes
1-2% TFA / 2-5% TIS in DCM5-30 min, repeatedHighly effective and common method. TIS (triisopropylsilane) acts as a scavenger for the liberated Mtt cation. The solution turning yellow/orange indicates Mtt cation presence.
1% Acetic Acid / 2% TFE / 7% DCM1-2 hoursVery mild conditions, suitable for highly acid-sensitive peptides and linkers. May be less effective on certain resins or sequences.
2% TES / 1% HFIP / 0.5% TFE / 6.5% DCM1-2 hoursA TFA-free alternative. HFIP (hexafluoroisopropanol) and TFE (trifluoroethanol) facilitate the reaction.
Table 2: Orthogonality of Key Protecting Groups in Fmoc-SPPS

This table illustrates the distinct chemical conditions required for the removal of each class of protecting group, which is the basis for the selective labeling strategy.

Protecting GroupTypeRoleRemoval ConditionsOrthogonal To
Fmoc Base-LabileNα-Amine Protection20% Piperidine in DMFMtt, Boc, tBu, Trt
Mtt Highly Acid-LabileLys(ε-Amine) Protection1-2% TFA in DCMFmoc, Boc, tBu, Trt
Boc / tBu Acid-LabileSide-Chain Protection>50% TFA in DCM (e.g., 95% TFA)Fmoc

Experimental Protocols

Protocol 1: Incorporation of this compound in SPPS

This protocol describes a standard coupling cycle for incorporating the this compound residue into the peptide sequence using a solid-phase synthesizer or manual methods.

  • Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain, and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate this compound (4 eq. to resin capacity) with a coupling agent like HBTU (3.95 eq.) and a base like DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: On-Resin Selective Deprotection of the Mtt Group

This protocol details the selective removal of the Mtt group to expose the lysine side-chain amine.

  • Resin Preparation: After completing the full peptide sequence, wash the peptide-resin with DCM (5 times) to ensure it is free of DMF.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 5% TIS in DCM (v/v) .

  • Mtt Cleavage:

    • Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2 minutes. The solution will typically turn a bright yellow or orange color.

    • Drain the solution.

    • Repeat this 2-minute treatment 5-10 times, or until the drained solution is colorless, indicating complete removal of the Mtt group.

  • Washing: Wash the resin thoroughly with DCM (5 times) to remove residual acid and scavengers.

  • Neutralization:

    • Wash the resin with a solution of 5-10% DIEA in DMF (v/v) for 2-5 minutes.

    • Repeat the neutralization step once more.

  • Final Wash: Wash the resin with DMF (5 times) to remove excess base. The resin is now ready for labeling.

G cluster_reaction Chemical Pathway PeptideResin_Mtt Peptide-Resin-Lys(Mtt) PeptideResin_NH2 Peptide-Resin-Lys(NH2) PeptideResin_Mtt->PeptideResin_NH2 1% TFA, TIS in DCM PeptideResin_Dye Peptide-Resin-Lys(NH-Dye) PeptideResin_NH2->PeptideResin_Dye Activated Dye, DIEA in DMF

Caption: Key chemical steps for on-resin labeling.
Protocol 3: On-Resin Fluorescent Labeling

This protocol describes the coupling of an amine-reactive fluorescent dye to the deprotected lysine side chain.

  • Dye Solution Preparation: Dissolve the amine-reactive fluorescent dye (e.g., FITC, an NHS-ester, or an isothiocyanate dye) (1.5-3 eq.) and a base such as DIEA (5 eq.) in an appropriate solvent (anhydrous DMF or DMSO).

  • Coupling Reaction:

    • Add the dye solution to the peptide-resin.

    • Protect the reaction vessel from light by wrapping it in aluminum foil.

    • Agitate the mixture at room temperature for 2-4 hours, or overnight for difficult couplings.

  • Washing:

    • Drain the dye solution.

    • Wash the resin extensively with DMF (5-7 times) until the filtrate is colorless.

    • Wash with DCM (3-5 times) to remove the DMF.

  • Drying: Dry the resin under a vacuum for 1-2 hours before final cleavage.

Protocol 4: Final Cleavage and Purification

This final step cleaves the labeled peptide from the resin and removes all remaining side-chain protecting groups.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common solution is 95% TFA, 2.5% TIS, and 2.5% deionized water (v/v/v) .

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried, labeled peptide-resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Reduce the TFA volume using a stream of nitrogen or rotary evaporation.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the final product using mass spectrometry.

References

Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient incorporation of Fmoc-Lys(Mtt)-OH into synthetic peptides using microwave-assisted solid-phase peptide synthesis (SPPS). The use of the 4-methyltrityl (Mtt) protecting group for the lysine side chain allows for orthogonal deprotection, enabling site-specific modifications such as branching, cyclization, or attachment of reporter molecules.[1][2][3] Microwave irradiation significantly accelerates both the coupling and deprotection steps, leading to shorter synthesis times and potentially improved peptide purity.[4][5] This application note outlines the required materials, instrumentation, and step-by-step procedures for microwave-assisted Fmoc-SPPS, on-resin Mtt group deprotection, and subsequent side-chain modification.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl strategy. For the synthesis of complex peptides requiring side-chain modifications, orthogonal protecting groups are essential. The 4-methyltrityl (Mtt) group is an acid-labile protecting group that is selectively cleaved under very mild acidic conditions, leaving other acid-sensitive groups like Boc and tBu intact. This orthogonality is crucial for on-resin modifications of the lysine side chain.

Microwave-assisted SPPS has emerged as a powerful technique to expedite the synthesis process. The application of microwave energy can enhance the kinetics of both the Fmoc deprotection and amino acid coupling steps, reducing reaction times from hours to minutes. This protocol details the use of a microwave peptide synthesizer for the incorporation of this compound and the subsequent selective deprotection of the Mtt group.

Key Applications

  • Synthesis of branched peptides.

  • Site-specific attachment of fluorophores, quenchers, or other labels.

  • On-resin cyclization of peptides.

  • Preparation of peptides for conjugation to other molecules.

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Oxyma Pure or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Mtt Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 1-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)

  • Solvents: DMF, DCM, Diethyl ether

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Automated microwave peptide synthesizer

Standard Microwave-Assisted SPPS Cycle

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to synthesis.

  • Fmoc Deprotection:

    • Add the Fmoc deprotection solution to the resin.

    • Apply microwave energy (e.g., 3 minutes at 75°C).

    • Drain the vessel and repeat the microwave-assisted deprotection step once more.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the activated amino acid solution by mixing Fmoc-amino acid (5-fold excess), DIC (5-fold excess), and Oxyma (5-fold excess) in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave energy (e.g., 5 minutes at 75-90°C). For this compound, a lower temperature or double coupling at room temperature might be considered to ensure stability, though microwave conditions are generally compatible.

    • Drain the vessel and wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

On-Resin Mtt Group Deprotection
  • Resin Preparation: After the completion of the peptide sequence, wash the resin-bound peptide with DCM.

  • Mtt Cleavage:

    • Add the Mtt deprotection solution (1-2% TFA, 1-5% TIS in DCM) to the resin.

    • Agitate the mixture at room temperature. A yellow-orange color indicates the release of the Mtt cation.

    • The reaction is typically complete within 2-10 minutes, and can be repeated to ensure complete removal.

    • Drain the deprotection solution.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM.

    • Neutralize the resin with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DMF.

    • Wash the resin again with DMF and DCM.

  • Side-Chain Modification: The deprotected lysine side chain is now available for subsequent coupling reactions.

Final Cleavage and Precipitation
  • Resin Washing and Drying: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Purification and Analysis: Collect the peptide pellet by centrifugation, dry it, and purify by HPLC. Confirm the identity by mass spectrometry.

Data Presentation

Table 1: Comparison of Mtt Deprotection Conditions

Deprotection CocktailTimeScavengerNotesReference
1% TFA in DCM3 x 5 min2% TISA commonly used and effective method. Repetition ensures complete removal.
2% TFA in DCM20 x 2 min5% TISA slightly stronger acid concentration that may increase deprotection rates.
5% TFA, 5% TIS in 90% DCM2 min (repeated)TISEffective for rapid deprotection. The solution turns bright yellow, indicating Mtt removal.
DCM/HFIP/TFE/TES (6.5:2:1:0.5)1 hour (or longer)TESAn alternative, non-TFA based method.

Table 2: General Microwave SPPS Parameters

StepReagentsTimeTemperature
Fmoc Deprotection20% Piperidine in DMF3 minutes75°C
Amino Acid Coupling5-fold excess Fmoc-AA, DIC, Oxyma in DMF5 minutes75-90°C

Visualizations

Workflow for Microwave-Assisted SPPS of a Branched Peptide

SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (Microwave) start->deprotection1 coupling1 Couple Fmoc-AA (Microwave) deprotection1->coupling1 repeat Repeat for Peptide Chain coupling1->repeat repeat->deprotection1 Continue Main Chain lys_coupling Couple This compound (Microwave) repeat->lys_coupling At Branch Point mtt_deprotection Selective Mtt Deprotection (1% TFA in DCM) lys_coupling->mtt_deprotection branch_coupling Couple Second Peptide Chain (Microwave) mtt_deprotection->branch_coupling final_deprotection Final Fmoc Deprotection branch_coupling->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage end_product Purified Branched Peptide cleavage->end_product

Caption: Workflow for synthesizing a branched peptide using microwave-assisted SPPS with this compound.

Orthogonal Deprotection Strategy

Orthogonal_Deprotection Peptide Resin-Bound Peptide Nα-Fmoc Lys(Mtt) Side-Chains(tBu, Boc) Fmoc_Removal Fmoc Deprotection (20% Piperidine) Peptide:n->Fmoc_Removal Chain Elongation Mtt_Removal Mtt Deprotection (1% TFA in DCM) Peptide:lys->Mtt_Removal Side-Chain Modification Final_Cleavage Final Cleavage (95% TFA) Peptide->Final_Cleavage Peptide Release

Caption: Orthogonal deprotection scheme for Fmoc-SPPS using the Mtt protecting group.

Conclusion

The combination of microwave-assisted SPPS with the use of this compound provides a rapid and efficient method for the synthesis of complex peptides requiring side-chain modifications. The protocols outlined in this application note offer a robust starting point for researchers to develop and optimize their synthetic strategies. The finely tuned acid lability of the Mtt group makes it an invaluable tool for creating novel peptide-based therapeutics and research tools.

References

Synthesis of Multiple Antigenic Peptides (MAPs) using Fmoc-Lys(Mtt)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of Multiple Antigenic Peptides (MAPs) utilizing the acid-labile, orthogonally protected amino acid, Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH). MAPs are dendritic macromolecules that present multiple copies of a peptide epitope, significantly enhancing their immunogenicity, making them valuable tools in vaccine development and immunology research. The use of this compound offers a strategic advantage in the solid-phase synthesis of well-defined MAP structures.

Introduction to Multiple Antigenic Peptides

Multiple Antigenic Peptides (MAPs) are branched peptides that consist of a central core molecule, typically composed of lysine residues, from which multiple copies of a synthetic peptide antigen radiate.[1] This dendritic architecture allows for a high molar ratio of the antigenic peptide, leading to an increased immunological response without the need for conjugation to a larger carrier protein.[1] The synthesis of MAPs can be approached through two primary strategies: the direct (divergent) method, where peptide chains are elongated stepwise on a pre-formed lysine core on the solid support, and the indirect (convergent) method, which involves the synthesis and purification of peptide epitopes prior to their ligation to the core.[2] This document will focus on the direct, stepwise solid-phase peptide synthesis (SPPS) approach using Fmoc chemistry.

The selection of this compound as a building block is pivotal for the controlled synthesis of complex MAPs. The 4-methyltrityl (Mtt) protecting group on the ε-amino function of lysine is highly acid-labile and can be selectively removed under mild acidic conditions that do not affect the acid-labile side-chain protecting groups of other amino acids (e.g., t-butyl, trityl) or the linkage of the peptide to the resin.[3][4] This orthogonality is crucial for the stepwise construction of the MAP core and the subsequent elongation of the peptide chains.

Experimental Protocols

This section details the protocols for the synthesis of a tetravalent (4-branch) MAP using this compound on a solid support.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides).

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, etc.), Fmoc-Lys(Fmoc)-OH, and this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Piperidine, Diisopropylethylamine (DIEA).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Deprotection Reagent (Fmoc): 20% (v/v) Piperidine in DMF.

  • Deprotection Reagent (Mtt): 1-2% (v/v) Trifluoroacetic acid (TFA) and 1-5% (v/v) Triisopropylsilane (TIS) in DCM.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% water.

  • Precipitation and Washing: Cold diethyl ether.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

  • Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Protocol 1: Solid-Phase Synthesis of a Tetravalent MAP Core

This protocol describes the construction of the 4-branch lysine core on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., 100 mg of Rink Amide resin) in DMF in a reaction vessel for 1-2 hours.

    • Wash the resin with DMF (3 x 1 mL).

  • First Level Branching (2 Branches):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin linker.

    • Wash the resin thoroughly with DMF (5 x 1 mL) and DCM (3 x 1 mL).

    • Coupling of the First Branching Lysine: Couple Fmoc-Lys(Fmoc)-OH (4 equivalents) using a suitable coupling agent (e.g., HBTU/DIEA or HATU/DIEA) in DMF for 2 hours.

    • Wash the resin with DMF (5 x 1 mL).

    • Confirm complete coupling using a Ninhydrin test.

  • Second Level Branching (4 Branches):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove both Fmoc groups from the coupled lysine.

    • Wash the resin thoroughly with DMF (5 x 1 mL) and DCM (3 x 1 mL).

    • Coupling of the Second Branching Lysines: Couple Fmoc-Lys(Fmoc)-OH (4 equivalents per free amine) using a suitable coupling agent in DMF for 2 hours.

    • Wash the resin with DMF (5 x 1 mL).

    • Perform a Ninhydrin test to ensure complete coupling.

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min) to deprotect the N-termini of the four branches.

    • Wash the resin thoroughly with DMF (5 x 1 mL) and DCM (3 x 1 mL). The tetravalent MAP core is now ready for peptide chain elongation.

Protocol 2: Stepwise Elongation of Antigenic Peptides

This protocol outlines the synthesis of the desired peptide sequence on each of the four branches of the MAP core.

  • Amino Acid Coupling:

    • Couple the first Fmoc-amino acid of the peptide sequence (4 equivalents per branch) to the deprotected MAP core using a standard coupling protocol with HBTU/DIEA or HATU/DIEA in DMF for 1-2 hours.

    • Wash the resin with DMF (5 x 1 mL).

    • Confirm complete coupling with a Ninhydrin test.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 mL) and DCM (3 x 1 mL).

  • Repeat Cycles:

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence until the full-length peptides are synthesized on all four branches.

Protocol 3: Cleavage, Deprotection, and Purification
  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group from the final amino acid of the peptide chains using 20% piperidine in DMF.

    • Wash the resin with DMF (5 x 1 mL) and DCM (5 x 1 mL), and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved MAP.

  • Precipitation and Washing:

    • Precipitate the crude MAP by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2-3 times).

    • Dry the crude MAP pellet under vacuum.

  • Purification:

    • Dissolve the crude MAP in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the MAP by RP-HPLC using a suitable gradient.

  • Characterization and Lyophilization:

    • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the MAP.

    • Pool the pure fractions and lyophilize to obtain the final MAP product as a white powder.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of MAPs. Actual results will vary depending on the peptide sequence, length, and synthesis conditions.

Table 1: Comparison of Mtt and Fmoc Protecting Groups for Lysine Side-Chain Protection in MAP Synthesis

Protecting GroupDeprotection ConditionsOrthogonality to Fmoc/tBuAdvantagesDisadvantages
Mtt (4-methyltrityl) 1-2% TFA in DCMYesHighly acid-labile, allowing for mild and selective deprotection.Can be bulky, potentially leading to steric hindrance in some coupling reactions.
Fmoc 20% Piperidine in DMFNoUsed for Nα-protection and for building the lysine core.Not suitable for orthogonal side-chain protection in Fmoc-based SPPS.

Table 2: Typical Yield and Purity of a Tetravalent MAP

ParameterTypical ValueMethod of Determination
Crude Yield 40-70%Gravimetric analysis after cleavage and precipitation
Purity (after HPLC) >95%Analytical RP-HPLC
Molecular Weight ConfirmedESI-MS or MALDI-TOF MS

Note: Yields and purity are highly dependent on the specific peptide sequence and the efficiency of each coupling and deprotection step.

Visualizations

Diagram 1: General Structure of a Tetravalent Multiple Antigenic Peptide (MAP)

MAP_Structure cluster_core Lysine Core cluster_peptides Antigenic Peptides Core β-Ala Lys1 Lys Core->Lys1 Lys2_1 Lys Lys1->Lys2_1 Lys2_2 Lys Lys1->Lys2_2 Peptide1 Peptide Antigen Lys2_1->Peptide1 Peptide2 Peptide Antigen Lys2_1->Peptide2 Peptide3 Peptide Antigen Lys2_2->Peptide3 Peptide4 Peptide Antigen Lys2_2->Peptide4

Caption: A schematic of a 4-branch MAP with a central lysine core.

Diagram 2: Experimental Workflow for the Synthesis of a Tetravalent MAP

MAP_Synthesis_Workflow Start Start: Resin Swelling BuildCore Build Tetravalent Lysine Core (using Fmoc-Lys(Fmoc)-OH) Start->BuildCore Elongate Stepwise Elongation of Peptide Chains (Fmoc-SPPS Cycles) BuildCore->Elongate Cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Elongate->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Characterization (Mass Spectrometry) Purify->Characterize End Final Product: Lyophilized MAP Characterize->End

Caption: The overall workflow for the solid-phase synthesis of a MAP.

Diagram 3: Orthogonal Deprotection Strategy using this compound

Orthogonal_Deprotection cluster_deprotection Selective Deprotection Steps Peptide_Resin Resin-Peptide-Lys(Mtt)-NH-Fmoc Other Protected Amino Acids Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin:f0->Fmoc_Deprotection Base Labile Mtt_Deprotection Mtt Deprotection (1% TFA/DCM) Peptide_Resin:f0->Mtt_Deprotection Mild Acid Labile Result_Fmoc Resin-Peptide-Lys(Mtt)-NH2 Fmoc_Deprotection->Result_Fmoc Result_Mtt Resin-Peptide-Lys(NH2)-NH-Fmoc Mtt_Deprotection->Result_Mtt

Caption: Orthogonality of Fmoc and Mtt protecting groups in MAP synthesis.

References

The Strategic Application of Fmoc-Lys(Mtt)-OH in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-Lys(Mtt)-OH, or Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine, stands as a cornerstone in the synthesis of complex peptidomimetics, offering researchers a versatile tool for creating branched peptides, cyclic structures, and site-specifically modified conjugates. Its utility is rooted in the principle of orthogonal protection, where the highly acid-labile Mtt group on the lysine side chain can be selectively removed under mild conditions that leave other protecting groups, such as the base-labile Fmoc group and acid-labile tert-butyl groups, intact.[1][2] This unique characteristic enables precise chemical manipulations at the lysine side chain, a critical capability in the development of novel therapeutics and research probes.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptidomimetics, targeting researchers, scientists, and professionals in the field of drug development.

Application Notes

The primary application of this compound lies in its role as a key building block for introducing selective modifications to a peptide sequence. The 4-methyltrityl (Mtt) protecting group on the ε-amino group of the lysine side chain is exceptionally sensitive to dilute acid.[1] This allows for its removal on-resin without disturbing the Nα-Fmoc protection of the peptide backbone or other acid-labile side-chain protecting groups.[4] This orthogonality is fundamental to its application in:

  • Branched Peptide Synthesis: By selectively deprotecting the lysine side chain, a second peptide chain can be synthesized, leading to the formation of branched or dendritic peptides. These structures are valuable in various applications, including the development of synthetic vaccines and drug delivery systems.

  • Peptide Cyclization: this compound is instrumental in the formation of side-chain-to-side-chain or side-chain-to-terminus cyclic peptides. Cyclization is a widely used strategy to enhance the conformational stability, receptor affinity, and metabolic stability of peptides.

  • Site-Specific Conjugation: The deprotected lysine side chain provides a reactive handle for the attachment of various moieties, such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

The synthesis of this compound itself can be achieved in two steps from lysine, with an overall yield of approximately 42%.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound in peptidomimetic synthesis.

ParameterValue/ConditionApplication/ContextSource(s)
This compound Synthesis
Overall Yield42%Two-step synthesis from lysine
Mtt Group Deprotection Conditions
1% TFA in DCM30 minutes at room temperatureQuantitative removal of the Mtt group
Acetic acid/trifluoroethanol/DCM (1:2:7)1 hour at room temperatureQuantitative removal of the Mtt group
DCM/HFIP/TFE/TES (6.5:2:1:0.5)1 hour with gentle agitationAlternative for Mtt removal on solid phase
1-2% TFA and 1-5% TIS in DCMMultiple short treatments (e.g., 5-10 treatments of 2 minutes each)Selective on-resin deprotection
Fmoc Group Deprotection
20% Piperidine in DMF2 x 10 minutesStandard Fmoc deprotection in SPPS
Final Peptide Cleavage
95% TFA, 2.5% Water, 2.5% TIS2-3 hours at room temperatureCleavage from resin and removal of remaining side-chain protecting groups

Experimental Protocols

Protocol 1: On-Resin Selective Deprotection of the Mtt Group

This protocol details the selective removal of the Mtt group from the lysine side chain of a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing an this compound residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 10% Diisopropylethylamine (DIPEA) in DMF (neutralization solution)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the solvent.

  • Prepare the Mtt deprotection solution: 1-2% TFA and 1-5% TIS in DCM.

  • Add the deprotection solution to the resin and shake gently for 2 minutes. The solution will typically turn yellow, indicating the release of the Mtt cation.

  • Drain the solution and wash the resin thoroughly with DCM.

  • Repeat steps 4 and 5 until the yellow color is no longer observed in the filtrate.

  • Wash the resin with DMF.

  • Neutralize the resin with 10% DIPEA in DMF for 5-10 minutes to quench any residual acid.

  • Wash the resin thoroughly with DMF and then DCM.

  • The resin is now ready for the subsequent modification of the deprotected lysine side chain.

Protocol 2: Synthesis of a Branched Peptide using this compound

This protocol outlines the general workflow for synthesizing a branched peptide on a solid support.

Workflow:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 1-2 hours.

  • Main Chain Synthesis: Synthesize the primary peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) cycles.

  • Incorporation of this compound: At the desired branching point, couple this compound to the growing peptide chain using standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma).

  • Continuation of Main Chain (Optional): If required, continue elongating the main peptide chain.

  • Selective Mtt Deprotection: Following the completion of the main chain, selectively remove the Mtt group from the lysine side chain as described in Protocol 1.

  • Branch Chain Synthesis: Synthesize the second peptide chain (the branch) starting from the newly deprotected ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.

  • Final Cleavage and Purification: Once the synthesis is complete, cleave the branched peptide from the resin and remove all remaining protecting groups using a strong acid cocktail (e.g., 95% TFA with scavengers). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the application of this compound.

Orthogonal_Deprotection_Strategy Peptide_Resin Peptide on Resin (Nα-Fmoc, Side Chains-Protecting Groups, Lys-Mtt) Piperidine 20% Piperidine in DMF Peptide_Resin->Piperidine Mild_Acid 1% TFA in DCM Peptide_Resin->Mild_Acid Fmoc_Deprotected Nα-Deprotected Peptide Piperidine->Fmoc_Deprotected Fmoc Removal Mtt_Deprotected Lys Side Chain Deprotected Mild_Acid->Mtt_Deprotected Mtt Removal Strong_Acid 95% TFA (Cleavage Cocktail) Final_Peptide Cleaved and Deprotected Peptidomimetic Strong_Acid->Final_Peptide Final Cleavage Fmoc_Deprotected->Peptide_Resin Further Coupling Mtt_Deprotected->Peptide_Resin Side Chain Modification Mtt_Deprotected->Strong_Acid

Caption: Orthogonal deprotection strategy using this compound.

Branched_Peptide_Synthesis_Workflow Start Start: Resin Main_Chain_SPPS Synthesize Main Chain (Fmoc-SPPS) Start->Main_Chain_SPPS Incorporate_Lys_Mtt Incorporate This compound Main_Chain_SPPS->Incorporate_Lys_Mtt Selective_Mtt_Deprotection Selective Mtt Deprotection (1% TFA in DCM) Incorporate_Lys_Mtt->Selective_Mtt_Deprotection Branch_Chain_SPPS Synthesize Branch Chain (Fmoc-SPPS) Selective_Mtt_Deprotection->Branch_Chain_SPPS Final_Cleavage Final Cleavage and Deprotection (95% TFA) Branch_Chain_SPPS->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification End Branched Peptidomimetic Purification->End

Caption: Workflow for branched peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Mtt Group Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the on-resin removal of the 4-methyltrityl (Mtt) protecting group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Mtt protecting group and why is it used?

The 4-methyltrityl (Mtt) group is an acid-labile protecting group commonly used in SPPS to protect the side chains of amino acids like lysine and ornithine.[1][2] Its primary advantage is its orthogonality, which allows for its selective removal under mildly acidic conditions. This enables specific side-chain modifications such as branching, cyclization, or the attachment of labels, while the peptide remains anchored to the solid support and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.[1][3][4]

Q2: What are the visual indicators of a successful Mtt deprotection?

During deprotection with a trifluoroacetic acid (TFA)-based cocktail, the release of the Mtt cation often produces a characteristic yellow-orange color in the solution. The disappearance of this color upon repeated treatments can be a preliminary indicator of complete deprotection. However, visual monitoring may be unreliable, especially when scavengers that decolorize the solution are used. Therefore, analytical confirmation is recommended.

Q3: How can I confirm that the Mtt group has been completely removed?

The most reliable way to confirm complete Mtt deprotection is through analytical techniques. After cleaving a small sample of the peptide from the resin, you can use High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: Incomplete deprotection will result in a new, more hydrophobic peak with a longer retention time compared to the desired deprotected peptide.

  • Mass Spectrometry (MS) Analysis: The mass spectrum will show a mass corresponding to the peptide with the Mtt group still attached (an addition of approximately 286.4 Da).

Troubleshooting Guide: Incomplete Mtt Deprotection

Problem: HPLC/MS analysis shows the presence of Mtt-protected peptide after the deprotection step.

This indicates that the Mtt group was not completely removed from the peptide resin. The following sections provide potential causes and solutions to address this issue.

Potential Causes and Solutions
Probable CauseRecommended Solutions
Inadequate Deprotection Time or Cycles Increase the reaction time for the deprotection cocktail. Alternatively, perform multiple shorter deprotection cycles (e.g., 5-10 cycles of 2-3 minutes each) instead of a single long one to drive the reaction to completion.
Insufficient TFA Concentration Gradually increase the TFA concentration in the deprotection cocktail. A common starting point is 1-2% TFA in dichloromethane (DCM). Be cautious, as higher TFA concentrations can lead to premature cleavage of other acid-labile protecting groups.
Poor Resin Swelling Ensure the peptide-resin is adequately swollen in a suitable solvent like DCM for at least 30 minutes before starting the deprotection reaction. Poor swelling can limit the access of reagents to the reaction sites.
Ineffective Scavenging of Mtt Cation The Mtt cation released during deprotection is reactive and can reattach to the peptide, particularly to electron-rich residues like tryptophan. Always include a scavenger in your deprotection cocktail. Triisopropylsilane (TIS) is commonly used at a concentration of 2-5%. For sensitive peptides, 1% methanol (MeOH) in DCM has been shown to suppress side reactions.
Sequence-Dependent Difficulties The efficiency of Mtt removal can be dependent on the peptide sequence. For challenging sequences, consider switching to a milder but potentially more effective deprotection cocktail.

Comparative Data on Mtt Deprotection Cocktails

The choice of deprotection cocktail is critical and can be optimized based on the sensitivity of your peptide and resin.

Deprotection CocktailTypical ConditionsAdvantagesDisadvantages
1-2% TFA / 2-5% TIS in DCM 5-10 cycles of 2-3 minutes eachWell-established and effective for many sequences.Can cause premature deprotection of other acid-labile groups or cleavage from the resin.
1% TFA / 1% MeOH in DCM 10-15 cycles of 2-5 minutes eachSuppresses premature cleavage of tBu groups.May require more cycles for complete Mtt removal.
Acetic acid/trifluoroethanol/DCM (1:2:7) 1 hourMilder alternative to TFA.Slower reaction time.
30% Hexafluoroisopropanol (HFIP) in DCM 3 cycles of 5 minutes eachMild and effective for acid-sensitive peptides.HFIP is a more expensive reagent.

Experimental Protocols

Protocol 1: Standard On-Resin Mtt Deprotection with TFA/TIS
  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM (approx. 10 mL per gram of resin) for 30 minutes in a reaction vessel.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% (v/v) TFA and 2% (v/v) TIS in DCM.

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin suspension at room temperature.

  • Reaction Cycles: Allow the reaction to proceed for 2-5 minutes. Drain the solution and repeat the addition of fresh deprotection cocktail for a total of 5-10 cycles.

  • Monitoring (Optional): To monitor the reaction, take a few beads of resin, wash them with DCM, and add 1-2 drops of 1% TFA in DCM. An immediate orange coloration indicates the presence of the Mtt group, and more deprotection cycles are needed. The deprotection is considered complete when no orange color is observed.

  • Washing: After the final deprotection cycle, thoroughly wash the resin sequentially with DCM, a neutralizing wash of 5% N,N-diisopropylethylamine (DIPEA) in DCM, and finally with DMF to prepare for the next step in the synthesis.

Protocol 2: Milder Mtt Deprotection with HFIP
  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM as described in Protocol 1.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 30% (v/v) HFIP in DCM.

  • Deprotection Reaction: Drain the DCM and add the HFIP/DCM solution. Agitate the suspension at room temperature for 5 minutes.

  • Reaction Cycles: Drain the solution and repeat the treatment with the fresh deprotection cocktail two more times (for a total of three cycles).

  • Washing: After the final cycle, wash the resin thoroughly with DCM and then DMF.

Visual Workflow and Troubleshooting Logic

Mtt_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycles cluster_analysis Analysis & Completion Start Start with Mtt-Protected Peptide-Resin Swell Swell Resin in DCM Start->Swell Add_Cocktail Add Deprotection Cocktail (e.g., 1% TFA/TIS in DCM) Swell->Add_Cocktail Agitate Agitate for 2-5 min Add_Cocktail->Agitate Drain Drain Solution Agitate->Drain Repeat Repeat 5-10x Drain->Repeat Repeat->Add_Cocktail More cycles Wash Wash & Neutralize Resin Repeat->Wash Cycles complete Test_Cleavage Cleave Small Sample for HPLC/MS Wash->Test_Cleavage Complete Deprotection Complete Test_Cleavage->Complete

Caption: Experimental workflow for on-resin Mtt deprotection.

Troubleshooting_Logic Start Incomplete Mtt Deprotection (Confirmed by HPLC/MS) Cause1 Insufficient Reaction Time? Start->Cause1 Solution1 Increase Number of Deprotection Cycles Cause1->Solution1 Yes Cause2 TFA Concentration Too Low? Cause1->Cause2 No Solution2 Gradually Increase TFA Concentration (1-2%) Cause2->Solution2 Yes Cause3 Poor Resin Swelling? Cause2->Cause3 No Solution3 Ensure Adequate Swelling (DCM, 30 min) Cause3->Solution3 Yes Cause4 Sequence-Dependent Issue? Cause3->Cause4 No Solution4 Switch to Milder Cocktail (e.g., HFIP-based) Cause4->Solution4 Yes

References

Side reactions associated with TFA cleavage of the Mtt group.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for side reactions associated with the Trifluoroacetic Acid (TFA) cleavage of the 4-methyltrityl (Mtt) protecting group in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Mtt group and what is its primary advantage in peptide synthesis?

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group commonly used to protect the side-chain amino groups of residues like Lysine (Lys) and Ornithine (Orn).[1][2] Its key advantage is its selective removal under mildly acidic conditions, which leaves more robust acid-labile protecting groups (e.g., Boc, tBu, Trt) and the peptide-resin linkage intact.[1][2] This orthogonality is crucial for complex peptide synthesis, enabling specific on-resin modifications such as cyclization, branching, or labeling.[1]

Q2: What is the fundamental mechanism of Mtt group cleavage with TFA?

The deprotection of the Mtt group is an acid-catalyzed process. A strong acid, such as TFA, protonates the protected amine, leading to the cleavage of the Mtt group and the formation of a stable Mtt carbocation (Mtt⁺). This reactive carbocation must be "quenched" by a scavenger to prevent undesirable side reactions.

Q3: What are the most common side reactions observed during the TFA-mediated cleavage of the Mtt group?

The most frequently encountered side reactions include:

  • Incomplete Deprotection: The Mtt group is not fully removed, hindering subsequent synthetic steps.

  • Mtt Cation Reattachment: The electrophilic Mtt carbocation can reattach to nucleophilic amino acid side chains, particularly Tryptophan (Trp).

  • Premature Cleavage of Other Protecting Groups: Other acid-labile groups like Boc, tBu, and Trt may be partially or fully cleaved.

  • Premature Cleavage from the Resin: The peptide chain can be prematurely cleaved from acid-sensitive linkers like Wang or Rink Amide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Mtt cleavage process.

Issue 1: Incomplete Mtt Group Deprotection
  • Symptom: Subsequent on-resin reactions (e.g., coupling, labeling) are inefficient or fail. HPLC analysis of a small cleavage sample shows a significant peak for the Mtt-protected peptide ("Mtt-on").

  • Potential Causes:

    • Insufficient deprotection time or TFA concentration.

    • Degraded reagents (e.g., TFA that has absorbed water).

    • Poor swelling of the resin, limiting reagent access.

  • Solutions:

    • Increase Reaction Time/Cycles: Instead of a single long exposure, perform multiple shorter treatments (e.g., 5-10 cycles of 2-3 minutes each).

    • Use Fresh Reagents: Always prepare fresh deprotection cocktails.

    • Ensure Proper Swelling: Adequately swell the resin in a suitable solvent (e.g., DCM) before deprotection.

    • Monitor the Reaction: Use a qualitative test, such as adding a drop of concentrated TFA to a few resin beads. An immediate orange color indicates the presence of the Mtt group, and the reaction should be continued.

Issue 2: Mtt Cation Reattachment to Tryptophan Residues
  • Symptom: HPLC-MS analysis of the cleaved peptide shows a mass addition of +272 Da to Trp-containing fragments.

  • Potential Cause: The Mtt carbocation generated during cleavage is not effectively quenched and reacts with the electron-rich indole side chain of Tryptophan.

  • Solutions:

    • Use an Effective Scavenger: Triisopropylsilane (TIS) is a highly effective scavenger for the Mtt cation. A common cocktail is 1-2% TFA with 2-5% TIS in DCM.

    • Optimize Scavenger Concentration: For peptides with multiple Trp residues, ensure a sufficient concentration of the scavenger is present.

Issue 3: Premature Deprotection of Other Acid-Labile Groups (e.g., tBu, Trt)
  • Symptom: HPLC-MS analysis reveals unintended loss of other protecting groups, leading to undesired modifications in subsequent steps. For example, the loss of a Tyr(tBu) group.

  • Potential Cause: The TFA concentration or total exposure time is too high, leading to the cleavage of less acid-labile groups.

  • Solutions:

    • Use Milder Conditions: Consider alternative, less acidic deprotection cocktails. Hexafluoroisopropanol (HFIP)-based systems are a good option for highly acid-sensitive peptides.

    • Incorporate Methanol: The addition of a small amount of methanol to the cleavage solution has been shown to prevent the cleavage of tBu groups.

    • Minimize Exposure Time: Use short, repeated treatments to minimize the overall contact time with the acid.

Data Presentation: Comparison of Mtt Deprotection Cocktails

The selection of the appropriate deprotection cocktail is crucial for a clean and efficient reaction. The following table summarizes the performance of common cocktails.

Deprotection CocktailTypical ConditionsAdvantagesDisadvantages
1-2% TFA / 2-5% TIS in DCM 5-10 cycles of 2-3 min eachWidely used and robust method. TIS is an effective scavenger for the Mtt cation.Can cause slow cleavage of other acid-labile groups like tBu.
1% TFA / 1% Methanol in DCM 1 hourPrevents the undesirable cleavage of tBu protecting groups.May result in slower Mtt cleavage compared to cocktails with TIS.
30% HFIP in DCM 3 cycles of 5-15 min eachVery mild, non-TFA alternative. Ideal for peptides with highly acid-sensitive groups or linkers.May require longer treatment times and may not be effective for all sequences.
AcOH / TFE / DCM (1:2:7) 1 hourA very mild condition suitable for highly acid-sensitive substrates.May not be effective for all sequences and can lead to premature cleavage from the resin.

Experimental Protocols

Protocol 1: Standard Mtt Deprotection using TFA/TIS/DCM

This protocol is a widely used method for the selective removal of the Mtt group.

  • Resin Preparation: Swell the Mtt-protected peptide-resin (e.g., 100 mg) in Dichloromethane (DCM) (2 mL) for 20 minutes in a suitable reaction vessel.

  • Drain: Drain the DCM from the resin.

  • Prepare Cleavage Cocktail: Prepare a fresh solution of 1% TFA and 5% TIS in DCM. For 2 mL, add 20 µL of TFA and 100 µL of TIS to 1.88 mL of DCM.

  • Deprotection: Add the cleavage cocktail to the resin and agitate gently. Perform multiple short treatments (e.g., 5-10 cycles of 2-3 minutes each). A yellow-orange color in the solution indicates the release of the Mtt cation.

  • Monitoring (Optional): After a few cycles, take a small sample of resin beads, wash them with DCM, and add a drop of 100% TFA. If an orange color appears instantly, the Mtt group is still present, and deprotection should be continued.

  • Washing: After the final deprotection step, drain the solution and wash the resin thoroughly with DCM (3 times), Methanol (2 times), and DCM again (2 times).

  • Neutralization: Neutralize the resin by washing with a solution of 5-10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2 times).

  • Final Wash: Wash the resin with DMF (3 times). The resin is now ready for the next synthetic step.

Protocol 2: Mild Mtt Deprotection using HFIP/DCM

This protocol offers a milder, TFA-free alternative for Mtt removal, suitable for acid-sensitive peptides.

  • Resin Preparation: Swell the Mtt-protected peptide-resin in DCM for 20 minutes.

  • Drain: Drain the DCM from the resin.

  • Prepare Cleavage Cocktail: Prepare a fresh solution of 30% Hexafluoroisopropanol (HFIP) in DCM.

  • Deprotection: Add the cleavage cocktail to the resin and agitate gently. Perform 3 cycles of 15 minutes each.

  • Washing: After the final deprotection step, drain the solution and wash the resin thoroughly with DCM (3 times) and DMF (2 times).

  • Neutralization: Neutralize the resin by washing with a solution of 10% DIEA in DMF (2 times).

  • Final Wash: Wash the resin with DMF (3 times). The resin is now ready for the next synthetic step.

Visualizations

Mtt_Cleavage_Workflow start Mtt-Protected Peptide-Resin swell Swell Resin in DCM start->swell deprotect Add Deprotection Cocktail (e.g., 1% TFA / 5% TIS in DCM) swell->deprotect agitate Agitate for Multiple Short Cycles deprotect->agitate wash_dcm Wash with DCM agitate->wash_dcm wash_meoh Wash with Methanol wash_dcm->wash_meoh neutralize Neutralize with DIEA in DMF wash_dcm->neutralize wash_meoh->wash_dcm Repeat DCM Wash wash_dmf Wash with DMF neutralize->wash_dmf end Deprotected Peptide-Resin wash_dmf->end

Caption: General workflow for the selective deprotection of the Mtt group.

Side_Reactions Mtt_Cleavage Mtt Cleavage with TFA Desired_Product Desired Deprotected Peptide Mtt_Cleavage->Desired_Product Intended Pathway Mtt_Cation Mtt+ Carbocation Mtt_Cleavage->Mtt_Cation Generates Side_Reaction2 Premature Cleavage of tBu/Trt groups Mtt_Cleavage->Side_Reaction2 Side_Reaction3 Premature Cleavage from Resin Mtt_Cleavage->Side_Reaction3 Side_Reaction1 Reattachment to Trp (+272 Da) Mtt_Cation->Side_Reaction1

References

Technical Support Center: Monitoring Mtt Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the completion of 4-methoxytrityl (Mtt) group deprotection, a critical step in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Mtt group and why is its removal monitored?

The 4-methoxytrityl (Mtt) group is an acid-labile protecting group commonly used to protect the side chains of amino acids like lysine, ornithine, and histidine in peptide synthesis.[1][2] Its key feature is its orthogonality; it can be removed under very mild acidic conditions that do not affect other acid-labile protecting groups (like Boc or tBu) or the peptide's linkage to the resin.[1][2][3] Monitoring its removal is crucial to ensure the reaction goes to completion, preventing the formation of deletion sequences or impurities with residual Mtt groups in the final product.

Q2: What are the primary methods for monitoring Mtt deprotection?

The most common methods for monitoring Mtt deprotection, especially in SPPS, are:

  • Qualitative Colorimetric "Trityl" Test: A rapid, qualitative test where a few resin beads are treated with strong acid. An intense yellow-orange color indicates the presence of the Mtt group.

  • Visual Monitoring of the Reaction Solution: The Mtt cation released during deprotection imparts a characteristic yellow-orange color to the reaction solution. The reaction is often continued until fresh deprotection solution no longer turns colored upon addition.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS): These are the definitive quantitative methods. A small sample of the peptide is cleaved from the resin and analyzed to confirm the disappearance of the Mtt-protected starting material and the appearance of the deprotected product.

Q3: What causes the yellow-orange color during deprotection?

The color is characteristic of the stable Mtt carbocation (triphenylcarbenium ion) that is formed when the protecting group is cleaved by acid. This cation is then quenched by a scavenger, such as triisopropylsilane (TIS), present in the deprotection cocktail to prevent side reactions.

Experimental Protocols & Data

Method 1: Qualitative Colorimetric Monitoring

This method is a quick, on-resin check to see if the Mtt group is still present.

Protocol:

  • After a deprotection cycle, remove a few beads of the peptide-resin from the reaction vessel.

  • Wash the beads with Dichloromethane (DCM).

  • Place the beads in a test tube and add 1-2 drops of neat Trifluoroacetic Acid (TFA) or a 1% TFA solution in DCM.

  • Observe the color:

    • Immediate Orange/Yellow Color: Indicates the presence of the Mtt group. The deprotection is incomplete and should be continued.

    • No Color Change: Indicates the deprotection is likely complete.

Method 2: HPLC/LC-MS Analysis

This method provides quantitative confirmation of deprotection completion.

Protocol:

  • After the deprotection reaction, take a small sample of the resin (5-10 mg).

  • Wash the resin sample thoroughly with DCM and dry it under vacuum.

  • Perform a "test cleavage" of the peptide from the resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

  • Precipitate the cleaved peptide with cold ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Analyze the sample using reverse-phase HPLC (RP-HPLC).

Data Interpretation:

  • Starting Material: The Mtt-protected peptide will appear as a relatively late-eluting, hydrophobic peak in the chromatogram.

  • Product: The deprotected peptide will have a shorter retention time.

  • Mass Spectrometry: Confirm the identity of the peaks by MS. The deprotected peptide will show a mass decrease of 286.4 Da compared to the starting material.

Comparison of Common Deprotection Cocktails
Deprotection CocktailTypical Reaction TimeAdvantagesConsiderations
1-2% TFA, 2-5% TIS in DCM5-10 cycles of 2-5 minWidely used, robust, and effective.May cause premature cleavage of other acid-labile groups if time is extended.
30% Hexafluoroisopropanol (HFIP) in DCM3 cycles of 5-15 minMilder conditions, suitable for highly acid-sensitive peptides.May require longer reaction times for complete removal.
Acetic Acid / Trifluoroethanol (TFE) / DCM (e.g., 1:2:7)1-2 hoursMild alternative to TFA-based methods.Can be slow; efficiency may be sequence-dependent.

Troubleshooting Guide

Problem 1: Incomplete Mtt Deprotection

  • Symptom: HPLC analysis shows a significant peak with the expected mass for the Mtt-protected peptide. The qualitative trityl test remains positive (orange color).

  • Possible Causes:

    • Insufficient deprotection time or TFA concentration.

    • Poor swelling of the resin, limiting reagent access.

    • The peptide sequence itself hinders the reaction.

  • Solutions:

    • Repeat Deprotection Cycles: Instead of one long exposure, perform multiple short deprotection cycles (e.g., 5-10 cycles of 2 minutes each) with fresh reagent.

    • Extend Time: Increase the reaction time for each cycle, carefully monitoring for side products.

    • Increase TFA Concentration: Gradually increase the TFA concentration, but be aware this may risk premature cleavage of other protecting groups like tBu.

Problem 2: Persistent Yellow Color in Solution

  • Symptom: The deprotection solution remains yellow even after several washes.

  • Possible Cause: The Mtt carbocation is not being effectively quenched by the scavenger.

  • Solution:

    • Ensure Adequate Scavenger: Use a sufficient concentration of scavenger, such as 2-5% TIS.

    • Consider Methanol: Adding a small amount of methanol (e.g., 1%) to the deprotection cocktail can help suppress color formation by effectively quenching the Mtt cation.

Problem 3: Side Products Observed in HPLC/MS

  • Symptom: HPLC shows multiple impurity peaks, and MS reveals masses corresponding to the loss of other protecting groups (e.g., tBu, -56.1 Da) or re-attachment of the Mtt group (+272 Da on Tryptophan).

  • Possible Causes:

    • Deprotection conditions are too harsh (TFA concentration too high or time too long).

    • Insufficient scavenging of the reactive Mtt cation allows it to re-attach to nucleophilic residues.

  • Solutions:

    • Use Milder Conditions: Switch to a milder deprotection cocktail, such as one based on HFIP.

    • Reduce TFA Concentration/Time: Use the minimum TFA concentration and time necessary for complete Mtt removal.

    • Ensure High Scavenger Concentration: This is especially critical for peptides containing tryptophan to prevent Mtt re-attachment.

Visual Workflow and Logic Diagrams

Mtt_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Cycle cluster_monitoring Monitoring cluster_decision Decision cluster_end Outcome start Start with Mtt-Protected Peptide on Resin swell Swell Resin in DCM start->swell add_reagent Add Deprotection Cocktail (e.g., 1% TFA/TIS in DCM) swell->add_reagent agitate Agitate for 2-5 minutes add_reagent->agitate drain Drain Solution agitate->drain check_color Check Solution Color drain->check_color qual_test Perform Qualitative Trityl Test check_color->qual_test Colorless repeat_cycle Repeat Deprotection Cycle check_color->repeat_cycle Yellow/ Orange hplc_test Perform Test Cleavage & HPLC/MS Analysis qual_test->hplc_test Negative qual_test->repeat_cycle Positive is_complete Deprotection Complete? hplc_test->is_complete wash Wash Resin & Proceed to Next Step is_complete->wash Yes is_complete->repeat_cycle No repeat_cycle->add_reagent

Caption: General experimental workflow for on-resin Mtt deprotection and monitoring.

Troubleshooting_Tree start HPLC shows incomplete reaction or side products q1 Is the main peak the Mtt-protected starting material? start->q1 a1_yes Incomplete Deprotection q1->a1_yes Yes q2 Are there peaks from loss of other protecting groups (e.g., tBu)? q1->q2 No s1 1. Perform multiple shorter cycles. 2. Ensure adequate resin swelling. 3. Slightly increase TFA concentration. a1_yes->s1 a2_yes Conditions Too Harsh q2->a2_yes Yes q3 Is there a mass addition corresponding to Mtt reattachment? q2->q3 No s2 1. Reduce TFA concentration or time. 2. Switch to a milder reagent (e.g., HFIP). 3. Use a more acid-stable resin linker. a2_yes->s2 a3_yes Ineffective Scavenging q3->a3_yes Yes s3 1. Increase scavenger (TIS) concentration. 2. Ensure scavenger is fresh and active. a3_yes->s3

Caption: Decision tree for troubleshooting common Mtt deprotection issues.

References

Optimizing coupling efficiency of Fmoc-Lys(Mtt)-OH in difficult sequences.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the coupling of Fmoc-Lys(Mtt)-OH, particularly in challenging sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction showing a low yield or failing?

Low coupling efficiency with this compound is a common issue primarily attributed to two factors:

  • Steric Hindrance: The 4-methyltrityl (Mtt) group is exceptionally bulky.[1] This steric hindrance can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, especially if the preceding amino acids are also sterically demanding.[2][3]

  • Difficult Sequences: Peptide chains prone to aggregation, either through inter- or intra-chain hydrogen bonding, can make reactive sites inaccessible to reagents.[3] This problem is exacerbated when incorporating bulky residues like this compound.

Q2: How can I monitor the efficiency of my coupling reaction?

The most common method for monitoring coupling efficiency in real-time is the Kaiser test (or ninhydrin test).[4] This test detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Green Beads): Indicates an incomplete coupling reaction, as free amines are still present.

  • Negative Result (Colorless/Yellow Beads): Indicates a complete coupling reaction.

If the test remains positive after the initial coupling time, troubleshooting is necessary.

Q3: Is the Mtt protecting group stable during coupling? Can it be prematurely cleaved?

The Mtt group is highly acid-labile and is designed for selective removal under mild acidic conditions (e.g., 1-2% TFA in DCM). While generally stable to the basic conditions of Fmoc deprotection and neutral coupling conditions, prolonged exposure to the slightly acidic environment of some coupling activator additives (like HOBt or Oxyma) can potentially cause minor, premature cleavage, especially with very acid-sensitive linkers. Using coupling reagent combinations known for their milder activation conditions, such as DIC/Oxyma, can help preserve the integrity of the Mtt group.

Troubleshooting Guide for Inefficient Coupling

If you have confirmed poor coupling via a positive Kaiser test or are experiencing low final peptide yield with deletion sequences, follow this workflow.

G cluster_advanced Advanced Troubleshooting start Positive Kaiser Test (Incomplete Coupling) double_couple Perform a Double Coupling (Recouple with fresh reagents) start->double_couple Initial Action retest1 Perform Kaiser Test Again double_couple->retest1 change_reagents Change Coupling Reagents (e.g., to HATU or DIC/Oxyma) retest1->change_reagents Positive (Still Incomplete) proceed Proceed to Next Cycle retest1->proceed Negative (Coupling Complete) increase_temp Increase Reaction Temperature (e.g., to 40-50°C) change_reagents->increase_temp If coupling is still difficult capping Cap Unreacted Amines (Terminate deletion sequences) increase_temp->capping If all else fails capping->proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.
Data Presentation: Comparison of Common Coupling Reagents

Choosing the right coupling reagent is critical for difficult sequences. While standard reagents like HBTU are effective for many syntheses, hindered couplings often require more potent or specialized alternatives.

Reagent/SystemRelative StrengthKey AdvantagesPotential Issues & Considerations
HBTU/DIPEA StandardCost-effective and widely used for routine synthesis.May be insufficient for severely hindered couplings; risk of epimerization is higher than with HATU.
HATU/DIPEA HighForms a more reactive OAt-active ester, leading to faster reaction times and higher purity. Excellent for hindered amino acids.More expensive than HBTU. Can react with unprotected N-terminus if used in large excess, blocking chain elongation.
DIC/Oxyma HighOxyma is a safe and highly effective HOBt/HOAt replacement that minimizes racemization. The combination is very efficient and stable.The carbodiimide (DIC) activation process can be slightly slower than with onium salts.
PyBOP HighA phosphonium salt-based reagent that is also highly effective for difficult couplings and cyclizations.Produces carcinogenic HMPA as a byproduct (if using BOP). PyBOP is a safer alternative.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard manual coupling cycle using HBTU.

  • Resin Preparation : After successful Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Activation Mixture : In a separate vessel, dissolve this compound (4 eq. relative to resin loading), HBTU (3.95 eq.), in a minimal volume of DMF.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture, vortex briefly, and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring : Remove a small sample of resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and perform a Kaiser test (see Protocol 3).

  • Washing : Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: Double Coupling for Difficult Sequences

A double couple should be performed if the Kaiser test is positive after the initial coupling reaction.

  • First Coupling : Follow steps 1-4 of the Standard Coupling Protocol.

  • Wash : After the designated time, drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts. Do not perform a DCM wash.

  • Second Coupling : Immediately repeat steps 2-4 of the Standard Coupling Protocol using a freshly prepared activation mixture.

  • Monitoring and Final Wash : After the second coupling period, perform the Kaiser test (Protocol 3). If negative, proceed with the final wash steps (DMF and DCM). If the test is still positive, consider capping the unreacted amines or moving to the advanced troubleshooting options.

Protocol 3: Kaiser Test (Ninhydrin) for Free Amine Detection

This procedure is used to qualitatively assess the completion of a coupling reaction.

Reagents:

  • Reagent A: 5g Ninhydrin in 100 mL ethanol.

  • Reagent B: 80g Phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001M KCN (aqueous) diluted in 100 mL pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark Blue/Purple Beads: Positive result (incomplete coupling).

    • Colorless/Yellow Beads & Solution: Negative result (complete coupling).

Advanced Recommendations

G q1 Is the coupling sterically hindered or part of a known 'difficult sequence'? q2 Is preserving Mtt group integrity the top priority? q1->q2 Yes rec_hbtu RECOMMENDATION: Use HBTU / DIPEA q1->rec_hbtu No rec_hatu RECOMMENDATION: Use HATU / DIPEA q2->rec_hatu No rec_dic_oxyma RECOMMENDATION: Use DIC / Oxyma q2->rec_dic_oxyma Yes desc_hatu Provides maximum activation speed and efficiency for hindered couplings. rec_hatu->desc_hatu desc_dic_oxyma Excellent efficiency with very low racemization risk. Milder on acid-sensitive groups. rec_dic_oxyma->desc_dic_oxyma desc_hbtu Standard, cost-effective choice for non-hindered sequences. rec_hbtu->desc_hbtu

Caption: Decision guide for selecting an appropriate coupling reagent.

References

Technical Support Center: Orthogonal Protection Strategies and Prevention of Premature Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the use of acid-labile protecting groups in organic synthesis. The information is designed to help you prevent the premature cleavage of sensitive protecting groups and to develop robust orthogonal protection strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of premature cleavage of acid-labile protecting groups?

Premature cleavage of acid-labile protecting groups is a frequent issue that can significantly impact reaction yields and purity. The primary causes include:

  • Acidic Contaminants: Trace amounts of acid in solvents, reagents, or on glassware can be sufficient to cleave highly labile protecting groups. For example, dichloromethane (DCM) can generate trace HCl upon storage, and some grades of reagents may contain acidic impurities.

  • Extended Reaction Times: Prolonged exposure to even mildly acidic conditions can lead to the slow degradation of sensitive protecting groups.

  • Inappropriate Reaction Conditions: The use of Lewis acids or reagents that can generate acidic byproducts can lead to unintended deprotection.

  • Substrate-Specific Effects: The electronic and steric environment of the protecting group on the substrate molecule can influence its lability.

Q2: How can I prevent premature cleavage of a highly acid-labile group like a trityl (Trt) or a p-methoxytrityl (MMT) group?

To prevent the premature removal of highly acid-labile groups, consider the following preventative measures:

  • Use High-Purity Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. It is good practice to pass solvents like DCM through a plug of basic alumina before use to remove any acidic impurities.

  • Incorporate a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can neutralize trace acids without interfering with the desired reaction.

  • Optimize Reaction Times: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times.

  • Choose Orthogonal Protecting Groups: The most robust strategy is to use an orthogonal protecting group scheme, where different groups are cleaved under distinct and non-interfering conditions.

Q3: What is an "orthogonal" protecting group strategy, and why is it important?

An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[1][2] This allows for the selective deprotection and modification of different functional groups within a complex molecule.[1][2] For example, in peptide synthesis, the Fmoc group (removed by base) is used for the temporary protection of the α-amino group, while acid-labile groups like tert-butyl (tBu) are used for the "permanent" protection of amino acid side chains. This orthogonality is crucial for the successful synthesis of complex molecules like peptides, oligonucleotides, and natural products.[1]

Troubleshooting Guides

Guide 1: Premature Cleavage of a Silyl Ether (e.g., TBDMS, TIPS) During a Reaction

  • Problem: You observe the unintended removal of a TBDMS or TIPS protecting group during a reaction that is not intended to be acidic.

  • Troubleshooting Workflow:

    G Troubleshooting: Premature Silyl Ether Cleavage start Premature silyl ether cleavage observed q1 Are you using a chlorinated solvent (e.g., DCM)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Pass solvent through basic alumina before use. Consider switching to a non-chlorinated solvent. a1_yes->sol1 q2 Are any of your reagents known to be acidic or contain acidic impurities? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Purify the reagent or use a freshly opened bottle from a reliable supplier. Add a non-nucleophilic base (e.g., DIPEA) to the reaction. a2_yes->sol2 q3 Is the reaction being run for an extended period? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no If issue persists, consider a more robust protecting group. sol3 Monitor the reaction more frequently and quench as soon as it is complete. a3_yes->sol3 end Issue Resolved sol3->end

    Caption: Troubleshooting workflow for premature silyl ether cleavage.

Guide 2: Non-Selective Deprotection of Multiple Acid-Labile Groups

  • Problem: When attempting to cleave one acid-labile protecting group (e.g., Trityl), another, more stable acid-labile group (e.g., Boc) is also partially or fully removed.

  • Logical Decision Pathway:

    G Improving Selectivity in Acid-Labile Deprotection start Non-selective deprotection of acid-labile groups q1 Are you using a strong acid (e.g., high concentration of TFA)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Switch to a milder acidic condition. (e.g., 1% TFA in DCM, 80% acetic acid, or pyridinium p-toluenesulfonate (PPTS)) a1_yes->sol1 q2 Is the reaction temperature elevated? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Perform the deprotection at a lower temperature (e.g., 0 °C or -20 °C). a2_yes->sol2 q3 Have you considered using a scavenger? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Selective Deprotection Achieved a3_yes->end sol3 Add a scavenger (e.g., triethylsilane or triisopropylsilane) to trap the carbocation from the more labile group and prevent further reaction. a3_no->sol3 sol3->end

    Caption: Decision pathway for achieving selective deprotection.

Data Presentation: Comparative Stability of Common Acid-Labile Protecting Groups

The following tables provide a comparative overview of the stability of common acid-labile protecting groups for alcohols and amines. The lability is indicated qualitatively and, where available, with typical deprotection conditions. It is important to note that the actual stability can vary depending on the specific substrate and reaction conditions.

Table 1: Comparative Acid Lability of Alcohol Protecting Groups

Protecting GroupAbbreviationRelative Acid LabilityTypical Deprotection Conditions
Trimethylsilyl etherTMSVery HighMild aqueous acid, K₂CO₃/MeOH
Triethylsilyl etherTESHighMild aqueous acid, HF-Pyridine
tert-Butyldimethylsilyl etherTBDMS, TBSModerateTBAF, HF-Pyridine, mild aqueous acid
tert-Butyldiphenylsilyl etherTBDPSLowTBAF, HF-Pyridine
Tetrahydropyranyl etherTHPHighMild aqueous acid (e.g., AcOH, PPTS)
Methoxymethyl etherMOMModerateMild aqueous acid (e.g., HCl in THF)
p-Methoxybenzyl etherPMBLowStrong acid (e.g., TFA), DDQ, CAN
Trityl etherTrtVery HighVery mild acid (e.g., 1% TFA in DCM, 80% AcOH)
Monomethoxytrityl etherMMTExtremely HighVery mild acid (e.g., 1% TFA in DCM)
Dimethoxytrityl etherDMTExtremely HighVery mild acid (e.g., 80% AcOH)

Table 2: Comparative Acid Lability of Amine Protecting Groups

Protecting GroupAbbreviationRelative Acid LabilityTypical Deprotection Conditions
tert-ButoxycarbonylBocHighStrong acid (e.g., TFA, HCl in dioxane)
CarbobenzyloxyCbz, ZVery Low (Acid Stable)Hydrogenolysis (H₂, Pd/C), HBr/AcOH
9-FluorenylmethyloxycarbonylFmocAcid StableBase (e.g., 20% piperidine in DMF)
TritylTrtVery HighVery mild acid (e.g., 1% TFA in DCM, 80% AcOH)

Experimental Protocols

Protocol 1: Selective Deprotection of a Trityl (Trt) Group in the Presence of a tert-Butoxycarbonyl (Boc) Group

This protocol describes the selective removal of a Trityl ether from a hydroxyl group without affecting a Boc-protected amine.

Materials:

  • Trt- and Boc-protected substrate

  • Dichloromethane (DCM), freshly passed through basic alumina

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Triisopropylsilane (TIS) (as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)

Procedure:

  • Dissolve the dual-protected substrate in DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a scavenger, such as triethylsilane or triisopropylsilane (1.1 to 1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1% TFA in DCM dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by TLC. The starting material and product should have different Rf values. It is crucial to stop the reaction as soon as the starting material is consumed to minimize potential cleavage of the Boc group.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring a Deprotection Reaction by Thin Layer Chromatography (TLC)

This protocol outlines a general method for monitoring the progress of a deprotection reaction.

Materials:

  • Reaction mixture

  • TLC plates (silica gel)

  • Capillary tubes for spotting

  • Developing chamber

  • Appropriate eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain like potassium permanganate)

Procedure:

  • Before starting the deprotection reaction (t=0), take a small aliquot of the starting material solution, spot it on the TLC plate, and label it "SM" (Starting Material).

  • Start the deprotection reaction.

  • At regular intervals (e.g., every 15-30 minutes), use a capillary tube to take a small sample from the reaction mixture.

  • Spot the reaction mixture on the TLC plate next to the starting material spot. It is good practice to also co-spot the starting material and the reaction mixture in the same lane to help with comparison.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots using a UV lamp and/or an appropriate staining solution.

  • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Signaling Pathways and Logical Relationships

The concept of orthogonal protection is a fundamental logical relationship in multi-step synthesis. The following diagram illustrates the principle of using two orthogonal protecting groups, one acid-labile and one base-labile, to selectively unmask functional groups.

G Principle of Orthogonal Protection substrate Substrate with two functional groups: - FG1 protected with PG_A (Acid-Labile) - FG2 protected with PG_B (Base-Labile) acid_deprotection Treat with Acid substrate->acid_deprotection base_deprotection Treat with Base substrate->base_deprotection product_A Product with deprotected FG1 (PG_B remains intact) acid_deprotection->product_A product_B Product with deprotected FG2 (PG_A remains intact) base_deprotection->product_B

Caption: Orthogonal deprotection of two functional groups.

References

Technical Support Center: Troubleshooting Low Yields in Peptide Synthesis with Fmoc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) utilizing Fmoc-Lys(Mtt)-OH. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you diagnose and resolve common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield when using this compound?

Low yields in SPPS with this compound can often be attributed to several key issues:

  • Incomplete Mtt Group Deprotection: The Mtt (4-methyltrityl) group may not be fully removed from the lysine side chain, preventing subsequent coupling or modification at that site. This leads to a truncated final product and a lower yield of the desired peptide.[1]

  • Premature Peptide Cleavage: The mildly acidic conditions used for Mtt deprotection can sometimes lead to the premature cleavage of the peptide from acid-sensitive resins, resulting in significant product loss.[1][2]

  • Mtt Cation Side Reactions: During acidic deprotection, the cleaved Mtt group forms a stable carbocation (Mtt⁺).[3] If not properly quenched by scavengers, this reactive electrophile can reattach to nucleophilic residues in the peptide chain, such as tryptophan, leading to unwanted byproducts.[3]

  • Incomplete Coupling or Deprotection of Other Residues: General SPPS problems like incomplete Fmoc deprotection or poor coupling efficiency for other amino acids in the sequence can also contribute to a low overall yield.

Q2: How can I confirm if the Mtt group deprotection is incomplete?

Incomplete Mtt deprotection is a common reason for low yields. Here's how you can diagnose this issue:

  • Visual Monitoring: The release of the Mtt cation during deprotection produces a characteristic yellow-orange color in the reaction solution. The disappearance of this color after repeated treatments can be a preliminary indicator of complete deprotection.

  • Trityl Cation Test: A more definitive method is to take a few resin beads after the deprotection and washing steps, and add a drop of a strong acid like neat TFA. An immediate orange or yellow color indicates the presence of remaining Mtt groups.

  • HPLC and Mass Spectrometry (MS) Analysis: The most reliable method is to perform a test cleavage of a small amount of resin. Analyze the crude peptide by HPLC and MS. The presence of a peak with a mass corresponding to the peptide plus the Mtt group (+272.4 Da) confirms incomplete deprotection.

Q3: What are the recommended conditions for Mtt group deprotection, and how can I optimize them?

The choice of deprotection cocktail is critical for efficient Mtt removal while preserving the integrity of the peptide and other protecting groups.

Data Presentation: Mtt Deprotection Cocktails

Deprotection CocktailTypical ConditionsAdvantagesDisadvantagesScavengers
TFA in DCM 1-2% TFA in Dichloromethane (DCM)Widely used and generally effective.Can cause premature cleavage of peptides from highly acid-sensitive resins. May lead to removal of other acid-labile protecting groups with prolonged exposure.2-5% Triisopropylsilane (TIS) is highly recommended to quench the Mtt cation.
HFIP-Based Cocktail DCM/Hexafluoroisopropanol (HFIP)/Trifluoroethanol (TFE)/Triethylsilane (TES) (e.g., 6.5:2:1:0.5 v/v/v/v)Milder conditions, reducing the risk of side reactions and premature cleavage. Effective for peptides with other acid-sensitive groups.May require longer reaction times. Reagents can be more expensive.TES is included in the cocktail as a scavenger.
Acetic Acid-Based Cocktail Acetic acid/TFE/DCM (e.g., 1:2:7 v/v/v)Very mild conditions.May not be effective for all sequences or on hydrophilic resins.TIS or TES can be added.

Optimization Strategies:

  • Increase Deprotection Time/Cycles: For difficult sequences, increasing the number of short deprotection cycles (e.g., 5-10 cycles of 2-3 minutes each) is often more effective than a single long incubation.

  • Adjust TFA Concentration: If incomplete deprotection is observed, you can cautiously increase the TFA concentration. However, be mindful of the acid sensitivity of your resin and other protecting groups.

Q4: How do I prevent premature peptide cleavage from the resin during Mtt deprotection?

Premature cleavage is a significant concern, especially with acid-labile linkers like 2-chlorotrityl.

  • Use the Mildest Conditions Possible: Opt for cocktails with lower TFA concentrations or consider HFIP-based methods.

  • Minimize Reaction Time: Use multiple short deprotection cycles instead of one long one to limit the resin's exposure to acidic conditions.

  • Choose a More Robust Linker: If premature cleavage is a persistent issue, consider using a resin with a more acid-stable linker for your synthesis.

Q5: What is the role of scavengers in Mtt deprotection and which ones should I use?

Scavengers are crucial for preventing the reactive Mtt carbocation from reattaching to the peptide chain.

  • Primary Role: Scavengers act as "traps" for the Mtt cation, neutralizing it before it can cause side reactions, particularly the alkylation of tryptophan residues.

  • Recommended Scavengers: Triisopropylsilane (TIS) is a highly effective and commonly used scavenger for Mtt deprotection. Triethylsilane (TES) is also used, often in HFIP-based cocktails.

Experimental Protocols

Protocol 1: Standard Mtt Deprotection using TFA/TIS in DCM
  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature. A yellow-orange color should appear in the solution.

  • Reaction Cycles: Allow the reaction to proceed for 2-5 minutes, then drain the solution. Repeat this process 5-10 times, or until the yellow color is no longer prominent in the drained solution.

  • Monitoring (Optional but Recommended): After several cycles, perform a trityl cation test on a few resin beads to check for completeness.

  • Washing: Once deprotection is complete, wash the resin thoroughly with DCM (3-5 times).

  • Neutralization: Wash the resin with a solution of 5-10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) (2 times) to neutralize any residual acid.

  • Final Washes: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare it for the next coupling step or subsequent modification.

Protocol 2: Kaiser Test (for detection of free primary amines)

This test is useful for confirming the presence of free amino groups after deprotection or identifying incomplete coupling.

Reagents:

  • Reagent A: 1.0 mL of 16.5 mg/mL KCN in distilled water diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Place 10-15 resin beads in a small test tube.

  • Add 2-3 drops of each Reagent A, B, and C.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark Blue Solution/Beads: Positive result, indicating the presence of free primary amines.

    • Colorless/Yellow Solution/Beads: Negative result, indicating the absence of free primary amines.

Mandatory Visualizations

G start Low Peptide Yield Observed check_deprotection Perform Test Cleavage & Analyze by HPLC/MS start->check_deprotection mtt_present Mtt-Adduct (+272 Da) Present? check_deprotection->mtt_present incomplete_deprotection Incomplete Mtt Deprotection mtt_present->incomplete_deprotection Yes check_cleavage_sol Analyze Cleavage Solution for Peptide mtt_present->check_cleavage_sol No optimize_deprotection Optimize Deprotection: - Increase cycles/time - Increase TFA concentration - Change cocktail (e.g., HFIP) incomplete_deprotection->optimize_deprotection yield_ok Yield Issue Resolved optimize_deprotection->yield_ok premature_cleavage Premature Cleavage from Resin check_cleavage_sol->premature_cleavage Yes check_side_products Other Impurities Present in MS? check_cleavage_sol->check_side_products No mitigate_cleavage Mitigate Premature Cleavage: - Use milder conditions (lower %TFA) - Reduce deprotection time - Use more stable resin linker premature_cleavage->mitigate_cleavage mitigate_cleavage->yield_ok side_reactions Side Reactions Occurred check_side_products->side_reactions Yes check_side_products->yield_ok No optimize_scavengers Optimize Scavengers: - Ensure sufficient TIS - Check for Trp alkylation side_reactions->optimize_scavengers optimize_scavengers->yield_ok

Caption: Troubleshooting workflow for low peptide yield.

G cluster_SPPS Solid-Phase Peptide Synthesis resin Peptide-Resin with Fmoc-Lys(Mtt) deprotection Mtt Deprotection (e.g., 1% TFA/TIS in DCM) resin->deprotection wash_neutralize Wash & Neutralize (DCM, DIPEA/DMF) deprotection->wash_neutralize mtt_cation Mtt+ Cation deprotection->mtt_cation Releases modification On-Resin Modification (e.g., Branching, Cyclization) wash_neutralize->modification scavenger Scavenger (e.g., TIS) scavenger->mtt_cation Quenches

Caption: Selective Mtt deprotection and modification workflow.

References

Alternative reagents for Mtt group deprotection to minimize side reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective removal of the 4-methyltrityl (Mtt) protecting group. Find answers to frequently asked questions, troubleshoot common issues, and explore alternative reagents to minimize side reactions during your solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Mtt group and why is it used in peptide synthesis?

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group commonly used in SPPS to protect the side-chain amino groups of residues like Lysine (Lys) and Ornithine (Orn).[1][2] Its primary advantage is its orthogonality; it can be removed under very mild acidic conditions that leave other acid-labile protecting groups (such as Boc, tBu, or Trt) and the peptide-resin linkage intact.[1][2][3] This allows for selective modification of the peptide on the resin, such as branching, cyclization, or labeling.

Q2: What is the fundamental mechanism of Mtt group deprotection?

Mtt deprotection proceeds via an acid-catalyzed cleavage. A strong acid, like trifluoroacetic acid (TFA), protonates the protected amine, leading to the elimination of the stable Mtt carbocation (Mtt⁺). This carbocation is a reactive electrophile and must be "quenched" by a scavenger in the reaction mixture to prevent side reactions.

Q3: What are common side reactions during Mtt deprotection and how can they be minimized?

The most common side reactions include:

  • Premature cleavage of other acid-labile protecting groups: Harsh acidic conditions can lead to the partial or full removal of other protecting groups like Boc or tBu. To minimize this, use the mildest possible acidic conditions and shorter reaction times.

  • Reattachment of the Mtt cation: The electrophilic Mtt cation can reattach to nucleophilic residues in the peptide sequence, with the indole side chain of Tryptophan (Trp) being particularly susceptible.

  • Premature cleavage from the resin: Overly acidic conditions can cleave the peptide from acid-sensitive resins.

The key to minimizing these side reactions is the use of effective scavengers and optimizing the deprotection cocktail and reaction time.

Q4: What are scavengers and why are they crucial for Mtt deprotection?

Scavengers are reagents added to the deprotection cocktail to trap or quench the Mtt carbocation as it forms. They react with the Mtt cation much faster than the peptide residues, effectively neutralizing it and preventing reattachment. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and methanol (MeOH).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Mtt Deprotection - Deprotection time is too short.- TFA concentration is too low for the specific sequence.- Poor resin swelling.- Increase the number of deprotection cycles (e.g., from 2x2 min to 5x2 min) instead of a single long exposure.- Consider a slightly higher TFA concentration, but monitor for side reactions.- Ensure the resin is adequately swollen in a suitable solvent like DCM before deprotection.
Loss of Other Acid-Labile Protecting Groups (e.g., Boc, tBu) - TFA concentration is too high.- Deprotection time is too long.- Reduce the TFA concentration to the minimum required for Mtt removal.- Use a milder deprotection cocktail, such as one containing hexafluoroisopropanol (HFIP).- For peptides with Tyr(tBu), using methanol as a scavenger can help prevent premature removal of the tBu group.
Mtt Cation Reattachment (especially with Trp residues) - Insufficient or inappropriate scavenger.- High concentration of the Mtt cation.- Use a highly effective scavenger like TIS at an adequate concentration (e.g., 2-5%).- Perform multiple, short deprotection steps to keep the concentration of the released Mtt cation low.
Low Peptide Yield After Deprotection and Cleavage - Premature cleavage of the peptide from the resin during Mtt deprotection.- Use the mildest possible deprotection conditions.- Consider using a resin with a more acid-stable linker if this is a recurring issue.
Persistent Yellow/Orange Color on Resin - Presence of the Mtt cation.- This is expected during deprotection. Continue with repeated deprotection cycles until the color is no longer prominent upon adding fresh reagent.- Ensure thorough washing after the final deprotection step.

Alternative Deprotection Reagents & Protocols

While a 1-2% TFA solution in DCM is a standard method, several alternative reagents offer milder conditions and can help minimize side reactions, particularly for sensitive peptide sequences.

Comparison of Mtt Deprotection Cocktails
Deprotection CocktailTypical ConditionsAdvantagesDisadvantages
TFA/TIS/DCM 1-2% TFA, 2-5% TIS in DCM. Multiple short treatments (e.g., 5-10 cycles of 2-3 minutes).Well-established and effective for many sequences. TIS is a highly effective scavenger.Can lead to premature cleavage of other acid-labile groups or the peptide from the resin.
HFIP-Based Cocktail DCM/HFIP/TFE/TES (e.g., 6.5:2:1:0.5 v/v/v/v). 1-2 hours.Milder conditions compared to TFA, reducing the risk of side reactions. Effective for peptides with acid-sensitive groups.May require longer reaction times.
AcOH/TFE/DCM Acetic Acid/Trifluoroethanol/DCM (e.g., 1:2:7 v/v/v). ~1 hour.A very mild condition suitable for highly acid-sensitive substrates.May not be effective for all sequences. Fails to cleave Mtt on hydrophilic resins like TentaGel.
Perfluoro-tert-butanol 30% perfluoro-tert-butanol in DCM. 3 x 15 minutes.A mild alternative to TFA-based methods.Less commonly used and may require optimization.

Detailed Experimental Protocols

Protocol 1: Standard Mtt Deprotection using TFA/TIS/DCM

This protocol is a widely used and robust method for Mtt deprotection.

  • Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) (approx. 10 mL per gram of resin) for 20-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 2% TIS in DCM.

  • Deprotection Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin. Agitate gently at room temperature.

  • Monitoring: Perform multiple short treatments (e.g., 5-10 cycles of 2-3 minutes). A yellow-orange color indicates the release of the Mtt cation. Continue cycles until the solution no longer turns significantly colored upon addition of fresh cocktail.

  • Washing: Once deprotection is complete, filter the resin and wash sequentially with DCM (3x), Methanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resin by washing with 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2x).

  • Final Wash: Wash the resin with DMF (3x) to prepare it for the subsequent coupling step.

Protocol 2: Mild Mtt Deprotection using HFIP-Based Cocktail

This protocol offers a milder alternative, suitable for peptides with acid-sensitive groups.

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM (approx. 10 mL per gram of resin) for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh cocktail of DCM/HFIP/TFE/TES (6.5:2:1:0.5 v/v/v/v).

  • Deprotection Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin. Agitate gently at room temperature for 1 hour.

  • Monitoring: To monitor the reaction, remove a few resin beads, wash with DCM, and add 1-2 drops of 1% TFA in DCM. If an orange color forms instantly, continue the reaction for another hour.

  • Washing: Once the deprotection is complete (negative trityl test), filter the resin and wash with DCM (3x) and DMF (2x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2x).

  • Final Wash: Wash the resin with DMF (3x) before proceeding to the next step.

Visualizations

Mtt_Deprotection_Mechanism cluster_0 Mtt Deprotection cluster_1 Scavenging / Side Reaction Peptide-Lys(Mtt) Peptide-Lys(Mtt) Protonated_Intermediate Peptide-Lys(Mtt)-H+ Peptide-Lys(Mtt)->Protonated_Intermediate + H+ (from TFA) Deprotected_Peptide Peptide-Lys-NH3+ Protonated_Intermediate->Deprotected_Peptide Mtt_Cation Mtt Cation (Mtt+) Protonated_Intermediate->Mtt_Cation Elimination Quenched_Mtt Scavenged Mtt Mtt_Cation->Quenched_Mtt Trapping Side_Product Mtt-Peptide Adduct Mtt_Cation->Side_Product Reattachment (Side Reaction) Scavenger Scavenger (TIS) Scavenger->Quenched_Mtt Peptide_Residue Nucleophilic Residue (e.g., Trp) Peptide_Residue->Side_Product Troubleshooting_Workflow start Start Mtt Deprotection check_completion Deprotection Complete? start->check_completion check_side_reactions Side Reactions Observed? check_completion->check_side_reactions Yes incomplete Incomplete Deprotection check_completion->incomplete No side_reactions Side Reactions Present check_side_reactions->side_reactions Yes success Proceed to Next Step check_side_reactions->success No increase_cycles Increase Deprotection Cycles incomplete->increase_cycles use_milder_reagent Use Milder Reagent (e.g., HFIP) side_reactions->use_milder_reagent optimize_scavenger Optimize Scavenger side_reactions->optimize_scavenger increase_cycles->start use_milder_reagent->start optimize_scavenger->start Reagent_Selection_Logic start Peptide Sequence Analysis acid_sensitive Contains Acid-Sensitive Residues (e.g., Trp, tBu)? start->acid_sensitive tfa_protocol Use Standard TFA/TIS Protocol acid_sensitive->tfa_protocol No hfip_protocol Use HFIP-Based Protocol acid_sensitive->hfip_protocol Yes hydrophilic_resin Hydrophilic Resin? hydrophilic_resin->hfip_protocol Yes acoh_protocol Consider AcOH/TFE Protocol (with caution) hydrophilic_resin->acoh_protocol No hfip_protocol->hydrophilic_resin

References

Managing steric hindrance from the bulky Mtt group during coupling.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing challenges associated with the 4-methyltrityl (Mtt) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and protocols for overcoming steric hindrance during coupling reactions in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Mtt group and what is its primary use? A1: The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group commonly used for the side-chain amino group of residues like Lysine (Lys) and Ornithine (Orn).[1][2] Its key advantage is its orthogonality; it can be removed under very mild acidic conditions that leave more robust acid-labile groups (like Boc, tBu) and the resin linker intact.[1][2] This allows for selective on-resin modification of the peptide, such as creating branched or cyclic structures, or attaching labels.[3]

Q2: What is the primary challenge when using Mtt-protected amino acids in coupling reactions? A2: The main challenge is steric hindrance. The Mtt group is exceptionally bulky, which can physically obstruct the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain. This interference can lead to slow or incomplete coupling reactions, resulting in low yields and the formation of deletion sequences.

Q3: How does steric hindrance from the Mtt group differ from peptide aggregation? A3: While both can cause low coupling efficiency, their origins differ. Steric hindrance from the Mtt group is a localized issue at the site of coupling, caused by the physical size of the protecting group. Peptide aggregation is a broader problem where the entire peptide chain folds or binds to other chains on the resin, making reactive sites inaccessible. Aggregation is more common in long or hydrophobic sequences. However, the presence of multiple bulky Mtt groups can contribute to aggregation-like effects.

Q4: Are there alternatives to the Mtt group if steric hindrance is a persistent issue? A4: Yes, the 4-methoxytrityl (Mmt) group is a closely related alternative that is even more acid-labile and thus easier to remove. For cases where Mtt removal is problematic, Fmoc-Lys(Mmt)-OH is an excellent substitute. Other orthogonal protecting groups that can be removed under non-acidic conditions include ivDde (removed by hydrazine) and Alloc (removed by palladium catalysis).

Troubleshooting Guide for Mtt-Related Coupling Issues

This guide addresses specific problems you may encounter during your synthesis.

Issue 1: Low Coupling Yield After Incorporating a Residue Next to a Lys(Mtt) Amino Acid
  • How to Diagnose: A positive Kaiser test (dark blue beads) after the coupling step indicates the presence of unreacted primary amines.

  • Root Cause: The bulky Mtt group on the preceding residue is sterically hindering the incoming amino acid.

  • Solutions:

    • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents (like DIC) may be insufficient. Uronium/aminium or phosphonium-based reagents are more effective for sterically hindered couplings.

      • Recommendation: Use HATU, HCTU, or PyAOP. These reagents form highly reactive intermediates that can overcome the steric barrier more effectively.

    • Increase Reaction Time and/or Temperature:

      • Extend the coupling reaction time from the standard 1-2 hours to 4 hours, or even overnight.

      • If using a microwave peptide synthesizer, consider a modest temperature increase (e.g., from 50°C to 60°C), but monitor carefully to avoid racemization.

    • Perform a Double Coupling: After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.

    • Cap Unreacted Chains: If low yield persists, it's crucial to terminate the unreacted peptide chains to prevent the formation of deletion sequences. This is done by "capping" with a reagent like acetic anhydride.

Issue 2: Incomplete Deprotection of the Mtt Group
  • How to Diagnose: After the Mtt deprotection step, the subsequent coupling or modification reaction gives a very low yield. Mass spectrometry of a test cleavage may show the mass of the peptide with the Mtt group still attached.

  • Root Cause: The deprotection reagent (typically dilute TFA) cannot efficiently access the Mtt group due to steric crowding from the surrounding peptide sequence or poor resin swelling.

  • Solutions:

    • Extend Deprotection Cycles: Increase the number of treatments with the deprotection solution (e.g., from 3 cycles of 2 minutes to 5-10 cycles of 2-3 minutes).

    • Use a Stronger Deprotection Cocktail: For stubborn cases, a cocktail containing Hexafluoroisopropanol (HFIP) is highly effective. A solution of 30% HFIP in DCM is a powerful alternative to dilute TFA.

    • Ensure Proper Resin Swelling: Before starting deprotection, ensure the resin is fully swollen in DCM for at least 20 minutes to maximize reagent accessibility.

Issue 3: Side Reactions During Mtt Deprotection
  • How to Diagnose: Mass spectrometry analysis shows unexpected products, particularly the addition of a mass corresponding to the Mtt group on sensitive residues like Tryptophan (Trp).

  • Root Cause: When cleaved, the Mtt group forms a stable Mtt carbocation (Mtt⁺). If not neutralized, this reactive electrophile can reattach to electron-rich amino acid side chains.

  • Solution:

    • Always Use a Scavenger: The deprotection cocktail must contain a scavenger to quench the Mtt⁺ cation. Triisopropylsilane (TIS) is the most common and effective choice. A typical cocktail is 1-2% TFA with 2-5% TIS in DCM.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings
Coupling ReagentReagent TypeRelative Efficiency for Hindered SystemsKey Advantages
DIC/HOBt CarbodiimideLow to ModerateCost-effective, standard reagent.
HBTU/TBTU Aminium SaltModerate to HighByproducts are soluble and easily washed away; widely used.
HATU/HCTU Aminium SaltHighIncorporates HOAt, which accelerates reaction rates and reduces racemization. Highly effective for difficult couplings.
PyAOP/PyBOP Phosphonium SaltHighVery rapid reactions; especially effective for N-methylated or other hindered amino acids.
COMU Aminium SaltHighOxyma-based reagent, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents with comparable or better efficiency than HATU.
Table 2: Recommended Mtt Deprotection Cocktails and Conditions
Reagent CocktailConditions (Repeated Cycles)Deprotection EfficiencyRisk of Premature Boc CleavageNotes
1% TFA / 5% TIS in DCM 5 x 2 min> 95%LowStandard, widely used method.
2% TFA / 5% TIS in DCM 3 x 2 min> 98%ModerateFaster deprotection, but requires careful monitoring.
30% HFIP in DCM 2 x 15 min> 99%LowVery mild and highly effective for stubborn cases.
AcOH/TFE/DCM (1:2:7) 1 x 30-60 minVariableVery LowAn extremely mild option, suitable for highly acid-sensitive resins/sequences, but may be slow or incomplete.

Mandatory Visualizations

sps_workflow Start Start with Fmoc-deprotected peptide-resin Coupling Couple next Fmoc-AA-OH Start->Coupling Wash1 DMF Wash Coupling->Wash1 Post-Coupling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Post-Deprotection Wash2:e->Coupling:w Next Cycle End Repeat Cycle or Proceed to Cleavage Wash2->End

Caption: Standard workflow for one cycle of solid-phase peptide synthesis (SPPS).

troubleshooting_low_yield Start Low Coupling Yield (Positive Kaiser Test) Action1 Use Stronger Coupling Reagent (e.g., HATU, COMU) Start->Action1 Strategy 1 Action2 Increase Coupling Time (e.g., to 4h or overnight) Start->Action2 Strategy 2 Action3 Perform Double Coupling Start->Action3 Strategy 3 Check Is Yield Acceptable? Action1->Check Action2->Check Action3->Check Cap Cap Unreacted Amines with Acetic Anhydride Check->Cap No Proceed Proceed to Next Cycle Check->Proceed Yes Cap->Proceed

Caption: Decision tree for troubleshooting low coupling efficiency.

selective_deprotection_pathway Start Peptide-Resin with Side-Chain Lys(Mtt) Deprotect Selective Mtt Deprotection (e.g., 1% TFA, 5% TIS in DCM) Start->Deprotect WashNeutralize Wash (DCM, DMF) & Neutralize (DIPEA/DMF) Deprotect->WashNeutralize FreeAmine Peptide-Resin with Free Lys Side-Chain (NH2) WashNeutralize->FreeAmine Branch Couple another Amino Acid (Branching) FreeAmine->Branch Modification Option 1 Label Attach a Label (Biotin, Fluorophore) FreeAmine->Label Modification Option 2 Cyclize On-Resin Cyclization FreeAmine->Cyclize Modification Option 3

References

Fmoc-Lys(Mtt)-OH solubility issues in automated peptide synthesizers.

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Lys(Mtt)-OH in automated peptide synthesizers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard solvents like DMF or NMP?

This compound is a large, sterically hindered amino acid derivative. Its bulky 4-methyltrityl (Mtt) and fluorenylmethoxycarbonyl (Fmoc) protecting groups lead to poor solubility in common polar aprotic solvents used in Solid-Phase Peptide Synthesis (SPPS), such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This can result in precipitation, leading to clogged synthesizer lines and incomplete coupling reactions.

Q2: I observed a precipitate in my amino acid vial on the synthesizer. What should I do?

If precipitation occurs, it is crucial to stop the synthesis for that position to avoid instrument blockage and incomplete coupling. The best course of action is to switch to a manual or semi-automated protocol for the incorporation of this residue, where solubility can be managed more effectively.

Q3: Can I heat the this compound solution to improve solubility?

Gentle warming can sometimes help dissolve Fmoc-protected amino acids. However, this is often not a feature available on automated synthesizers and carries the risk of side reactions or degradation of the amino acid if not carefully controlled. It is generally recommended to explore alternative solvent systems or protocols first.

Q4: Are there alternative solvents or solvent mixtures that can improve solubility?

Yes, using a solvent mixture is a common strategy. A combination of Dichloromethane (DCM) and DMF can enhance solubility.[1] Some researchers have also found success with small additions of Dimethyl sulfoxide (DMSO) to DMF to dissolve difficult amino acids.[2] However, solvent compatibility with the synthesizer's tubing and the specific resin being used must be confirmed.

Q5: How can I confirm that the poor coupling is due to solubility and not another issue?

To confirm incomplete coupling, a ninhydrin (Kaiser) test can be performed on a small sample of the resin beads after the coupling step.[3] A blue or green color on the beads indicates the presence of free primary amines, signifying that the coupling was unsuccessful.[3] If the test is positive, the issue is likely either poor solubility preventing the activated amino acid from reaching the reactive sites or a particularly difficult coupling sequence.

Troubleshooting Guide

Issue: Poor Solubility & Incomplete Coupling of this compound

This section provides a systematic approach to resolving issues stemming from the low solubility of this compound.

1. Initial Assessment & Immediate Actions

  • Visual Inspection: Check the amino acid vial for any visible precipitate.

  • Pause Synthesis: If precipitation is observed or low coupling efficiency is suspected, pause the automated run.

  • Solvent Quality: Ensure the DMF or NMP being used is high quality and amine-free, as impurities can affect both solubility and reaction efficiency.[4]

2. Recommended Solutions & Protocols

If solubility issues are confirmed, consider the following strategies, ranging from simple solvent adjustments to protocol modifications.

Solubility Data

The solubility of this compound is highly dependent on the solvent system and concentration. While exact quantitative data is scarce in literature, the following table provides a qualitative summary based on empirical observations.

Solvent SystemTypical Concentration (SPPS)Solubility AssessmentNotes
100% DMF0.2 M - 0.5 MPoor to ModerateProne to precipitation, especially at higher concentrations.
100% NMP0.2 M - 0.5 MPoor to ModerateSimilar to DMF, can be problematic.
DCM/DMF (e.g., 1:1)0.2 M - 0.5 MModerate to GoodThe addition of DCM often improves solubility.
DMF with added DMSO0.2 M - 0.5 MGoodA small amount of DMSO can significantly aid dissolution.

Experimental Protocols

Protocol 1: Manual Coupling for a Single Difficult Residue

This protocol is recommended when automated coupling fails due to precipitation. It allows for pre-dissolving the amino acid and ensuring complete delivery to the reaction vessel.

Materials:

  • Peptide resin with N-terminal amine deprotected

  • This compound (4 molar equivalents)

  • HBTU (3.95 molar equivalents)

  • Diisopropylethylamine (DIEA) (6 molar equivalents)

  • High-quality DMF

  • DCM

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation: If the resin is in the synthesizer, transfer it to a manual synthesis vessel. Wash thoroughly with DMF and then DCM.

  • Amino Acid Activation: In a separate vial, dissolve this compound in a minimal amount of DMF. If it does not dissolve completely, add DCM dropwise until a clear solution is obtained.

  • Add HBTU to the amino acid solution and vortex briefly.

  • Add DIEA to the mixture. The solution may change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin in the synthesis vessel.

  • Agitate the mixture on a shaker for 2-4 hours at room temperature.

  • Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation: Perform a ninhydrin test to confirm the completeness of the coupling. If the test is positive, a second coupling ("double couple") may be necessary.

Troubleshooting Workflow

The following diagram outlines the decision-making process for handling this compound solubility issues.

G cluster_0 Troubleshooting Workflow start Problem Detected: Precipitation or Low Coupling Efficiency for this compound check_solvent Step 1: Verify Solvent Quality (Amine-free DMF/NMP?) start->check_solvent use_mix Step 2: Modify Solvent System Use DCM/DMF or add DMSO. Does it dissolve? check_solvent->use_mix [ Solvent OK ] manual_coupling Step 3: Switch to Manual Coupling (Protocol 1) use_mix->manual_coupling [ No ] success Success: Continue Synthesis use_mix->success [ Yes, on-instrument ] kaiser_test Step 5: Perform Kaiser Test Is coupling complete? manual_coupling->kaiser_test double_couple Step 4: Perform a Double Couple Re-couple with fresh reagent. double_couple->kaiser_test kaiser_test->double_couple [ No (Positive) ] kaiser_test->success [ Yes (Negative) ] failure Failure: Consider Capping & Deletion Sequence Analysis kaiser_test->failure [ Still Positive ]

Caption: Troubleshooting workflow for this compound.

References

Capping strategies for failed couplings after Fmoc-Lys(Mtt)-OH incorporation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding capping procedures following the incorporation of Fmoc-Lys(Mtt)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may arise during and after the coupling of this compound.

Q1: Why is the coupling reaction involving this compound prone to being incomplete?

The methoxytrityl (Mtt) protecting group on the lysine side-chain is exceptionally bulky. This steric hindrance can physically obstruct the approach of the subsequent activated amino acid to the N-terminal amine of the growing peptide chain, leading to lower coupling efficiency compared to amino acids with smaller side-chains.

Q2: How can I detect an incomplete or failed coupling reaction?

The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin test).[1][2] This colorimetric assay detects the presence of free primary amines on the peptide-resin.[2]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling.[1][2]

  • Negative Result (Yellow/Colorless Beads): Indicates that no free primary amines are detected and the coupling was successful.

Q3: My Kaiser test is positive after the initial coupling. What is the first corrective step?

Before proceeding to cap the unreacted chains, the recommended first step is to perform a "double couple". This involves repeating the coupling step with a fresh solution of the same activated amino acid to drive the reaction to completion. Often, a second coupling is sufficient to resolve the issue.

Q4: If a double coupling still results in a positive Kaiser test, why is capping necessary?

If unreacted amines remain after a double coupling, they must be permanently blocked or "capped". Capping acetylates these free amines, rendering them unreactive for all subsequent coupling cycles. This crucial step prevents the formation of "deletion sequences"—peptides that are missing one or more amino acids. These deletion sequences often have similar physicochemical properties to the target peptide, making them extremely difficult to remove during purification and thereby reducing the final product's purity.

Q5: What are the potential side reactions associated with standard capping reagents?

While highly effective, the standard capping mixture of acetic anhydride (Ac₂O) and a base can sometimes lead to side reactions. For instance, when synthesizing a peptide containing Histidine (His), the use of Ac₂O has been observed to cause a chain-terminating side reaction. Similarly, the side chain of Arginine (Arg) can sometimes be acetylated under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a capping step in SPPS?

Capping is a process that permanently blocks unreacted amino groups on the growing peptide chain by acetylating them. Its main purpose is to prevent these unreacted chains from participating in future coupling steps, thus minimizing the formation of deletion sequence impurities and simplifying the final purification process.

Q2: What are the standard reagents used for capping?

The most widely used capping solution consists of acetic anhydride (Ac₂O) as the acetylating agent and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) or pyridine, in a solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

Q3: Are there effective alternatives to acetic anhydride for capping?

Yes, several alternatives are available. For sequences containing sensitive amino acids, a milder approach using activated acetic acid (e.g., with HBTU/DIPEA) can be employed. Propionic anhydride is another effective alternative, although it will add a propionyl group instead of an acetyl group.

Q4: How do I confirm that the capping reaction has gone to completion?

The completion of the capping reaction is monitored using the same method as for a coupling reaction: the Kaiser test. A negative test result (yellow or colorless beads) confirms that all free primary amines have been successfully acetylated and are no longer available for reaction. If the test remains positive, the capping step should be repeated.

Q5: Is it acceptable to skip the capping step?

While it may be tempting to skip capping to save time, it is strongly discouraged, particularly for the synthesis of long peptides or sequences known to be difficult. Failing to cap even a small percentage of unreacted chains in each cycle can lead to a significant accumulation of hard-to-remove impurities, compromising the purity of the final product.

Comparative Summary of Capping Strategies

The following table summarizes common capping methods used in solid-phase peptide synthesis.

Capping MethodKey Reagents & ConditionsTypical Reaction TimeAdvantagesPotential Disadvantages/Considerations
Standard Acetic Anhydride / DIPEA Ac₂O / DIPEA in DMF20-30 minutesHighly effective and widely used; DIPEA is less nucleophilic than pyridine, reducing certain side reactions.Ensure sufficient equivalents are used for sterically hindered sites.
Standard Acetic Anhydride / Pyridine Ac₂O / Pyridine in DMF30 minutesVery effective and historically common.Pyridine has a strong odor; its higher basicity can sometimes lead to side reactions.
Activated Acetic Acid Acetic Acid / HBTU / DIPEA in DMF30 minutesMilder conditions may be better suited for sensitive sequences.More expensive due to the cost of coupling reagents.
Propionic Anhydride Propionic Anhydride / Pyridine or DIPEA in DMF30 minutesA viable alternative if acetic anhydride is unavailable or restricted.Introduces a propionyl cap (+70 Da) instead of an acetyl cap (+42 Da), which may not be desirable.

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and DIPEA

This protocol describes the procedure for capping unreacted amines on the peptide-resin.

  • Resin Washing: After the final coupling attempt (e.g., a double couple), wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove all residual coupling reagents and by-products.

  • Preparation of Capping Solution: Freshly prepare a capping solution. A common formulation involves a solution of acetic anhydride and DIPEA in DMF. For example, a mixture of Ac₂O/DIPEA/DMF (e.g., 5:5:90 v/v/v) can be used. Use a significant excess (e.g., 50 equivalents) relative to the resin's initial loading.

  • Capping Reaction: Add the freshly prepared capping solution to the washed resin, ensuring the resin is fully suspended. Agitate the mixture gently at room temperature for 30 minutes.

  • Post-Capping Wash: Filter the capping solution from the resin and wash the resin thoroughly with DMF (5-7 times) to remove all residual capping reagents.

  • Confirmation: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat steps 3-5.

Protocol 2: Kaiser (Ninhydrin) Test for Free Primary Amines

This protocol is used to monitor the completion of both coupling and capping reactions.

  • Sample Preparation: Collect a small sample of resin beads (approx. 10-15 beads) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Reagent A: 1.0 mL of 16.5 mg/mL KCN in distilled water diluted with 49 mL of pyridine.

    • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.

  • Heating: Heat the test tube at 110-115°C for 5 minutes.

  • Observation: Observe the color of the resin beads and the solution.

    • Positive (Incomplete Coupling/Capping): A dark blue or purple color on the beads and/or in the solution.

    • Negative (Complete Coupling/Capping): The beads and solution remain yellow or colorless.

Visualizations

G start Start: Couple this compound kaiser1 Perform Kaiser Test start->kaiser1 positive Result is Positive (Blue Beads) kaiser1->positive Incomplete Coupling negative Result is Negative (Yellow Beads) kaiser1->negative Complete Coupling double_couple Perform Double Couple of Same Amino Acid positive->double_couple continue_synthesis Proceed to Next Fmoc-Deprotection Step negative->continue_synthesis kaiser2 Perform Kaiser Test double_couple->kaiser2 kaiser2->negative Negative cap Perform Capping Step (e.g., with Ac₂O/DIPEA) kaiser2->cap Still Positive kaiser3 Perform Kaiser Test cap->kaiser3 kaiser3->cap Still Positive kaiser3->continue_synthesis Negative

Caption: Troubleshooting workflow for incomplete coupling after this compound incorporation.

G cluster_reactants Reactants cluster_products Products resin Unreacted Peptide-Resin (R-NH₂) transition Nucleophilic Acyl Substitution resin->transition ac2o Acetic Anhydride (Ac-O-Ac) ac2o->transition capped_resin Capped Peptide-Resin (R-NH-Ac) acetate Acetate (AcO⁻) base Base (e.g., DIPEA) base->transition Catalyst transition->capped_resin transition->acetate

Caption: Simplified mechanism of capping an unreacted amine with acetic anhydride.

References

Validation & Comparative

A Comparative Guide to Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Boc)-OH in Orthogonal Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex peptides. This guide provides an objective comparison of two commonly used protected lysine derivatives, Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Boc)-OH, within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). By examining their chemical properties, deprotection strategies, and performance in relevant applications, this document aims to provide the necessary information for making informed decisions in the design and execution of peptide synthesis.

The ε-amino group of lysine is a frequent site for post-translational modifications, branching, or the attachment of labels and cargo molecules. To achieve these specific modifications, it is often necessary to deprotect the lysine side chain while the peptide remains attached to the solid support and other protecting groups remain intact. This requires an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions.

This compound and Fmoc-Lys(Boc)-OH are two key building blocks in this context, each offering a different approach to the protection of the lysine side chain. The choice between them hinges on the overall synthetic goal.

Chemical Properties and Orthogonality

The fundamental difference between the 4-methyltrityl (Mtt) and the tert-butyloxycarbonyl (Boc) groups lies in their lability to acid. The Mtt group is exceptionally sensitive to mild acidic conditions, whereas the Boc group requires strong acid for its removal.[1] This differential stability is the cornerstone of their application in orthogonal synthesis strategies.

This compound is designed for applications requiring selective on-resin deprotection of the lysine side chain. The Mtt group can be cleaved using a low concentration of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), often with the addition of a scavenger such as triisopropylsilane (TIS) to prevent the reactive trityl cation from reattaching to the peptide.[2][3] These mild conditions leave the more robust, acid-labile protecting groups, such as the Boc group on other amino acids, and the bond of the peptide to the resin, intact.[4]

Fmoc-Lys(Boc)-OH , in contrast, is the standard choice for incorporating a lysine residue when no on-resin side-chain manipulation is required. The Boc group is stable to the mild basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) and also to the mild acidic conditions used for Mtt removal. The Boc group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail (e.g., 95% TFA).

Performance Comparison

ParameterThis compoundFmoc-Lys(Boc)-OH
Primary Application On-resin selective lysine side-chain modification (e.g., branching, cyclization, labeling)Standard incorporation of lysine in linear peptides
Orthogonality Fully orthogonal to the Nα-Fmoc group and other acid-labile side-chain protecting groups (e.g., tBu, Boc)Not orthogonal for on-resin side-chain deprotection; Boc is removed with other acid-labile groups during final cleavage
Side-Chain Deprotection Conditions Mild acid (e.g., 1-2% TFA in DCM with scavengers)Strong acid (e.g., >90% TFA), concurrent with final peptide cleavage
Deprotection Efficiency Quantitative removal is achievable with repeated treatmentsHigh efficiency during final cleavage
Potential Side Reactions Incomplete deprotection with insufficient treatment; potential for premature cleavage of highly acid-labile resin linkers if conditions are not optimizedAlkylation of sensitive residues (e.g., Trp, Met) by the t-butyl cation during final cleavage if scavengers are not used
Typical Crude Peptide Purity Highly dependent on the efficiency of the on-resin modification steps following Mtt deprotectionGenerally high for standard linear peptides, dependent on sequence and coupling efficiency

Experimental Protocols

To illustrate the practical differences in their application, the following section provides detailed protocols for the synthesis of a model branched peptide.

Protocol 1: Synthesis of a Branched Peptide using this compound

This protocol outlines the synthesis of a branched peptide where a secondary peptide chain is grown from the side chain of a lysine residue.

1. Synthesis of the Main Peptide Chain:

  • The primary peptide sequence is assembled on a Rink Amide resin using standard automated or manual Fmoc-SPPS protocols.

  • At the desired branching point, this compound is incorporated into the sequence using a standard coupling protocol (e.g., HBTU/DIPEA activation).

2. Selective Deprotection of the Mtt Group:

  • Following the completion of the main chain synthesis, the resin is thoroughly washed with DCM.

  • The resin is then treated with a solution of 1% TFA and 5% TIS in DCM (10 mL per gram of resin) for 2 minutes. This step is repeated 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.

  • The resin is washed extensively with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally washed with DMF to prepare for the next coupling step.

3. Synthesis of the Branched Peptide Chain:

  • With the ε-amino group of the lysine now deprotected, the secondary peptide chain is synthesized using standard Fmoc-SPPS cycles.

4. Final Cleavage and Deprotection:

  • Once the synthesis of the branched peptide is complete, the resin is washed and dried.

  • The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

Protocol 2: Hypothetical Synthesis of a Branched Peptide using Fmoc-Lys(Boc)-OH (Not Recommended)

This hypothetical protocol illustrates the limitations of using Fmoc-Lys(Boc)-OH for the synthesis of a branched peptide.

1. Synthesis of the Main Peptide Chain:

  • The primary peptide sequence is assembled as described in Protocol 1, incorporating Fmoc-Lys(Boc)-OH at the desired branching point.

2. Attempted Selective Deprotection of the Boc Group:

  • This step is not feasible without cleaving other acid-labile protecting groups and potentially the peptide from the resin. There are no standard conditions that will selectively remove the Boc group from the lysine side chain while leaving other Boc groups, tBu groups, or the resin linker intact. Attempting to use a strong acid at this stage would lead to the premature termination of the synthesis and a complex mixture of products.

This illustrates that Fmoc-Lys(Boc)-OH is not a suitable building block for the synthesis of branched peptides via on-resin side-chain elongation.

Visualizing Orthogonal Strategies and Applications

The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts and workflows discussed.

Orthogonal_Deprotection Peptide Resin-Bound Peptide (Nα-Fmoc, Lys(Mtt), Other(Boc/tBu)) Fmoc_Removal Fmoc Deprotection (20% Piperidine/DMF) Peptide->Fmoc_Removal Base Treatment Mtt_Removal Mtt Deprotection (1% TFA/DCM) Peptide->Mtt_Removal Mild Acid Final_Cleavage Final Cleavage (95% TFA) Peptide->Final_Cleavage Strong Acid (for linear peptide with Lys(Boc)) Free_N_Terminus Free N-Terminus for Chain Elongation Fmoc_Removal->Free_N_Terminus Free_Lys_Side_Chain Free Lysine Side Chain for Branching/Modification Mtt_Removal->Free_Lys_Side_Chain Free_Peptide Purified Peptide Final_Cleavage->Free_Peptide Free_Lys_Side_Chain->Final_Cleavage After Branch Synthesis

Caption: Orthogonal deprotection of Fmoc, Mtt, and Boc groups.

Branched_Peptide_Workflow Start Start with Resin Main_Chain Synthesize Main Chain (Incorporate this compound) Start->Main_Chain Mtt_Deprotection Selective Mtt Deprotection (1% TFA/DCM) Main_Chain->Mtt_Deprotection Branch_Chain Synthesize Branch Chain on Lysine Side Chain Mtt_Deprotection->Branch_Chain Cleavage Final Cleavage and Deprotection (95% TFA) Branch_Chain->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Purified Branched Peptide Purification->End

Caption: Workflow for branched peptide synthesis using this compound.

A key application that leverages this orthogonal strategy is the synthesis of ubiquitinated peptides, which are crucial tools for studying the ubiquitin-proteasome system, a major pathway for protein degradation and signaling in cells.

Ubiquitin_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 Activation E2 E2 (Ub-conjugating enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ub ligase) E2->E3 Ligation Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Substrate Substrate Protein with Lysine Substrate->E3 Proteasome Proteasome Degradation or Altered Function Ub_Substrate->Proteasome ATP ATP ATP->E1

Caption: The ubiquitin conjugation pathway.

Conclusion

  • This compound is the superior choice for the synthesis of complex peptides requiring on-resin, site-specific modification of the lysine side chain. Its key advantage is the mild and selective removal of the Mtt group, which is orthogonal to standard Fmoc and Boc protection schemes. This enables the straightforward synthesis of branched peptides, cyclic structures, and a wide array of bioconjugates.

  • Fmoc-Lys(Boc)-OH remains the standard and most cost-effective option for the incorporation of lysine into peptides where no on-resin side-chain manipulation is needed. Its Boc protecting group is robustly stable throughout the synthesis and is efficiently removed during the final cleavage step.

The choice between these two valuable reagents should be dictated by the final desired structure of the peptide and the overall synthetic strategy. For researchers and drug development professionals pushing the boundaries of peptide chemistry, a thorough understanding of these orthogonal protection strategies is essential for success.

References

Mtt vs. Mmt: A Comparative Guide to Lysine Side-Chain Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. Among the arsenal of tools available, the 4-Methyltrityl (Mtt) and 4-Methoxytrityl (Mmt) groups are prominent choices for the protection of lysine side chains. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed decision for your synthetic strategy.

The strategic use of orthogonal protecting groups is fundamental in modern solid-phase peptide synthesis (SPPS), enabling the precise chemical modification of specific amino acid side chains.[1][2] Mtt and Mmt are trityl-based, acid-labile protecting groups prized for their role in such strategies.[3][4] They are stable to the basic conditions used for the removal of the Nα-Fmoc group, yet can be selectively cleaved under mild acidic conditions that leave more robust acid-labile groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact.[4] This orthogonality is crucial for the synthesis of complex peptides, including branched and cyclic structures, where specific on-resin modifications are required.

Chemical Structures and Properties

Both Mtt and Mmt are derivatives of the trityl group. The key difference lies in the substituent on one of the phenyl rings. Mtt possesses a methyl group, while Mmt has a methoxy group. This seemingly minor variation significantly influences the stability of the trityl cation formed during acid-mediated cleavage, and consequently, the lability of the protecting group. The electron-donating nature of the methoxy group in Mmt makes its cation more stable, rendering the Mmt group more susceptible to acidolysis than the Mtt group.

Quantitative Comparison of Cleavage Conditions

The primary distinction between Mtt and Mmt lies in their acid lability. Mmt is considerably more acid-labile than Mtt. This allows for its removal under exceptionally mild conditions, providing a wider window of orthogonality. The following table summarizes the quantitative data available on the cleavage of these two protecting groups.

Protecting GroupReagentConditionsTimeCleavage EfficiencyReference
Mtt 1-2% TFA in DCM with 5% TISRoom Temperature30 min (repeated)Effective for many sequences
Acetic acid/TFE/DCM (1:1:8)Room Temperature30 min3-8%
Mmt 1% TFA in DCMRoom TemperatureNot specifiedRapid cleavage
Acetic acid/TFE/DCM (1:1:8)Room Temperature30 min75-80%
0.6 M HOBt in DCM/TFE (1:1)Room Temperature1 hourEffective

Experimental Protocols

Detailed methodologies for the selective deprotection of Mtt and Mmt on a resin-bound peptide are provided below.

Protocol 1: Selective Deprotection of Lys(Mtt)

This protocol describes a common method for the removal of the Mtt group using dilute trifluoroacetic acid (TFA).

Reagents:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare the deprotection cocktail: 1% TFA and 5% TIS in DCM (v/v/v).

  • Drain the DCM from the resin and add the deprotection cocktail (approximately 10 mL per gram of resin).

  • Shake the vessel at room temperature for 30 minutes. A yellow-orange color in the solution indicates the release of the Mtt cation.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL).

  • To neutralize the resin, wash with a solution of 5% DIEA in DMF (v/v) (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).

  • The resin is now ready for the subsequent coupling or modification of the deprotected lysine side chain.

Protocol 2: Selective Deprotection of Lys(Mmt)

This protocol outlines the removal of the highly acid-labile Mmt group using milder acidic conditions.

Reagents:

  • Peptide-resin with a Mmt-protected lysine

  • Dichloromethane (DCM)

  • Trifluoroethanol (TFE)

  • Acetic acid (AcOH) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure using Acetic Acid:

  • Swell the peptide-resin in DCM for 10-15 minutes.

  • Prepare the deprotection solution: Acetic acid/TFE/DCM (1:2:7 v/v/v).

  • Drain the DCM and add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Drain the deprotection solution and wash the resin extensively with DCM (3-5 times).

  • Wash the resin with DMF (3-5 times) before proceeding to the next synthetic step.

Procedure using HOBt:

  • Swell the resin in DCM.

  • Add a solution of 0.6 M HOBt in DCM/TFE (1:1 v/v) to the resin.

  • Gently agitate for 1 hour; the solution will turn dark red.

  • Filter the resin and repeat the HOBt treatment.

  • Wash the resin with DMF and proceed with the next step.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

spss_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Attach_Fmoc_AA Attach Fmoc-AA(PG)-OH Resin->Attach_Fmoc_AA 1. Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine) Attach_Fmoc_AA->Fmoc_Deprotection 2. Coupling Couple next Fmoc-AA(PG)-OH Fmoc_Deprotection->Coupling 3. Repeat Repeat Cycle Coupling->Repeat 4. Repeat->Fmoc_Deprotection Side_Chain_Deprotection Selective Side-Chain Deprotection Repeat->Side_Chain_Deprotection 5. Modification On-Resin Modification Side_Chain_Deprotection->Modification 6. Cleavage Final Cleavage & Global Deprotection Modification->Cleavage 7.

Caption: General workflow of SPPS highlighting orthogonal side-chain deprotection.

cleavage_comparison cluster_mtt Mtt Deprotection cluster_mmt Mmt Deprotection Mtt_Lys Peptide-Lys(Mtt) Mtt_Reagent 1-2% TFA / DCM Mtt_Lys->Mtt_Reagent Mtt_Lys_Dep Peptide-Lys(NH2) Mtt_Reagent->Mtt_Lys_Dep Mmt_Lys Peptide-Lys(Mmt) Mmt_Reagent <1% TFA / DCM or AcOH/TFE/DCM or HOBt/DCM/TFE Mmt_Lys->Mmt_Reagent Mmt_Lys_Dep Peptide-Lys(NH2) Mmt_Reagent->Mmt_Lys_Dep

Caption: Comparison of cleavage conditions for Mtt and Mmt protecting groups.

Conclusion

The choice between Mtt and Mmt for lysine side-chain protection hinges on the specific requirements of the synthetic strategy. Mtt offers a balance of stability and lability, making it a robust and widely applicable protecting group. In contrast, Mmt's heightened acid sensitivity allows for its removal under exceptionally mild conditions, providing an invaluable tool when extreme orthogonality is required to avoid any potential damage to a sensitive peptide sequence or resin linkage. For syntheses where the removal of Mtt proves problematic, Fmoc-Lys(Mmt)-OH presents an ideal alternative. By carefully considering the quantitative data and protocols presented, researchers can select the optimal protecting group to advance their peptide synthesis and drug development endeavors.

References

A Head-to-Head Comparison: Fmoc-Lys(Mtt)-OH vs. Fmoc-Lys(Dde)-OH in Specialized Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is critical for the successful synthesis of complex peptides. For lysine, a trifunctional amino acid, the choice of side-chain protection dictates the possibilities for creating branched peptides, cyclic structures, and other site-specific modifications. This guide provides a detailed comparison of two commonly used orthogonally protected lysine derivatives, Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Dde)-OH, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The primary advantage of the 4-methyltrityl (Mtt) group in this compound lies in its extreme acid lability, allowing for its removal under very mild acidic conditions that leave other acid-labile protecting groups, such as tert-butyl (tBu), intact.[1][2] In contrast, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group of Fmoc-Lys(Dde)-OH is stable to acidic conditions but can be selectively cleaved by hydrazine.[3][4] This fundamental difference in their deprotection chemistry forms the basis of their orthogonality and dictates their specific applications.

Comparative Data Overview

The following table summarizes the key characteristics and deprotection conditions for this compound and Fmoc-Lys(Dde)-OH.

FeatureThis compoundFmoc-Lys(Dde)-OH
Side-Chain Protecting Group 4-methyltrityl (Mtt)1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)
Deprotection Condition Mildly acidic (e.g., 1-2% TFA in DCM)[5]2% Hydrazine in DMF
Orthogonality Orthogonal to Fmoc (base-labile) and many other protecting groups.Orthogonal to Fmoc (base-labile) and acid-labile groups (e.g., Boc, tBu).
Key Advantages Very mild deprotection allows for the presence of other acid-sensitive groups.High stability to acids allows for use in protocols with multiple acid-labile groups.
Potential Disadvantages The bulky Mtt group can sometimes cause steric hindrance during coupling reactions.Hydrazine is a harsh reagent that may be incompatible with certain functional groups.
Monitoring Deprotection The release of the Mtt cation can be monitored by a color change (yellow/orange).Not easily monitored by a color change.

Key Applications and Experimental Workflows

The choice between this compound and Fmoc-Lys(Dde)-OH is primarily driven by the overall synthetic strategy, particularly the nature of other protecting groups in the peptide sequence.

Synthesis of Branched Peptides

Both derivatives are excellent choices for the synthesis of branched peptides where a second peptide chain is grown from the lysine side chain. The selection depends on the protecting groups used in the peptide chains.

cluster_main Main Chain Synthesis cluster_branch Branch Synthesis A Resin B Couple Amino Acids (Fmoc-SPPS) A->B C Incorporate Fmoc-Lys(X)-OH (X = Mtt or Dde) B->C D Continue Main Chain Synthesis C->D E Selective Deprotection of Lys(X) D->E F Couple Amino Acids to Side Chain E->F G Final Cleavage and Deprotection F->G

Fig. 1: General workflow for branched peptide synthesis.
Synthesis of Side-Chain to Side-Chain Cyclic Peptides

This compound is particularly advantageous for the synthesis of side-chain to side-chain cyclic peptides, especially when the cyclization partner is an acid-labile ester. The mild deprotection conditions for the Mtt group prevent premature cleavage of the ester.

A 1. Assemble Linear Peptide on Resin (incorporating this compound and Fmoc-Asp/Glu(O-tBu)-OH) B 2. Selective Deprotection of Lys(Mtt) (e.g., 1% TFA in DCM) A->B C 3. Selective Deprotection of Asp/Glu(O-tBu) (e.g., higher concentration of TFA) B->C D 4. On-Resin Side-Chain Cyclization (Lactam Bridge Formation) C->D E 5. Final Cleavage from Resin D->E

Fig. 2: Workflow for side-chain to side-chain cyclization.

Experimental Protocols

Selective Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt group from a lysine side chain on a resin-bound peptide.

Materials:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deprotection solution: 1% TFA, 5% TIS in DCM (v/v/v)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature. The resin beads will turn orange/yellow, indicating the release of the Mtt cation.

  • Perform the treatment for 20-30 minutes. For sensitive peptides, multiple short treatments (e.g., 10 x 2 minutes) are recommended.

  • Filter the resin and wash thoroughly with DCM (3x), followed by DMF (3x).

Selective Deprotection of the Dde Group

This protocol outlines the selective removal of the Dde group using hydrazine.

Materials:

  • Peptide-resin containing a Lys(Dde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Deprotection solution: 2% hydrazine monohydrate in DMF (v/v)

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the 2% hydrazine/DMF solution to the resin.

  • Allow the reaction to proceed at room temperature with gentle agitation. Typically, 2-3 treatments of 3-10 minutes each are sufficient.

  • Filter the resin and wash thoroughly with DMF (5x).

Logical Relationship of Orthogonality

The choice between Mtt and Dde is a critical decision based on the desired orthogonal protection scheme.

cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Base Base (e.g., 20% Piperidine in DMF) Fmoc Fmoc Base->Fmoc Cleaves Mtt Mtt Base->Mtt Stable Dde Dde Base->Dde Stable Mild_Acid Mild Acid (e.g., 1% TFA in DCM) Mild_Acid->Mtt Cleaves Mild_Acid->Dde Stable Acid_Labile Other Acid-Labile (e.g., tBu, Boc) Mild_Acid->Acid_Labile Stable Hydrazine Hydrazine (e.g., 2% in DMF) Hydrazine->Mtt Stable Hydrazine->Dde Cleaves Hydrazine->Acid_Labile Stable

Fig. 3: Orthogonality of protecting groups.

References

A Comparative Guide to HPLC and Mass Spectrometry Analysis of Peptides Containing Lys(Mtt)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with chemically synthesized peptides, the 4-methyltrityl (Mtt) group is a valuable tool for the orthogonal protection of lysine side chains. Its selective removal under mild acidic conditions allows for site-specific modifications such as branching, cyclization, or labeling. This guide provides a comparative overview of common methods for the deprotection of Lys(Mtt) and the subsequent analysis of the resulting peptides by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

On-Resin Mtt Deprotection: A Comparison of Cleavage Cocktails

The selective cleavage of the Mtt group while the peptide is still attached to the solid support is a critical step. The choice of the deprotection cocktail is crucial to ensure complete removal of the Mtt group while minimizing the premature cleavage of other acid-labile protecting groups (e.g., Boc, tBu) or the peptide from the resin.[1]

Deprotection CocktailTypical ConditionsAdvantagesDisadvantages
1-2% TFA in DCM 5-10 cycles of 2-5 minutes.[2]Fast and effective for Mtt removal.[2]Can cause premature deprotection of other acid-labile groups.[2]
1% TFA / 1% MeOH in DCM 10-15 cycles of 2-5 minutes.[2]Suppresses premature cleavage of tBu groups.May require more cycles for complete Mtt removal.
Acetic acid/trifluoroethanol/DCM 1:2:7 ratio, for 1 hour.Milder alternative to TFA, reducing the risk of side reactions.Slower reaction time.
HFIP-Based Cocktail (e.g., DCM/HFIP/TFE/TES) 6.5:2:1:0.5 v/v/v/v, for 1-2 hours.Milder conditions compared to TFA, effective for peptides with acid-sensitive groups.HFIP is a more expensive and volatile solvent.

Experimental Protocols

On-Resin Mtt Deprotection (Standard TFA/DCM Protocol)
  • Resin Swelling : Swell the peptide-resin (containing the Mtt-protected lysine) in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail Preparation : Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) and 2% triisopropylsilane (TIS) in DCM (v/v/v).

  • Mtt Cleavage : Drain the DCM and add the deprotection cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. A characteristic yellow-orange color indicates the release of the Mtt cation.

  • Reaction Cycles : After 2-5 minutes, drain the solution and repeat the addition of fresh deprotection cocktail. Perform 5-10 cycles.

  • Monitoring : To check for completion, a small sample of resin beads can be taken and a drop of concentrated TFA is added. The absence of an immediate orange color indicates complete deprotection.

  • Washing : After the final deprotection cycle, thoroughly wash the resin with DCM.

  • Neutralization : Neutralize the resin by washing with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).

  • Final Washes : Wash the resin sequentially with DCM and DMF to prepare it for the next synthesis step or final cleavage.

HPLC Analysis of Peptides after Mtt Deprotection

Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of the crude peptide after cleavage from the resin and for purifying the final product. The removal of the hydrophobic Mtt group leads to a significant decrease in the peptide's retention time on a C18 column.

  • Sample Preparation : After global deprotection and cleavage from the resin, dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile (ACN) with 0.1% TFA to aid solubilization.

  • HPLC System :

    • Column : Reversed-phase C18 column (e.g., 3.5-5 µm particle size, 4.6 x 150 mm).

    • Mobile Phase A : 0.1% TFA in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Gradient : A linear gradient from a low percentage of Mobile Phase B to a high percentage (e.g., 5% to 65% B over 30 minutes). The optimal gradient depends on the peptide's hydrophobicity.

    • Flow Rate : Typically 1.0 mL/min for analytical scale.

    • Detection : Monitor the elution at 214 nm and 280 nm.

  • Data Interpretation : A successful Mtt deprotection is indicated by the disappearance of the peak corresponding to the Mtt-protected peptide (longer retention time) and the appearance of a major peak for the deprotected peptide (shorter retention time).

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the identity of the peptide by verifying its molecular weight.

  • Sample Preparation : The peptide fractions collected from HPLC are typically already in a suitable solvent for electrospray ionization (ESI) mass spectrometry.

  • Analysis : The sample is introduced into the mass spectrometer. For peptides, ESI is a common ionization technique.

  • Data Interpretation : The mass spectrum should show a peak corresponding to the calculated molecular weight of the deprotected peptide. The removal of the Mtt group results in a mass decrease of 286.4 Da. The presence of a peak corresponding to the Mtt-protected peptide would indicate incomplete deprotection.

Visualizing the Workflow and Key Relationships

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Deprotection On-Resin Mtt Deprotection cluster_Cleavage Global Deprotection & Cleavage cluster_Analysis Analysis and Purification Peptide-Resin_Lys(Mtt) Peptide on Resin with Lys(Mtt) Deprotection_Cocktail Deprotection Cocktail (e.g., 1-2% TFA in DCM) Peptide-Resin_Lys(Mtt)->Deprotection_Cocktail Peptide-Resin_Lys Peptide on Resin with free Lys side-chain Deprotection_Cocktail->Peptide-Resin_Lys Cleavage_Cocktail Cleavage Cocktail (e.g., 95% TFA) Peptide-Resin_Lys->Cleavage_Cocktail Crude_Peptide Crude Peptide Mixture Cleavage_Cocktail->Crude_Peptide HPLC_Analysis RP-HPLC Analysis Crude_Peptide->HPLC_Analysis MS_Analysis Mass Spectrometry Confirmation HPLC_Analysis->MS_Analysis Purified_Peptide Purified Peptide HPLC_Analysis->Purified_Peptide MS_Analysis->Purified_Peptide

Caption: Workflow for Mtt deprotection and subsequent peptide analysis.

G Mtt_Protected Lys(Mtt)-Peptide (More Hydrophobic) HPLC_Column C18 RP-HPLC Column Mtt_Protected->HPLC_Column Longer Retention Time Deprotected Lys-Peptide (Less Hydrophobic) Deprotected->HPLC_Column Shorter Retention Time

Caption: Principle of HPLC separation of Mtt-protected and deprotected peptides.

References

A Comparative Guide to Mtt Deprotection Byproducts: Characterization and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selective removal of protecting groups is a critical step that dictates the purity and yield of the final product. The 4-methyltrityl (Mtt) group is a widely employed amine-protecting group, particularly for the side chains of amino acids like lysine, due to its lability under mild acidic conditions. However, the deprotection process is not without its challenges, often leading to a range of byproducts that can complicate purification and compromise the integrity of the synthesized peptide. This guide provides a comprehensive comparison of Mtt deprotection byproducts, alternative protecting groups, and supporting experimental data to inform the selection of optimal deprotection strategies.

The deprotection of the Mtt group proceeds via an acid-catalyzed cleavage, generating a stable 4-methyltrityl carbocation.[1] While this carbocation is the intended product of the protecting group cleavage, its reactivity and the acidic conditions employed can lead to several undesirable side reactions and the formation of various byproducts. Understanding the nature of these byproducts is paramount for developing effective purification strategies and for optimizing deprotection protocols to minimize their formation.

Characterization of Mtt Deprotection Byproducts

The primary byproducts associated with Mtt deprotection can be categorized as follows:

  • Incomplete Mtt Removal: Residual Mtt groups remaining on the peptide are a common issue. This leads to a more hydrophobic peptide variant that can be challenging to separate from the desired product.[2] Mass spectrometry is a key analytical tool to identify this byproduct, showing a mass increase of 286.4 Da corresponding to the Mtt group.[2]

  • Premature Deprotection of Other Acid-Labile Groups: The acidic conditions used for Mtt removal can inadvertently cleave other acid-sensitive protecting groups, such as tert-butyl (tBu), which is commonly used for protecting the side chains of aspartic acid, glutamic acid, and tyrosine.[2] This results in a heterogeneous mixture of peptides with varying degrees of deprotection. HPLC analysis will reveal multiple peaks, often eluting earlier than the desired product, and mass spectrometry can confirm the loss of tBu groups (a decrease of 56.1 Da for each tBu group).[2]

  • Formation of Mtt-Adducts: The highly reactive Mtt carbocation generated during deprotection can be scavenged by nucleophilic residues within the peptide sequence, most notably the indole side chain of tryptophan. This leads to the formation of Mtt-tryptophan adducts, which can be difficult to remove. The use of scavengers is crucial to minimize this side reaction.

  • Premature Cleavage from the Resin: Harsher acidic conditions can lead to the cleavage of the peptide from the solid support, resulting in a lower overall yield of the desired product.

Comparison of Mtt Deprotection Cocktails and Byproduct Formation

The choice of the deprotection cocktail significantly influences the efficiency of Mtt removal and the profile of byproducts. While various cocktails have been developed, a direct quantitative comparison of byproduct formation is often sequence-dependent and not always readily available in the literature. However, based on the known reactivity, a qualitative comparison can be made:

Deprotection CocktailTypical ConditionsAdvantagesDisadvantagesKey Byproducts
1-2% TFA in DCM 5-10 cycles of 2-5 minFast and effective for Mtt removal.Can cause premature deprotection of other acid-labile groups.Prematurely deprotected peptides (e.g., -tBu).
1% TFA / 1% MeOH in DCM 10-15 cycles of 2-5 minSuppresses premature cleavage of tBu groups.May require more cycles for complete Mtt removal.Incomplete Mtt removal.
Acetic acid/trifluoroethanol/DCM 1:2:7 ratio, 1 hourMilder alternative to TFA.Slower reaction time.Incomplete Mtt removal.
30% Hexafluoroisopropanol (HFIP) in DCM 3 cycles of 5 minMild and effective.HFIP is a more expensive reagent.Generally lower levels of byproducts.

Alternative Protecting Group: 4-Methoxytrityl (Mmt)

A common alternative to the Mtt group is the 4-methoxytrityl (Mmt) group. The Mmt group is even more acid-labile than the Mtt group and can be removed under milder acidic conditions.

Protecting GroupDeprotection ConditionsAdvantagesDisadvantagesCommon Byproducts
Mtt 1% TFA in DCMGood balance of stability and lability.Can lead to premature deprotection of other acid-labile groups.Prematurely deprotected peptides.
Mmt AcOH/TFE/DCM (1:2:7) or 0.6 M HOBt in DCM/TFERemovable under very mild conditions.Extreme acid sensitivity can be problematic during coupling.Less prone to premature deprotection of other groups due to milder cleavage conditions.

Experimental Protocols

On-Resin Mtt Deprotection

This protocol describes the selective removal of the Mtt group from a peptide synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Drain the DCM and add the chosen deprotection cocktail (e.g., 1-2% TFA in DCM with 1-5% TIS or MeOH as a scavenger). Agitate the resin for the recommended time and number of cycles. A yellow-orange color in the solution indicates the release of the Mtt cation.

  • Monitoring: To monitor the reaction, a small sample of resin can be taken, washed, and a drop of neat TFA added. An immediate orange color indicates the presence of the Mtt group, and the reaction should be continued.

  • Washing: After complete deprotection, thoroughly wash the resin with DCM, followed by a neutralizing wash with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM, and finally with DCM and dimethylformamide (DMF).

HPLC Analysis of Mtt Deprotection

High-Performance Liquid Chromatography (HPLC) is a crucial tool for monitoring the progress of the deprotection reaction and quantifying the resulting products.

  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 65% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

  • Data Interpretation: The Mtt-protected peptide is more hydrophobic and will have a longer retention time than the deprotected peptide. By comparing the peak areas of the starting material and the product, the efficiency of the deprotection can be quantified.

Visualizing Mtt Deprotection and Analysis

Mtt_Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Mtt Deprotection cluster_analysis Analysis cluster_byproducts Potential Byproducts Resin Peptide on Resin (with Mtt protection) Deprotection Add Deprotection Cocktail (e.g., 1% TFA/DCM) Resin->Deprotection Treat with acid Washing Wash and Neutralize Deprotection->Washing Remove reagents Incomplete Incomplete Deprotection Deprotection->Incomplete Side Reaction Premature Premature tBu Removal Deprotection->Premature Side Reaction Adducts Mtt-Trp Adducts Deprotection->Adducts Side Reaction Cleavage Cleave from Resin Washing->Cleavage Prepare for analysis HPLC HPLC Analysis Cleavage->HPLC Inject sample MS Mass Spectrometry HPLC->MS Identify peaks

Figure 1. Experimental workflow for Mtt deprotection and byproduct analysis.

Deprotection_Mechanism cluster_side_reaction Side Reaction Mtt_Protected Mtt-Protected Amine (on Peptide) Protonation Protonated Amine Mtt_Protected->Protonation + H+ Deprotected Deprotected Amine (Free Amine) Protonation->Deprotected Cleavage Mtt_Cation Mtt+ Carbocation Protonation->Mtt_Cation Elimination Scavenger Scavenger (e.g., TIS, MeOH) Mtt_Cation->Scavenger Trapping Tryptophan Tryptophan Residue Mtt_Cation->Tryptophan Electrophilic Attack Scavenged_Cation Scavenged Mtt Scavenger->Scavenged_Cation Mtt_Adduct Mtt-Tryptophan Adduct Tryptophan->Mtt_Adduct

Figure 2. Mechanism of Mtt deprotection and byproduct formation.

Conclusion

The selective deprotection of the Mtt group is a powerful tool in solid-phase peptide synthesis, enabling the creation of complex and modified peptides. However, a thorough understanding of the potential byproducts and the factors influencing their formation is essential for successful synthesis. By carefully selecting the deprotection cocktail, monitoring the reaction progress diligently using techniques like HPLC, and considering the use of milder alternatives like the Mmt group for sensitive sequences, researchers can minimize the formation of impurities and streamline the purification process, ultimately leading to higher yields of pure, well-characterized peptides.

References

Fmoc-Lys(Alloc)-OH: A Versatile Alternative to Fmoc-Lys(Mtt)-OH for Orthogonal Lysine Side-Chain Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount for the successful construction of complex peptides. For the synthesis of branched, cyclic, or otherwise modified peptides, orthogonal protection of the lysine side chain is a critical consideration. For years, Fmoc-Lys(Mtt)-OH has been a staple for this purpose, prized for the acid-lability of the 4-methyltrityl (Mtt) group. However, Fmoc-Lys(Alloc)-OH, utilizing the allyloxycarbonyl (Alloc) protecting group, has emerged as a powerful alternative, offering a distinct set of advantages, particularly in scenarios requiring milder and more specific deprotection conditions. This guide provides a comprehensive comparison of Fmoc-Lys(Alloc)-OH and this compound, supported by experimental data and detailed protocols, to assist researchers in making an informed choice for their synthetic strategies.

Chemical Properties and Orthogonality

Both Fmoc-Lys(Alloc)-OH and this compound are designed for use in Fmoc-based SPPS, where the Nα-Fmoc group is removed under basic conditions (typically with piperidine). The key difference lies in the protecting group on the ε-amino group of the lysine side chain and its corresponding removal chemistry.

The Mtt group is highly acid-labile and can be selectively removed using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] This allows for the deprotection of the lysine side chain without cleaving other acid-labile protecting groups like tert-butyl (tBu) or the peptide from the resin, provided the conditions are carefully controlled.[3]

The Alloc group , on the other hand, is stable to both acidic and basic conditions commonly used in Fmoc-SPPS.[4] Its removal is achieved under neutral conditions through palladium(0)-catalyzed allylic cleavage in the presence of a scavenger.[5] This offers a truly orthogonal deprotection strategy, avoiding the potential for acid-catalyzed side reactions.

Comparative Data

The choice between Fmoc-Lys(Alloc)-OH and this compound often depends on the specific requirements of the peptide being synthesized, including the presence of other sensitive functional groups and the desired on-resin modifications. The following tables summarize key comparative data.

Table 1: Deprotection Conditions and Orthogonality

FeatureFmoc-Lys(Alloc)-OHThis compound
Protecting Group Allyloxycarbonyl (Alloc)4-Methyltrityl (Mtt)
Deprotection Reagents Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃, Me₂NH·BH₃)1-2% TFA in DCM, Scavenger (e.g., TIS, MeOH)
Deprotection Conditions Neutral, Room Temperature or Mild HeatMildly Acidic, Room Temperature
Orthogonality to Fmoc Fully OrthogonalFully Orthogonal
Orthogonality to Acid-Labile Groups (e.g., Boc, tBu) Fully OrthogonalPartially Orthogonal (requires careful control of TFA concentration)

Table 2: Performance and Potential Side Reactions

FeatureFmoc-Lys(Alloc)-OHThis compound
Deprotection Efficiency Generally high (>95%) with proper catalyst and scavenger selection.High (>95-98%), but can be incomplete in sterically hindered sequences.
Typical Reaction Time 30 minutes to 2 hours (can be accelerated with microwave).30 minutes to 2 hours (often requires multiple treatments).
Potential Side Reactions - N-allylation of the deprotected amine.- Catalyst poisoning by sulfur-containing residues.- Residual palladium contamination.- Premature cleavage of other acid-labile protecting groups.- Incomplete deprotection due to steric hindrance.- Reattachment of the Mtt cation if scavenging is inefficient.
Steric Hindrance The Alloc group is relatively small.The Mtt group is bulky and can cause steric hindrance during subsequent coupling reactions.

Experimental Protocols

Deprotection of the Alloc Group

This protocol describes a standard procedure for the on-resin removal of the Alloc group using a palladium catalyst.

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Alloc-protected peptide-resin in anhydrous DCM in a reaction vessel.

  • Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.35 equivalents relative to resin loading) and phenylsilane (24-25 equivalents) in DCM.

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the reaction solution.

  • Repeat the deprotection step (steps 3-5) one more time.

  • Wash the resin thoroughly with DCM (3 times) and DMF (3 times) to remove residual catalyst and scavenger.

  • The resin is now ready for the subsequent coupling step.

Deprotection of the Mtt Group

This protocol outlines a common method for the selective removal of the Mtt group using dilute TFA.

Materials:

  • Mtt-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM for 30-60 minutes.

  • Prepare a deprotection solution of 1% TFA and 2-5% TIS in DCM.

  • Drain the swelling solvent and add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes. The solution may turn yellow, indicating the release of the Mtt cation.

  • Drain the deprotection solution.

  • Repeat the deprotection treatment (steps 3-5) until the solution remains colorless upon addition of the TFA solution.

  • Wash the resin thoroughly with DCM (3 times).

  • Wash the resin with Methanol (2 times).

  • Wash the resin with DCM (2 times).

  • Neutralize the resin with a solution of 10% DIPEA in DMF (2 times).

  • Wash the resin with DMF (3 times).

  • The resin is now ready for the next coupling step.

Mandatory Visualizations

cluster_Alloc Fmoc-Lys(Alloc)-OH Deprotection cluster_Mtt This compound Deprotection Alloc_Resin Peptide-Lys(Alloc)-Resin Deprotected_Resin Peptide-Lys(NH2)-Resin Alloc_Resin->Deprotected_Resin Pd(0), Scavenger DCM, RT Pd_Catalyst Pd(PPh3)4 Scavenger Scavenger (e.g., PhSiH3) Mtt_Resin Peptide-Lys(Mtt)-Resin Deprotected_Resin2 Peptide-Lys(NH2)-Resin Mtt_Resin->Deprotected_Resin2 Mild Acid, Scavenger DCM, RT TFA 1-2% TFA/DCM Scavenger2 Scavenger (e.g., TIS)

Caption: Orthogonal deprotection schemes for Alloc and Mtt protecting groups.

start Start SPPS incorporate_lys Incorporate Fmoc-Lys(X)-OH (X = Alloc or Mtt) start->incorporate_lys elongate Elongate Peptide Chain (Fmoc deprotection & coupling) incorporate_lys->elongate selective_deprotection Selective Side-Chain Deprotection elongate->selective_deprotection branching On-Resin Modification (e.g., Branching, Cyclization) selective_deprotection->branching continue_synthesis Continue N-terminal Elongation (Optional) branching->continue_synthesis cleavage Final Cleavage from Resin & Global Deprotection branching->cleavage No further elongation continue_synthesis->cleavage end Purified Modified Peptide cleavage->end

Caption: General workflow for branched peptide synthesis using orthogonal protection.

Conclusion

Fmoc-Lys(Alloc)-OH presents a highly valuable and versatile alternative to the more traditional this compound for the orthogonal protection of lysine side chains in SPPS. The key advantage of the Alloc group lies in its removal under neutral conditions using a palladium catalyst, which completely avoids the risks of acid-catalyzed side reactions that can be a concern with the Mtt group, especially in the presence of other acid-sensitive moieties. While the use of a palladium catalyst introduces considerations such as potential catalyst poisoning and the need for its thorough removal, the benefits of enhanced orthogonality and milder deprotection conditions often outweigh these challenges.

Conversely, this compound remains a robust and widely used reagent. Its deprotection with dilute TFA is straightforward and does not require a metal catalyst. However, researchers must be mindful of the potential for premature cleavage of other acid-labile protecting groups and the steric bulk of the Mtt group, which can impact subsequent coupling reactions.

Ultimately, the choice between Fmoc-Lys(Alloc)-OH and this compound should be made based on a careful evaluation of the target peptide's sequence, the presence of other protecting groups, and the specific on-resin modifications planned. For syntheses requiring the utmost in orthogonality and mild deprotection conditions, Fmoc-Lys(Alloc)-OH is an excellent choice. For more routine applications where mild acid treatment is tolerable, this compound remains a reliable option.

References

A Comparative Analysis of Acidic Cocktails for Enhanced MTT Formazan Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation. A critical step in this colorimetric assay is the solubilization of formazan crystals, the purple product of MTT reduction by metabolically active cells. The choice of solubilizing agent significantly impacts the accuracy, sensitivity, and reproducibility of the results. This guide provides a comparative study of different acidic cocktails for MTT cleavage, supported by experimental data and detailed protocols.

The efficiency of formazan solubilization directly influences the final absorbance reading, which is proportional to the number of viable cells.[1][2] Incomplete dissolution of formazan crystals can lead to underestimation of cell viability. Commonly used solubilizing agents include Dimethyl Sulfoxide (DMSO), acidic isopropanol, and solutions containing Sodium Dodecyl Sulfate (SDS). This guide will focus on the comparative performance of these reagents, particularly in their acidic formulations which can enhance formazan solubility and stabilize the colored product.

Comparative Performance of Solubilization Cocktails

The choice of solubilization agent can significantly affect the resulting absorbance values in an MTT assay. The following table summarizes quantitative data from a study by Gasque et al. (2014), comparing the absorbance values obtained with different solubilizing agents at various cell densities of NIH/3T3 fibroblasts.

Cell Density (cells/cm²)HCl/SDSEtOH/HAcDMSOIsopropanol
3.125 x 10³0 to 0.130 to 0.220.76 to 1.310.66 to 1.04
1.156 x 10⁴0 to 0.130 to 0.220.76 to 1.310.66 to 1.04
3.125 x 10⁴0 to 0.130 to 0.220.76 to 1.310.66 to 1.04
1.156 x 10⁵> 0.13> 0.220.76 to 1.310.66 to 1.04
3.125 x 10⁵> 0.13> 0.220.76 to 1.310.66 to 1.04

Data adapted from Gasque et al. (2014). Absorbance measured at 570 nm.

A separate study by Uzun et al. (2021) on human melanoma (SK-Mel-30) cells found that among DMSO, 20% SDS, isopropanol, and two different concentrations of acidic isopropanol (0.01N HCl and 0.04N HCl), DMSO yielded the highest absorbance values. The lowest absorbance was observed with isopropanol containing 0.04N HCl.

Key Observations:

  • DMSO and Isopropanol: Consistently demonstrate higher absorbance values across different cell densities, suggesting more efficient formazan solubilization compared to HCl/SDS and EtOH/HAc mixtures.

  • Acidic SDS: While effective, may require longer incubation periods (e.g., overnight) for complete solubilization. The addition of acid helps to reduce background from phenol red indicator.

  • Acidic Isopropanol: An effective alternative to DMSO, with the acidic component enhancing formazan solubility and stability. However, in some cell lines, its efficacy might be lower than DMSO.

Experimental Protocols

Detailed methodologies are crucial for reproducible MTT assays. Below are generalized protocols for the key solubilization cocktails.

Protocol 1: Acidic Isopropanol Solubilization
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the desired compounds. Incubate for the appropriate duration.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Removal of Medium: Carefully aspirate the culture medium without disturbing the formazan crystals.

  • Solubilization: Add 100-150 µL of acidic isopropanol (e.g., 0.04 N HCl in isopropanol) to each well.

  • Incubation and Reading: Shake the plate on an orbital shaker for 10-15 minutes to dissolve the crystals. Measure the absorbance at 570 nm within 1 hour.

Protocol 2: SDS-HCl Solubilization
  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl directly to each well containing the culture medium and formazan crystals.

  • Incubation and Reading: Incubate the plate overnight in a humidified incubator at 37°C. Alternatively, shake for a few hours at room temperature. Measure the absorbance at 570 nm.

Protocol 3: DMSO Solubilization
  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Removal of Medium: Carefully aspirate the culture medium.

  • Solubilization: Add 100-150 µL of DMSO to each well.

  • Incubation and Reading: Shake the plate for 5-15 minutes until the formazan crystals are completely dissolved. Measure the absorbance at 570 nm.

Visualizing the Process

To better understand the experimental workflow and the underlying principle of the MTT assay, the following diagrams are provided.

MTT_Workflow A 1. Cell Seeding B 2. Compound Treatment A->B Incubate C 3. MTT Addition (Incubate 2-4h, 37°C) B->C Expose D 4. Formazan Crystal Formation C->D E 5. Addition of Acidic Cocktail D->E F 6. Formazan Solubilization E->F Shake G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis G->H

Caption: Experimental workflow of the MTT assay.

MTT_Reduction cluster_cell Viable Cell cluster_mito Mitochondrion MTT MTT (Yellow, water-soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction by NAD(P)H Formazan Formazan (Purple, water-insoluble) Enzyme->Formazan

References

A Comprehensive Cost-Benefit Analysis of Fmoc-Lys(Mtt)-OH in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of protecting group strategy for lysine side chains is a critical decision with significant implications for cost, efficiency, and final product purity. This guide provides an in-depth cost-benefit analysis of using Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH) compared to other common orthogonal protecting groups: tert-butyloxycarbonyl (Boc), allyloxycarbonyl (Alloc), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde).

The primary advantage of the Mtt group lies in its exceptional acid lability, allowing for its removal under very mild acidic conditions. This orthogonality is crucial in complex synthetic strategies, such as the on-resin synthesis of branched or cyclic peptides, where other acid-labile protecting groups like Boc and tert-butyl (tBu) must remain intact[1][2]. While Fmoc-Lys(Boc)-OH is a standard and cost-effective option for linear peptide synthesis, the lack of orthogonality between the side-chain Boc group and other acid-labile groups limits its utility in more advanced applications[3][4]. The Alloc and Dde protecting groups offer true orthogonality but come with their own set of considerations regarding deprotection conditions, cost, and potential side reactions.

This analysis will delve into a comparative overview of these protecting groups, present detailed experimental protocols for their deprotection, and provide a cost-benefit analysis to guide the selection of the most appropriate strategy for large-scale peptide manufacturing.

Comparative Analysis of Lysine Protecting Groups

The selection of a lysine side-chain protecting group is a strategic decision that impacts the entire synthesis workflow. The following table summarizes the key characteristics of this compound and its common alternatives.

Protecting GroupDeprotection ConditionsOrthogonality & AdvantagesDisadvantages & Scalability Concerns
Mtt (4-methyltrityl) 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or a milder cocktail of Hexafluoroisopropanol (HFIP)/Trifluoroethanol (TFE)/DCM[5].High Orthogonality: Cleaved under very mild acidic conditions, leaving Boc and tBu groups intact. Ideal for on-resin branching and cyclization. The deprotection process is fast.Cost: this compound is generally more expensive than Fmoc-Lys(Boc)-OH. The bulky Mtt group can sometimes lead to steric hindrance in coupling reactions.
Boc (tert-butyloxycarbonyl) Strong acids (e.g., high concentrations of TFA, typically used for final cleavage).Cost-Effective: Fmoc-Lys(Boc)-OH is the most economical option for routine linear peptide synthesis. Well-established and widely used.Lack of Orthogonality: Not suitable for on-resin side-chain modifications as the deprotection conditions will cleave other acid-labile groups and the peptide from the resin.
Alloc (allyloxycarbonyl) Palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.Fully Orthogonal: Stable to both acidic and basic conditions used for Boc/tBu and Fmoc removal, respectively.Cost and Complexity: Requires a palladium catalyst, which can be expensive and may require removal from the final product. The deprotection process can be slower and more complex to scale up.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) 2-10% Hydrazine in N,N-Dimethylformamide (DMF).Fully Orthogonal: Stable to both acidic and basic conditions.Harsh Reagents: Hydrazine is a toxic and reactive reagent, posing safety and waste disposal challenges at a large scale. Incomplete removal can be an issue in some sequences.

Cost-Benefit Analysis for Large-Scale Synthesis

A holistic cost-benefit analysis for large-scale synthesis must extend beyond the initial price of the protected amino acid to include the costs of reagents, solvents, cycle time, waste disposal, and the impact on overall process efficiency and product purity.

Raw Material Costs

The following table provides a relative cost comparison based on publicly available catalog prices for laboratory-scale quantities. While exact industrial pricing is subject to negotiation and volume, this provides a general overview of the cost differences.

Amino Acid DerivativeRelative Price (per gram)
Fmoc-Lys(Boc)-OH$
Fmoc-Lys(Alloc)-OH
$
Fmoc-Lys(Dde)-OH
This compound
$

Note: Relative price is a qualitative representation based on available data, with "

"indicatingthelowestand"" indicating the lowest and ""indicatingthelowestand"
" indicating the highest relative cost.

Analysis: Fmoc-Lys(Boc)-OH is the most cost-effective option for simple, linear peptides. However, for complex peptides requiring orthogonal protection, the higher initial cost of this compound, Fmoc-Lys(Alloc)-OH, or Fmoc-Lys(Dde)-OH is a necessary investment. Among the orthogonal options, this compound often presents a balance between cost and ease of use.

Process and Reagent Costs

The cost of deprotection reagents and the associated process steps are significant factors in large-scale synthesis.

Protecting GroupDeprotection ReagentsRelative Reagent CostProcess Considerations
Mtt Dilute TFA or HFIP cocktailModerateFast deprotection. Solvents are volatile and relatively easy to remove.
Boc High concentration TFALow (TFA is a common reagent)Not applicable for selective deprotection on-resin.
Alloc Palladium catalyst, scavengerHighCatalyst is expensive and may require a dedicated step for removal.
Dde HydrazineLow to ModerateHydrazine is relatively inexpensive but has significant safety and handling costs.

Analysis: The Mtt group's deprotection with dilute acid is a significant advantage at scale. The process is quick and utilizes common, albeit corrosive, solvents. While the initial cost of this compound is high, the deprotection step is more straightforward and potentially more cost-effective in terms of time and complexity compared to the palladium-catalyzed deprotection of Alloc or the handling of hazardous hydrazine for Dde removal.

Workflow Efficiency and Waste Management

In large-scale synthesis, cycle time and waste management are critical determinants of overall cost.

cluster_mtt This compound Workflow cluster_alloc Fmoc-Lys(Alloc)-OH Workflow cluster_dde Fmoc-Lys(Dde)-OH Workflow mtt_start Peptide-Resin with Mtt mtt_deprotect Mild Acidic Deprotection (e.g., 1% TFA/DCM) mtt_start->mtt_deprotect mtt_wash Wash mtt_deprotect->mtt_wash mtt_next Next Synthetic Step mtt_wash->mtt_next alloc_start Peptide-Resin with Alloc alloc_deprotect Pd(0) Catalyzed Deprotection alloc_start->alloc_deprotect alloc_wash Wash alloc_deprotect->alloc_wash alloc_next Next Synthetic Step alloc_wash->alloc_next dde_start Peptide-Resin with Dde dde_deprotect Hydrazine Treatment dde_start->dde_deprotect dde_wash Wash dde_deprotect->dde_wash dde_next Next Synthetic Step dde_wash->dde_next

Simplified workflows for orthogonal deprotection.

Analysis: The Mtt deprotection workflow is generally the most straightforward and rapid among the orthogonal strategies. The use of volatile acids simplifies the washing and solvent removal steps. In contrast, the Alloc deprotection requires careful handling of the palladium catalyst and may necessitate additional steps to ensure its complete removal, which can be a significant concern in pharmaceutical applications. The Dde deprotection, while chemically simple, involves the use of highly toxic hydrazine, leading to increased costs for waste treatment and stringent safety protocols.

Experimental Protocols

Detailed and optimized protocols are essential for successful and scalable peptide synthesis.

Mtt Group Deprotection Protocol

This protocol is suitable for the selective removal of the Mtt group from a lysine side chain on a solid support.

  • Resin Preparation: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin) and agitate gently at room temperature. The reaction progress can be monitored by the appearance of a yellow-orange color, indicating the release of the Mtt cation.

  • Reaction Time: The deprotection is typically complete within 30-60 minutes. For larger scale, multiple short treatments (e.g., 5 x 10 minutes) with fresh reagent can improve efficiency.

  • Washing: After deprotection, wash the resin thoroughly with DCM, followed by a neutralization wash with a 5% solution of N,N-diisopropylethylamine (DIEA) in DMF, and finally with DMF to prepare for the next coupling step.

Alloc Group Deprotection Protocol

This protocol describes the removal of the Alloc group using a palladium catalyst. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Resin Preparation: Swell the Alloc-protected peptide-resin in anhydrous, degassed DCM for 30 minutes.

  • Catalyst Solution: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 equivalents relative to the resin loading) in DCM.

  • Scavenger Addition: Add a scavenger, such as phenylsilane (PhSiH₃, 20-30 equivalents), to the catalyst solution.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate the suspension at room temperature.

  • Reaction Time: The reaction time can range from 1 to 4 hours. The progress should be monitored by HPLC analysis of a small cleaved sample.

  • Washing: After the reaction is complete, wash the resin extensively with DCM, followed by a wash with a solution of sodium N,N-diethyldithiocarbamate in DMF to remove residual palladium, and finally with DMF.

Dde Group Deprotection Protocol

This protocol outlines the removal of the Dde protecting group using hydrazine. Caution: Hydrazine is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Resin Preparation: Swell the Dde-protected peptide-resin in DMF for 30 minutes.

  • Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: Add the hydrazine solution to the resin (approximately 10 mL per gram of resin) and agitate at room temperature.

  • Reaction Time: The deprotection is typically carried out with multiple short treatments (e.g., 3 x 10 minutes) to ensure complete removal and minimize side reactions.

  • Washing: After deprotection, wash the resin thoroughly with DMF to remove all traces of hydrazine.

Logical Relationships in Orthogonal Deprotection

The following diagram illustrates the decision-making process based on the desired peptide structure and the orthogonality of the protecting groups.

start Start: Desired Peptide Structure linear Linear Peptide start->linear complex Branched/Cyclic Peptide start->complex boc Use Fmoc-Lys(Boc)-OH (Cost-Effective) linear->boc orthogonal Requires Orthogonal Protecting Group complex->orthogonal mtt This compound (Mild Acid Deprotection) orthogonal->mtt Fast & Simple Workflow alloc Fmoc-Lys(Alloc)-OH (Pd(0) Deprotection) orthogonal->alloc Full Orthogonality dde Fmoc-Lys(Dde)-OH (Hydrazine Deprotection) orthogonal->dde Full Orthogonality

Decision tree for selecting a lysine protecting group.

Conclusion

For large-scale synthesis of complex peptides requiring orthogonal side-chain protection, This compound presents a compelling option despite its higher initial raw material cost. The primary benefits are the mild and rapid deprotection conditions, which translate to shorter cycle times, simpler workflows, and potentially lower processing costs compared to the alternatives. The use of dilute TFA or HFIP cocktails for deprotection is a well-understood and scalable process, and the associated waste streams are more manageable than those containing heavy metals or highly toxic reagents.

While Fmoc-Lys(Alloc)-OH and Fmoc-Lys(Dde)-OH offer complete orthogonality, the complexities and costs associated with their deprotection—palladium catalysis for Alloc and the use of hazardous hydrazine for Dde—can present significant challenges in a large-scale manufacturing environment. These challenges include catalyst removal, reagent handling and safety, and specialized waste disposal, all of which contribute to the overall cost of goods.

Ultimately, the choice of protecting group strategy should be made on a case-by-case basis, considering the specific requirements of the target peptide, the scale of production, and a thorough evaluation of the total process economics. However, for many applications requiring on-resin side-chain modification, the balance of cost, efficiency, and practicality often favors the use of this compound in a large-scale setting.

References

Orthogonality assessment of Mtt group with other protecting groups in complex peptides.

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of complex peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The 4-methyltrityl (Mtt) group has emerged as a crucial tool for the protection of amine functionalities, particularly on the side chains of lysine and ornithine. Its finely tuned acid lability allows for selective removal under mild conditions, preserving other acid-sensitive moieties. This guide provides a comprehensive assessment of the Mtt group's orthogonality with other common protecting groups, supported by experimental data and detailed protocols to aid researchers in designing robust synthetic strategies.

Data Presentation: A Quantitative Comparison

The orthogonality of a protecting group is defined by its stability under the conditions used to remove other protecting groups and, conversely, its lability under conditions that leave others intact. The following tables summarize the stability of the Mtt group and other common protecting groups under various deprotection conditions.

Table 1: Stability of Protecting Groups to Mtt Deprotection Conditions

Protecting GroupDeprotection ConditionStability/CleavageReference
Mtt 1-2% TFA in DCM, 30 minComplete Cleavage[1][2]
1% TFA / 1% MeOH in DCM, 16 hoursComplete Cleavage[3]
10% TFE / 20% HFIP / 70% DCM, 16 hoursComplete Cleavage[3]
Boc 1-2% TFA in DCMGenerally Stable, potential for slow cleavage with prolonged exposure[2]
1% TFA / 1% MeOH in DCM, 16 hoursStable (premature cleavage prevented)
10% TFE / 20% HFIP / 70% DCM, 16 hoursPartial Cleavage (~15% with 1% TFA alone, ~2% with this cocktail)
tBu (e.g., Tyr(tBu)) 1% TFA in DCMPartial Cleavage (can be significant with prolonged exposure)
1% TFA / 1% TIS in DCMLeads to cleavage
1% TFA / 1% MeOH in DCMStable (premature cleavage prevented)
Pbf (e.g., Arg(Pbf)) 1-2% TFA in DCMStable
Trt (e.g., Cys(Trt)) 1-2% TFA in DCMPartial Cleavage
Fmoc 1-2% TFA in DCMStable

Table 2: General Orthogonality Overview

Protecting GroupCleavage ConditionOrthogonal to Mtt?Comments
Fmoc 20% Piperidine in DMFYesBase-labile, fully orthogonal to the acid-labile Mtt group.
Boc 50% TFA in DCMNoConditions for Boc removal will readily cleave the Mtt group.
tBu, OtBu >50% TFA in DCMNoConditions for tBu/OtBu removal will readily cleave the Mtt group.
Pbf >50% TFA in DCMNoConditions for Pbf removal will readily cleave the Mtt group.
Trt 1% TFA in DCMPartiallySimilar lability can lead to concomitant removal.
Alloc Pd(PPh₃)₄ / ScavengerYesCleaved under conditions orthogonal to acid-labile groups.
ivDde 2% Hydrazine in DMFYesCleaved under conditions orthogonal to acid-labile groups.

Experimental Protocols

Accurate assessment of orthogonality relies on robust and well-defined experimental procedures. Below are detailed protocols for the selective deprotection of the Mtt group.

Protocol 1: Standard Mtt Deprotection using TFA

This is a widely used method for the selective removal of the Mtt group.

Reagents:

  • Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).

  • Washing Solvents: DCM, Methanol (MeOH).

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM and add the freshly prepared deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the suspension at room temperature. The reaction progress can be monitored by taking a small sample of resin, washing it with DCM, and adding a drop of 10% TFA in DCM. A bright yellow/orange color indicates the presence of the Mtt cation.

  • The deprotection is typically carried out in multiple short treatments (e.g., 10-15 treatments of 1-2 minutes each) to minimize side reactions.

  • Once the deprotection is complete (the color test becomes negative or significantly diminished), drain the deprotection cocktail.

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • Wash the resin with Methanol (2 x 10 mL).

  • Wash the resin with DCM (2 x 10 mL).

  • Neutralize the resin with the neutralization solution (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL). The resin is now ready for the subsequent on-resin modification.

Protocol 2: Milder, Non-TFA-based Mtt Deprotection

This protocol is an alternative for highly acid-sensitive substrates.

Reagents:

  • Deprotection Solution: 10% Trifluoroethanol (TFE) / 20% Hexafluoroisopropanol (HFIP) / 70% DCM.

  • Washing Solvents: DCM, DMF.

  • Neutralization Solution: 10% (v/v) DIEA in DMF.

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM and add the deprotection solution to the resin.

  • Gently agitate the suspension at room temperature. This reaction is slower than the TFA-based method and may require several hours (up to 16 hours for complete cleavage).

  • Monitor the reaction progress as described in Protocol 1.

  • Once the deprotection is complete, drain the cocktail.

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • Wash the resin with DMF (2 x 10 mL).

  • Neutralize the resin with the neutralization solution (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts in the orthogonality of the Mtt protecting group.

Orthogonality_of_Mtt_Group cluster_Fmoc_SPPS Fmoc Solid-Phase Peptide Synthesis cluster_Protecting_Groups Other Protecting Groups Peptide_Resin Peptide-Resin-Lys(Mtt) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection Stable Mtt_Deprotection Mtt Deprotection (1-2% TFA/DCM) Peptide_Resin->Mtt_Deprotection Selective Cleavage Fmoc_Deprotection->Peptide_Resin Chain Elongation On_Resin_Modification On-Resin Modification Mtt_Deprotection->On_Resin_Modification Boc Boc Mtt_Deprotection->Boc Generally Stable tBu tBu Mtt_Deprotection->tBu Potential Cleavage Pbf Pbf Mtt_Deprotection->Pbf Stable Final_Cleavage Final Cleavage (e.g., 95% TFA) On_Resin_Modification->Final_Cleavage

Caption: Workflow for selective Mtt deprotection in Fmoc-SPPS.

Acid_Lability_Spectrum Mmt Mmt Mtt Mtt lab Increasing Acid Stability -> Trt Trt Boc Boc tBu_Pbf tBu, Pbf

References

Safety Operating Guide

Proper Disposal of Fmoc-Lys(Mtt)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount for researchers and scientists in drug development. The proper disposal of chemical reagents, such as Fmoc-Lys(Mtt)-OH, is a critical aspect of this responsibility. While this compound is not classified as a hazardous substance, adherence to established protocols for chemical waste management is essential to maintain a safe working environment and prevent environmental contamination.

This compound is a lysine derivative widely used in solid-phase peptide synthesis. The Fluorenylmethyloxycarbonyl (Fmoc) and Monomethoxytrityl (Mtt) protecting groups are key to its function in synthesizing complex peptides. Although not deemed hazardous, it should be handled with care, utilizing appropriate personal protective equipment (PPE).

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the following safety measures.

Quantitative Safety Data Specification Purpose
Personal Protective Equipment (PPE)
Eye ProtectionSafety glasses with side-shields or goggles.Protects eyes from dust particles and splashes.
Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact with the compound.[1]
Respiratory ProtectionNIOSH-approved N95 respirator or equivalent.Required when handling the powder to avoid inhalation of dust particles.
Body ProtectionLaboratory coat.[2]Protects skin and clothing from contamination.[2]
Emergency Procedures
In case of skin contactWash off with soap and plenty of water.[1]To remove any residual chemical from the skin.
In case of eye contactRinse thoroughly with plenty of water for at least 15 minutes.To flush out any particles and prevent irritation.
If inhaledMove person into fresh air.To ensure the person has access to uncontaminated air.
If swallowedRinse mouth with water. Never give anything by mouth to an unconscious person.To dilute any ingested substance.

Step-by-Step Disposal Protocol

The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste. The following steps provide a clear and actionable plan for its disposal.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that the appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound solid in a designated, clearly labeled waste container for non-hazardous solid chemical waste. Do not mix with hazardous waste streams.

    • Contaminated Materials: Dispose of any materials that have come into contact with this compound, such as weigh boats, contaminated paper towels, or gloves, in the same solid chemical waste container.

    • Solutions: If this compound has been dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent. The solution must be disposed of in the appropriate liquid waste container, following your institution's guidelines for that specific solvent.

  • Labeling and Storage: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound". Waste containers should be kept closed when not in use and stored in a designated waste accumulation area, away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific procedures for the final disposal of non-hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup. Discharge into the environment must be avoided.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Type A->B C Solid Waste (Unused chemical, contaminated labware) B->C Solid D Liquid Waste (Solutions containing this compound) B->D Liquid E Place in Labeled Container for Non-Hazardous Solid Waste C->E F Identify Solvent Hazards D->F H Store Waste Container in Designated Accumulation Area E->H G Pour into Appropriate Labeled Liquid Waste Container F->G G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I

References

Personal protective equipment for handling Fmoc-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-Lys(Mtt)-OH

This guide provides crucial safety, handling, and disposal protocols for this compound, a key reagent in peptide synthesis and drug development. Adherence to these procedures is vital for ensuring laboratory safety and research integrity.

Chemical and Physical Properties

This compound is a lysine derivative widely used in solid-phase peptide synthesis (SPPS).[1] Its key properties are summarized below.

PropertyValue
Molecular Formula C₄₁H₄₀N₂O₄[2]
Molecular Weight Approximately 624.77 g/mol [3]
Appearance White to off-white powder
Melting Point 140°C (with decomposition)
Purity Typically ≥98% to ≥99% (as determined by HPLC)
Storage Temperature 2°C to 8°C is recommended for stable storage.
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
Hazard Identification and Safety Precautions

While some safety data sheets (SDS) may not classify this compound as a hazardous substance, it is prudent to handle it with care. Some suppliers indicate potential hazards under the Globally Harmonized System (GHS).

Hazard StatementDescriptionPrecautionary Statement
H302 Harmful if swallowed.-
H315 Causes skin irritation.-
H319 Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335 May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

It may be harmful if inhaled or absorbed through the skin and may cause irritation to the respiratory tract and skin. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and prevent contamination. The required equipment varies based on the specific laboratory task.

Laboratory ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquoting Powder Safety goggles with side shieldsChemical-resistant nitrile glovesLab coatN95 respirator or use within a certified chemical fume hood
Reconstituting/Handling Solutions Safety gogglesChemical-resistant nitrile glovesLab coatWork in a well-ventilated area or chemical fume hood
Solid Phase Peptide Synthesis Safety goggles or face shieldChemical-resistant nitrile glovesLab coatWork within a certified chemical fume hood
Spill Cleanup Chemical safety gogglesHeavy-duty, chemical-resistant glovesImpervious clothing/full suitAppropriate respirator based on spill size and ventilation

Operational and Disposal Plan: A Step-by-Step Guide

A systematic workflow ensures safety from receipt of the chemical to its final disposal.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or compromised seals.

  • Labeling : Ensure the container is clearly labeled with the chemical name, concentration, and hazard details.

  • Storage : Store in a cool, dry, well-ventilated place with the container tightly closed. Recommended storage is between 2°C and 8°C. Keep in a dark place, sealed from moisture. For reconstituted stock solutions, store at -20°C for up to one month or -80°C for up to six months.

Handling and Experimental Protocol

This protocol outlines the safe handling of this compound during its use in SPPS.

  • Preparation :

    • Don all required PPE as specified in the table above.

    • Perform all manipulations of the solid compound, especially weighing, inside a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder.

  • Experimental Use (Selective Deprotection Example) : this compound is valued for its acid-labile Mtt protecting group, which can be selectively removed without disturbing other protecting groups like Boc.

    • Reaction Setup : In a fritted synthesis vessel within a fume hood, swell the peptide-resin in Dichloromethane (DCM).

    • Deprotection : To remove the Mtt group, treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM. The reaction is typically complete within 30 minutes to one hour at room temperature.

    • Washing : Following deprotection, thoroughly wash the resin with DCM and then neutralize with a solution of 5% Diisopropylethylamine (DIPEA) in DMF.

    • Post-Procedure : The resin is now ready for subsequent coupling reactions at the lysine side-chain.

Spill and Emergency Procedures
  • Spill :

    • For small spills, use appropriate tools to carefully collect the spilled solid into a designated waste container.

    • For liquid spills, absorb with an inert material and place it in a suitable container for disposal.

    • For large spills, evacuate the area and use a self-contained breathing apparatus.

  • Exposure :

    • Skin Contact : Wash off immediately with soap and plenty of water.

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.

    • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Waste Disposal Plan

Proper segregation and disposal of waste are critical for laboratory and environmental safety.

  • Solid Waste :

    • Collect unused or expired this compound solid in a designated, clearly labeled waste container for non-hazardous solid chemical waste.

    • Do not mix with other hazardous waste streams.

  • Contaminated Materials :

    • Dispose of all materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, in the same solid chemical waste container.

  • Liquid Waste :

    • If this compound is dissolved in a solvent, the disposal method is dictated by the hazards of the solvent.

    • Collect the solution in an appropriately labeled liquid waste container that is compatible with the solvent used.

  • Final Disposal :

    • Store all waste containers securely with lids closed in a designated waste accumulation area.

    • All waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office for waste pickup.

Safe Handling Workflow

The following diagram illustrates the key stages and decision points for the safe handling of this compound in a research environment.

cluster_receiving 1. Receiving & Storage cluster_handling 2. Handling & Use cluster_disposal 3. Waste Disposal receiving Receive & Inspect Container storage Store at 2-8°C in Dark, Dry Location receiving->storage If OK ppe Don Appropriate PPE storage->ppe weighing Weigh Solid in Fume Hood ppe->weighing reconstitution Reconstitute with Appropriate Solvent weighing->reconstitution synthesis Perform Synthesis (e.g., SPPS) reconstitution->synthesis segregate Segregate Waste synthesis->segregate spill Spill Response synthesis->spill exposure Personal Exposure (First Aid) synthesis->exposure If exposure occurs solid_waste Solid Waste Container (Unused chemical, contaminated items) segregate->solid_waste liquid_waste Liquid Waste Container (Solvent mixtures) segregate->liquid_waste ehs Dispose via EHS Office solid_waste->ehs liquid_waste->ehs

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.